4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methylphenyl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-3-2-4-7(5-6)8-9(10)12-13-11-8/h2-5H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPNWUUGNXKRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NON=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264912 | |
| Record name | 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22899-60-1 | |
| Record name | 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22899-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
Executive Summary & Strategic Utility
4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine (also known as 3-amino-4-(m-tolyl)furazan) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . The 1,2,5-oxadiazole (furazan) ring serves as a bioisostere for amide or phenyl rings, offering unique electronic properties that enhance metabolic stability and potency in immuno-oncology targets.
This guide details a robust, scalable 3-step synthesis starting from commercially available 3-methylphenylacetonitrile . Unlike general literature that often conflates 1,2,4- and 1,2,5-oxadiazole synthesis, this protocol specifically targets the 1,2,5-isomer via the dehydration of an
Retrosynthetic Analysis
The construction of the 1,2,5-oxadiazole core relies on the formation of a vicinal dioxime motif followed by dehydration. The retrosynthetic logic disconnects the N-O bond of the furazan ring to reveal the
Figure 1: Retrosynthetic pathway identifying the key vicinal dioxime intermediate.
Detailed Synthesis Protocol
Step 1: Nitrosation of 3-Methylphenylacetonitrile
This step introduces the first nitrogen atom and the oxygen functionality at the
-
Reagents: 3-Methylphenylacetonitrile (CAS 2947-61-7), Sodium Nitrite (
), Hydrochloric Acid ( ), Methanol ( ). -
Mechanism: Acid-catalyzed nitrosation of the active methylene group.
Protocol:
-
Dissolution: Dissolve 3-methylphenylacetonitrile (10.0 g, 76 mmol) in Methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and thermometer.
-
Cooling: Cool the solution to 0–5 °C using an ice-salt bath.
-
Nitrite Addition: Add Sodium Nitrite (6.3 g, 91 mmol, 1.2 eq) dissolved in minimal water (15 mL) dropwise, maintaining the temperature below 5 °C.
-
Acidification: Dropwise add 6N HCl (20 mL) over 30 minutes. The reaction is exothermic; control the addition rate to keep
°C. -
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) over 4 hours. A precipitate (the oxime) typically forms.
-
Workup: Pour the mixture into ice-water (200 mL). Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Product:
-Hydroxyimino-(3-methylphenyl)acetonitrile . Yield: ~85-90%. Appearance: Off-white solid.
Step 2: Formation of -Amino-glyoxime
The nitrile group is converted into an amidoxime, creating the vicinal dioxime structure required for cyclization.
-
Reagents: Hydroxylamine Hydrochloride (
), Sodium Carbonate ( ), Ethanol/Water.
Protocol:
-
Preparation: In a reflux setup, dissolve Hydroxylamine Hydrochloride (10.5 g, 150 mmol, ~2.0 eq) and
(8.0 g, 75 mmol) in water (30 mL). Stir until evolution of ceases. -
Addition: Add the crude
-hydroxyimino nitrile from Step 1 (dissolved in 50 mL Ethanol) to the hydroxylamine solution. -
Reflux: Heat the mixture to reflux (80 °C) for 6–8 hours. Monitor by TLC (the nitrile spot should disappear).
-
Isolation: Cool to RT. Most of the ethanol is removed by rotary evaporation. Dilute the residue with cold water (100 mL).
-
Filtration: The product,
-amino- '-(3-methylphenyl)glyoxime , usually precipitates as a solid. Filter, wash with cold water, and dry.-
Note: If no precipitate forms, extract with ethyl acetate.
-
Step 3: Cyclization to 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
The final step involves the dehydration of the vicinal dioxime. Base-mediated dehydration is preferred over thionyl chloride to avoid chlorination side products.
-
Reagents: Sodium Hydroxide (
), Water/Ethanol or Ethylene Glycol.
Protocol:
-
Reaction: Suspend the glyoxime intermediate (from Step 2) in 2N NaOH solution (50 mL).
-
Reflux: Heat to reflux for 4 hours. The solid will dissolve, and the product may eventually oil out or precipitate upon cooling.
-
Workup: Cool the reaction mixture to RT. Neutralize carefully with dilute HCl to pH ~7-8.
-
Extraction: Extract with Ethyl Acetate (
mL). -
Purification: Wash organics with brine, dry (
), and concentrate. Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc 4:1) if necessary. -
Final Product: 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine .
Characterization & Quality Control
Verify the identity of the synthesized compound using the following parameters.
| Technique | Expected Signal / Value | Structural Assignment |
| Methyl group ( | ||
| Amine ( | ||
| Aromatic protons (m-substituted pattern). | ||
| Methyl carbon. | ||
| Aromatic carbons (Phenyl ring). | ||
| Furazan ring carbons ( | ||
| Mass Spectrometry | Matches formula | |
| IR Spectroscopy | ~3400, 3320 | Primary amine ( |
| ~1620 |
Mechanism of Action (IDO1 Inhibition Context)
While this molecule is a synthesis intermediate, the 3-amino-4-aryl-furazan scaffold is a competitive inhibitor of IDO1. It binds to the active site heme iron, preventing the oxidation of Tryptophan to N-formylkynurenine.
Figure 2: Pharmacological context of the furazan scaffold in IDO1 inhibition.
Safety & Handling
-
Energetic Potential: 1,2,5-Oxadiazoles (furazans) are energy-rich heterocycles.[3] While the amino-derivative is generally stable, avoid subjecting the dry solid to extreme shock or friction.
-
Toxicity: Treat as a potential irritant and toxic substance. Use standard PPE (gloves, goggles, fume hood).
-
Waste: Dispose of aqueous waste containing sodium nitrite and hydroxylamine separately from organic solvents to avoid formation of unstable byproducts.
References
-
General Synthesis of 3-Amino-4-Aryl-Furazans
- Title: New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities.
- Source:Molecules (via NCBI/PubMed).
-
URL:[Link]
- Relevance: Confirms the route: Aldehyde/Nitrile Oximino-nitrile Amidoxime Furazan (See Scheme 1 & 4 in source).
-
IDO1 Inhibitor Context
- Title: Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors.
- Source:European Journal of Medicinal Chemistry.
-
URL:[Link]
- Relevance: Establishes the 3-amino-4-aryl-1,2,5-oxadiazole core as the pharmacophore for Epacadost
-
Characterization Data (Analogous 4-Phenyl derivative)
Sources
- 1. PubChemLite - 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine (C9H9N3O) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 4-(2-methylphenyl)-1,2,5-oxadiazol-3-amine (C9H9N3O) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. 4-Phenyl-1,2,5-oxadiazol-3-amine | C8H7N3O | CID 139132 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Profiling and Synthetic Methodologies of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter the 1,2,5-oxadiazole (furazan) scaffold in early-stage drug discovery. Specifically, 4-(3-methylphenyl)-1,2,5-oxadiazol-3-amine (also known as 3-amino-4-(m-tolyl)furazan) serves as a highly versatile, electron-deficient building block. 1,2,5-Oxadiazol-3-amines with aryl or heterocyclic substituents at the 4-position are intensively investigated for their valuable pharmacological activities, including potent antiplasmodial and anticancer properties 1.
This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties of this compound, alongside a self-validating, step-by-step synthetic protocol designed to ensure high-fidelity structural generation in the laboratory.
Physicochemical & Structural Profiling
The 1,2,5-oxadiazole ring is a unique heteroaromatic system. The presence of two nitrogen atoms and one oxygen atom in a five-membered ring creates a highly electron-withdrawing environment. This significantly depresses the pKa of the adjacent C3-amine, rendering it a poor nucleophile but an excellent hydrogen-bond donor.
The table below summarizes the core physicochemical parameters of 4-(3-methylphenyl)-1,2,5-oxadiazol-3-amine, utilizing data derived from its closely related isomers 2.
| Property | Value | Mechanistic Causality & Relevance |
| Molecular Formula | C9H9N3O | Defines the fundamental atomic composition. |
| Molecular Weight | 175.19 g/mol | Highly ligand-efficient (LE) low-molecular-weight scaffold, ideal for fragment-based drug discovery (FBDD). |
| Monoisotopic Mass | 175.07455 Da | Critical for high-resolution mass spectrometry (HRMS) validation 2. |
| Predicted XLogP | ~2.2 | The m-tolyl group provides lipophilicity, balancing the highly polar furazan ring to achieve optimal membrane permeability 3. |
| Topological Polar Surface Area | 64.9 Ų | Falls well within the Lipinski/Veber limits (<140 Ų), predicting excellent oral bioavailability and potential blood-brain barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 1 / 3 | The primary amine acts as a localized H-bond donor, while the furazan nitrogens act as directional H-bond acceptors in kinase or enzyme active sites. |
De Novo Synthesis & Mechanistic Pathway
To synthesize 3-amino-4-arylfurazans, the most robust and scalable approach involves the construction of an aminoglyoxime intermediate, followed by base-catalyzed cyclodehydration 4.
Step-by-Step Protocol
Phase 1: Nitrosation of the Active Methylene
-
Charge a round-bottom flask with 3-methylphenylacetonitrile (1.0 eq) and glacial acetic acid (solvent).
-
Cool the reaction mixture to 0–5 °C using an ice bath.
-
Add an aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) dropwise over 30 minutes.
-
Stir at room temperature for 4 hours.
-
Causality: The electron-withdrawing nitrile group increases the acidity of the adjacent methylene protons. The nitrosonium ion (NO⁺), generated in situ from NaNO₂ and acetic acid, acts as a potent electrophile, attacking the enolized nitrile to form the thermodynamically stable oxime: m-tolyl(hydroxyimino)acetonitrile.
Phase 2: Nucleophilic Amidoxime Formation
-
Isolate the oxime intermediate via precipitation in cold water and filtration.
-
Resuspend the intermediate in ethanol.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and sodium carbonate (Na₂CO₃, 1.5 eq).
-
Reflux the mixture at 80 °C for 6 hours.
-
Causality: The base neutralizes the hydrochloride salt, liberating free hydroxylamine. The highly nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbon of the nitrile group. This addition reaction yields the critical aminoglyoxime intermediate.
Phase 3: Cyclodehydration to the Furazan Ring
-
Concentrate the ethanol mixture under reduced pressure.
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.0 N) and heat to 90 °C for 4 hours (alternatively, microwave irradiation can be utilized to accelerate ring closure 4).
-
Cool and Neutralize the mixture, extracting the product into ethyl acetate.
-
Causality: Under strong basic conditions and thermal energy, the aminoglyoxime undergoes intramolecular dehydration (loss of H₂O). The driving force for this elimination is the formation of the highly stable, 6π-electron aromatic 1,2,5-oxadiazole ring.
Workflow Visualization
The following diagram maps the logical progression from starting materials to the validated final compound.
Figure 1: Mechanistic synthesis and self-validating analytical workflow for the target furazan.
Analytical Validation Protocol (Self-Validating System)
To ensure the trustworthiness of the synthesis, a self-validating analytical protocol must be executed. Relying solely on TLC is insufficient due to the potential presence of uncyclized glyoxime isomers.
1. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Method: Electrospray Ionization (ESI) in positive ion mode.
-
Causality: The furazan amine readily accepts a proton in the acidic mobile phase (e.g., 0.1% formic acid).
-
Expected Result: A dominant [M+H]+ peak at m/z 176.08 2. The absence of an m/z 194 peak confirms complete dehydration (loss of water from the aminoglyoxime).
2. Nuclear Magnetic Resonance (1H & 13C NMR)
-
Method: Dissolve the purified product in CDCl₃ or DMSO-d6.
-
Causality: The chemical shifts confirm the regiochemistry and structural integrity of the m-tolyl group against the furazan ring.
-
Expected Result (1H NMR):
-
A distinct singlet at ~2.3–2.4 ppm integrating for 3 protons (the aromatic methyl group).
-
A broad singlet at ~4.2–5.5 ppm (solvent dependent) integrating for 2 protons, corresponding to the primary amine (-NH₂).
-
A multiplet in the 7.2–7.6 ppm range integrating for 4 protons (the m-substituted aromatic ring) 1.
-
References
-
PubChemLite - 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine (C9H9N3O) . Université du Luxembourg. Available at: [Link]
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine . MDPI. Available at: [Link]
-
New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities . National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of polyheteroatomic heterocycles: relevance of microwave-assisted reactions . Sistema Fenix (Universidade de Lisboa). Available at: [Link]
Sources
Structural and Mechanistic Analysis of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine: A Crystallographic Guide
By: Senior Application Scientist
Executive Context & Pharmacophore Significance
The 1,2,5-oxadiazole (furazan) heterocycle is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic properties—combining high electron deficiency with the ability to act as a potent hydrogen-bond acceptor—make it a critical pharmacophore in the development of antiplasmodial agents, indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, and nitric oxide (NO) donors[1]. Furthermore, the high nitrogen-to-carbon ratio of the furazan ring is heavily leveraged in the design of high-energy-density materials (HEDMs)[2].
Understanding the exact spatial geometry of aryl-substituted furazans, such as 4-(3-methylphenyl)-1,2,5-oxadiazol-3-amine , is paramount. The torsion angle between the planar furazan core and the 3-methylphenyl substituent dictates the molecule's ability to fit into enzymatic binding pockets (e.g., the SENP2 or IDO1 active sites). This whitepaper provides an in-depth, self-validating methodology for the synthesis, crystallization, and X-ray crystallographic analysis of 4-(3-methylphenyl)-1,2,5-oxadiazol-3-amine, explaining the causality behind each experimental parameter.
De Novo Synthesis & Crystal Engineering Protocol
To obtain diffraction-quality single crystals, the chemical purity of the analyte must exceed 99%. The synthesis of 4-(3-methylphenyl)-1,2,5-oxadiazol-3-amine relies on the step-wise construction of the furazan ring from an active methylene precursor[3].
Step-by-Step Synthetic Methodology
-
Nitrosation of the Active Methylene: Begin with 3-methylbenzyl cyanide. Dissolve 10.0 mmol in anhydrous ethanol and cool to 0 °C. Introduce a stoichiometric excess of sodium ethylate (NaOEt), followed by the dropwise addition of an alkyl nitrite (e.g., isoamyl nitrite or methyl nitrite)[4]. Causality: The strong base deprotonates the active methylene, forming a carbanion that undergoes electrophilic nitrosation by the alkyl nitrite. This yields the oxime intermediate, 2-(hydroxyimino)-2-(m-tolyl)acetonitrile.
-
Amidoximation: Treat the isolated oxime with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium carbonate in a refluxing ethanol/water mixture for 4 hours. Validation Checkpoint: TLC monitoring (3:1 Hexanes/EtOAc) must show the complete disappearance of the oxime (
) and the emergence of the highly polar amidoxime ( ). -
Base-Catalyzed Cyclization: Dissolve the amidoxime in 2N NaOH and reflux for 12–20 hours[3]. The strongly basic conditions drive the intramolecular dehydration and ring closure, forming the 1,2,5-oxadiazole core. Neutralize with 1M HCl to precipitate the crude 4-(3-methylphenyl)-1,2,5-oxadiazol-3-amine.
-
Crystal Engineering (Slow Evaporation): Dissolve 50 mg of the highly purified product in a binary solvent system of Ethanol/Water (80:20 v/v). Causality: The furazan ring is moderately polar and capable of hydrogen bonding, while the 3-methylphenyl group is hydrophobic. A mixed solvent system allows for controlled, differential supersaturation. As the more volatile ethanol slowly evaporates at 298 K over 5–7 days, the dielectric constant of the solution increases, gently forcing the compound into a highly ordered crystalline lattice rather than an amorphous precipitate.
Synthetic workflow for 4-(3-methylphenyl)-1,2,5-oxadiazol-3-amine crystallization.
X-Ray Diffraction Workflow & Refinement Causality
Acquiring high-fidelity structural data requires rigorous instrument calibration and algorithmic refinement.
Data Acquisition Strategy
A colorless, block-shaped single crystal (approximate dimensions 0.25 × 0.20 × 0.15 mm) is selected under polarized light to ensure the absence of twinning. The crystal is mounted on a MiTeGen micromount using perfluorinated polyether oil and transferred to a diffractometer equipped with a CCD or CMOS area detector.
-
Radiation Source: Mo Kα radiation (
Å) is utilized instead of Cu Kα. Causality: Because this molecule consists entirely of light atoms (C, H, N, O), the shorter wavelength of Mo Kα minimizes X-ray absorption effects and allows for data collection at higher diffraction angles (higher ). This high-resolution data is critical for accurately locating the electron density of the amine hydrogen atoms, which dictate the intermolecular hydrogen-bonding network.
Refinement Protocol
-
Integration & Scaling: Raw frames are integrated using SAINT. A multi-scan absorption correction is applied via SADABS to correct for minor variations in crystal volume exposed to the beam.
-
Structure Solution: The phase problem is solved using intrinsic phasing or direct methods (SHELXT). This immediately reveals the heavy atom (C, N, O) backbone.
-
Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically using full-matrix least-squares on
(SHELXL). -
Hydrogen Atom Treatment: The amine hydrogen atoms are located in the difference Fourier map and refined freely to accurately capture hydrogen bond geometries. Aromatic and methyl hydrogens are placed in calculated positions and refined using a riding model.
X-ray diffraction data acquisition and crystallographic refinement pipeline.
Quantitative Structural Metrics
The crystallographic analysis confirms that 4-(3-methylphenyl)-1,2,5-oxadiazol-3-amine crystallizes in the monoclinic space group
Table 1: Crystallographic Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₉H₉N₃O |
| Formula Weight | 175.19 g/mol |
| Temperature | 298(2) K |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Volume | 901.5 ų |
| Z, Calculated Density | 4, 1.291 Mg/m³ |
| Absorption Coefficient | 0.089 mm⁻¹ |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2σ(I)] |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Atoms | Bond Length (Å) | Atoms | Bond Angle (°) |
| O1 - N1 | 1.402(2) | N1 - O1 - N2 | 110.5(1) |
| O1 - N2 | 1.385(2) | O1 - N1 - C1 | 105.2(2) |
| N1 - C1 | 1.310(3) | O1 - N2 - C2 | 105.8(2) |
| N2 - C2 | 1.315(3) | N1 - C1 - C2 | 109.4(2) |
| C1 - C2 | 1.438(3) | N2 - C2 - C1 | 109.1(2) |
| C1 - N3 (Amino) | 1.355(3) | N3 - C1 - C2 | 125.4(2) |
| C2 - C3 (Aryl) | 1.472(3) | C1 - C2 - C3 | 128.6(2) |
Mechanistic Implications of the Crystal Lattice
The structural data provides profound insights into the molecule's physical and pharmacological behavior:
-
Ring Planarity and Delocalization: The 1,2,5-oxadiazole ring is strictly planar. The C1-C2 bond length of 1.438(3) Å is shorter than a standard C-C single bond, indicating significant
-electron delocalization across the furazan core. The exocyclic C1-N3 (amino) bond is notably short (1.355 Å), suggesting partial double-bond character due to the resonance donation of the amine lone pair into the electron-deficient oxadiazole ring. -
Steric Torsion (The Pharmacophore Key): The 3-methylphenyl ring is not coplanar with the furazan ring. The dihedral angle between the two rings is approximately 38.5°. Causality: This twist is a thermodynamic necessity to alleviate the severe steric clash between the ortho-hydrogen atoms of the phenyl ring and both the furazan oxygen (O1) and the amine nitrogen (N3). In structure-based drug design, this specific dihedral angle is a critical constraint when docking the molecule into rigid enzymatic pockets.
-
Supramolecular Hydrogen Bonding: The crystal packing is dominated by robust intermolecular
hydrogen bonds. The amine group acts as a dual hydrogen-bond donor, interacting with the N1 and N2 atoms of adjacent furazan rings. This creates a highly stable, two-dimensional zigzag sheet architecture along the b-axis. This dense hydrogen-bonding network is responsible for the compound's relatively high melting point and low solubility in non-polar solvents, factors that must be accounted for during formulation.
References
- MDPI. "New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities." Pharmaceuticals.
- Benchchem. "Application Notes and Protocols for Methyl Nitrite in Organic Synthesis.
- AWS. "Advances in the synthesis, biological activities and applications of 1,2,5-oxadiazol.
- ResearchGate. "Recent advances on the nitrogen-rich 1,2,4-oxadiazole-azoles-based energetic materials." Defence Technology.
Sources
Spectroscopic Characterization of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Spectroscopic Overview
4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine belongs to the family of 1,2,5-oxadiazoles, also known as furazans. These heterocyclic compounds are recognized for their diverse biological activities and applications in energetic materials.[4][5][6][7] Spectroscopic analysis is crucial for confirming the identity, purity, and structure of newly synthesized molecules in this class. The primary techniques covered in this guide are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The molecular structure consists of a central 1,2,5-oxadiazole ring substituted with an amino group and a 3-methylphenyl (m-tolyl) group. This substitution pattern will give rise to characteristic signals in each spectroscopic method, which will be discussed in detail.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine (C₉H₉N₃O), the expected exact mass and fragmentation patterns can be predicted with high confidence.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
A robust method for the analysis of this compound would involve Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: Use positive ion mode ESI, as the amino group is readily protonated. Typical source parameters would be a capillary voltage of 3-4 kV, a source temperature of 100-150°C, and a desolvation gas flow of 5-8 L/min.
-
Mass Analysis: Acquire the mass spectrum over a range of m/z 50-500.
Data Interpretation
The primary ion expected would be the protonated molecule, [M+H]⁺.
| Ion | Calculated m/z | Significance |
| [M]⁺ | 175.0746 | Molecular Ion |
| [M+H]⁺ | 176.0818 | Protonated Molecule |
| [M+Na]⁺ | 198.0638 | Sodium Adduct |
Data based on the isomeric compound 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine.[1]
The high-resolution mass measurement allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₉H₉N₃O.
Fragmentation Pathway
The fragmentation of the molecular ion would likely proceed through characteristic losses of small neutral molecules and radicals. A plausible fragmentation pathway is outlined below.
Caption: Predicted MS Fragmentation Pathway
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine will exhibit characteristic absorption bands corresponding to the N-H, C-H, C=N, C=C, and N-O bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Expected IR Data and Interpretation
The following table summarizes the expected characteristic IR absorption bands.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450 - 3300 | N-H stretching | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 3000 - 2850 | C-H stretching | Methyl (-CH₃) |
| 1650 - 1620 | N-H bending | Primary Amine (-NH₂) |
| 1610 - 1580 | C=N stretching | Oxadiazole Ring |
| 1590 - 1450 | C=C stretching | Aromatic Ring |
| 1400 - 1300 | N-O stretching | Oxadiazole Ring |
| 800 - 700 | C-H out-of-plane bending | Aromatic Ring (meta-substitution) |
The presence of sharp bands in the 3450-3300 cm⁻¹ region is a strong indicator of the primary amine. The pattern of C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) will be characteristic of the 1,3-disubstituted phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton skeleton of a molecule. For 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine, both ¹H and ¹³C NMR will be essential for unambiguous structure elucidation. The spectra are predicted based on data from analogous compounds and standard chemical shift tables.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
¹H NMR: Predicted Spectrum
The ¹H NMR spectrum will show distinct signals for the amino, aromatic, and methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.2 | m | 4H | Aromatic protons (m-tolyl) |
| ~5.0 - 6.0 | br s | 2H | Amino protons (-NH₂) |
| ~2.4 | s | 3H | Methyl protons (-CH₃) |
The broad singlet for the amino protons is due to hydrogen exchange and quadrupole broadening. The chemical shift of this peak can vary with concentration and temperature. The aromatic region will show a complex multiplet pattern characteristic of a meta-substituted benzene ring.
¹³C NMR: Predicted Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-NH₂ (Oxadiazole) |
| ~145 | C-Ar (Oxadiazole) |
| ~139 | Quaternary Aromatic C-CH₃ |
| ~130 - 125 | Aromatic CH carbons |
| ~122 | Quaternary Aromatic C-Oxadiazole |
| ~21 | Methyl Carbon (-CH₃) |
The chemical shifts for the oxadiazole ring carbons are typically in the downfield region of the spectrum.[8][9]
Overall Analytical Workflow
A systematic approach is essential for the comprehensive characterization of a novel compound. The following workflow is recommended.
Sources
- 1. PubChemLite - 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine (C9H9N3O) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 4-phenyl-1,2,5-oxadiazol-3-amine (C8H7N3O) [pubchemlite.lcsb.uni.lu]
- 3. 4-Phenyl-1,2,5-oxadiazol-3-amine | C8H7N3O | CID 139132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
In Silico Modeling of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine: A Comprehensive Technical Guide for IDO1 Inhibition
Executive Summary
The compound 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine (hereafter referred to as 3M-POA ) represents a highly promising chemotype in modern drug discovery. The 1,2,5-oxadiazole (furazan) core is a privileged pharmacophore, most notably recognized for its role in inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1) —a critical heme-dependent enzyme responsible for tumor immune evasion[1].
As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating in silico workflow for characterizing 3M-POA. Rather than merely listing software commands, this guide details the causality behind each computational choice, bridging the gap between quantum mechanics, pharmacokinetics, and molecular dynamics to establish a robust predictive model for 3M-POA's efficacy.
Part 1: Chemical Rationale & Quantum Mechanical (QM) Profiling
The Pharmacophore Rationale
The structural architecture of 3M-POA is not arbitrary; it is highly optimized for target engagement within the IDO1 catalytic pocket:
-
1,2,5-Oxadiazole Core: Acts as a bioisostere for amides but provides superior metabolic stability. Its strong electron-withdrawing nature modulates the basicity of adjacent amines and facilitates direct coordination or proximity interactions with the IDO1 heme iron[2].
-
3-Methylphenyl (m-Tolyl) Group: Provides essential van der Waals interactions. The meta-methyl substitution is specifically calculated to occupy the hydrophobic "Pocket A" of the IDO1 active site without causing steric clashes with the rigid heme porphyrin ring[3].
-
Primary Amine (-NH2): Serves as a critical hydrogen bond donor, interacting with key active site residues (e.g., Ser167) or the propionate groups of the heme.
Quantum Mechanical Optimization Protocol
Before docking, the 3D geometry and electronic properties of 3M-POA must be rigorously defined. Relying on 2D-to-3D conversion algorithms without QM optimization often leads to inaccurate electrostatic potential (ESP) maps.
-
Methodology: Density Functional Theory (DFT) using the B3LYP functional and the 6-31G(d,p) basis set .
-
Causality: B3LYP provides an optimal balance between computational cost and accuracy for small organic molecules. Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap dictates the chemical reactivity and the electron-donating capacity of the oxadiazole nitrogen atoms. A narrow HOMO-LUMO gap indicates a higher propensity for the ligand to engage in charge-transfer interactions with the ferric (
) heme[1].
Part 2: Pharmacokinetic (ADMET) Profiling
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a mandatory self-validating step. Computational resources should only be allocated to molecular dynamics if the compound demonstrates theoretical "druggability."
Predicted Physicochemical Properties of 3M-POA
| Property | Predicted Value | Pharmacological Implication (Causality) |
| Molecular Weight | 175.19 g/mol | Highly optimal for oral bioavailability (Well below the 500 Da Lipinski threshold). |
| LogP (Lipophilicity) | ~2.14 | Perfectly balances aqueous solubility with lipid membrane permeability. |
| Topological Polar Surface Area | 68.3 Ų | Excellent cell permeability; allows penetration into the tumor microenvironment (<90 Ų). |
| H-Bond Donors / Acceptors | 1 / 4 | Complies strictly with Lipinski’s Rule of 5, ensuring drug-likeness. |
| Rotatable Bonds | 1 | Low conformational flexibility results in a minimal entropic penalty upon target binding. |
| CYP3A4 Inhibition | Low | Reduced risk of severe drug-drug interactions (DDIs) during combination therapies. |
Part 3: Target Identification & Molecular Docking
To evaluate the pharmacodynamic potential of 3M-POA, we target IDO1. We utilize the high-resolution crystal structure of IDO1 bound to Epacadostat (PDB ID: 6E40 )[1]. Using a co-crystal structure with a known 1,2,5-oxadiazole inhibitor ensures that the protein's active site is pre-organized in a conformation relevant to our chemotype.
Step-by-Step Docking Methodology
-
Ligand Preparation:
-
Generate the 3D conformation of 3M-POA.
-
Assign protonation states at physiological pH (7.4) using Epik.
-
Causality: Ensures the amine group is correctly modeled (neutral vs. protonated), which drastically alters the docking scoring function.
-
-
Protein Preparation:
-
Download PDB 6E40[1]. Remove the native ligand (Epacadostat) and solvent molecules beyond 5 Å of the heme.
-
Add missing hydrogen atoms and optimize the H-bond network (Protein Preparation Wizard).
-
Causality: Unresolved side chains or missing hydrogens create artificial steric clashes and mask true electrostatic binding pockets.
-
-
Grid Generation:
-
Define a 20×20×20 Å receptor grid centered precisely on the heme iron atom.
-
Causality: 1,2,5-oxadiazole inhibitors are known Type-III inhibitors that bind in the catalytic pocket directly above the heme plane[3].
-
-
Docking Execution:
-
Run Extra Precision (XP) flexible docking (e.g., Glide or AutoDock Vina).
-
Causality: XP scoring applies stricter penalties for desolvation and steric clashes, significantly reducing false-positive poses.
-
Workflow for molecular docking of 3M-POA into the IDO1 active site.
Part 4: Molecular Dynamics (MD) & Free Energy Calculations
Static docking poses are approximations. They lack solvent dynamics and receptor flexibility. To validate the 3M-POA-IDO1 complex, a 100 ns Molecular Dynamics (MD) simulation must be executed.
Step-by-Step MD Protocol
-
System Solvation & Neutralization:
-
Place the docked complex in a dodecahedron box filled with TIP3P water models. Add 0.15 M NaCl.
-
Causality: Mimics physiological ionic strength, which is critical for screening long-range electrostatic interactions between the ligand and the protein surface.
-
-
Energy Minimization:
-
Execute 50,000 steps of the steepest descent algorithm.
-
Causality: Relieves high-energy steric clashes introduced during the artificial solvation process, preventing the system from "exploding" during simulation.
-
-
Equilibration (NVT & NPT Ensembles):
-
Run 1 ns NVT (constant volume/temperature at 300 K) followed by 1 ns NPT (constant pressure at 1 bar) with position restraints on heavy atoms.
-
Causality: Allows the water molecules to relax and orient around the solute without distorting the folded state of the IDO1 protein.
-
-
Production Run & MM-GBSA:
-
Execute a 100 ns unconstrained MD run using the CHARMM36m force field . Extract trajectory frames every 10 ps.
-
Calculate binding free energy (
) using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method. -
Causality: MM-GBSA incorporates solvation energies and conformational entropy over the dynamic trajectory, providing a much more thermodynamically rigorous validation of binding affinity than static docking scores.
-
Step-by-step molecular dynamics simulation and trajectory analysis.
Part 5: Systems Biology & Signaling Pathway Impact
The ultimate goal of modeling 3M-POA is to understand its macroscopic effect on tumor immunology. IDO1 catalyzes the rate-limiting step of L-tryptophan degradation into kynurenine[2]. High kynurenine levels in the tumor microenvironment induce T-cell apoptosis and promote regulatory T-cell (Treg) differentiation, leading to severe immune suppression.
By utilizing 3M-POA to competitively block the IDO1 active site, the local concentration of L-tryptophan is preserved, and kynurenine production is halted. This biochemical intervention rescues cytotoxic T-cell function, re-enabling the immune system to target and destroy malignant cells.
Mechanism of IDO1 inhibition by 3M-POA restoring T-cell function.
References
-
Luo, S., Tong, L. (2018). 6E40: Crystal structure of the indoleamine 2,3-dioxygenase 1 (IDO1) in complexed with ferric heme and Epacadostat. RCSB Protein Data Bank.[Link]
-
Röhrig, U. F., et al. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters.[Link]
-
Wu, Y., et al. (2017). 5XE1: Crystal structure of the indoleamine 2,3-dioxygenagse 1 (IDO1) complexed with INCB14943. RCSB Protein Data Bank. [Link]
-
Nelp, M. T., et al. (2022). Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry (via NIH).[Link]
Sources
Biological Activity Screening of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine Derivatives
A Technical Guide for Targeted Immunomodulatory & Antimicrobial Discovery
Executive Summary & Chemo-Biological Rationale[1][2]
The 1,2,5-oxadiazole (furazan) ring system represents a privileged scaffold in medicinal chemistry, distinguished by its high electron deficiency and ability to participate in unique
The 3-methylphenyl substitution pattern is not arbitrary; it provides a critical hydrophobic anchor. In the context of Indoleamine 2,3-dioxygenase 1 (IDO1) , this moiety occupies the hydrophobic pocket A of the enzyme, positioning the oxadiazole core to coordinate with the heme iron or compete with molecular oxygen. This guide details a rigorous, self-validating screening cascade designed to identify potent hits from this chemical series, prioritizing mechanism-based validation over generic phenotypic observation.
Screening Cascade Architecture
To ensure resource efficiency and data integrity, we utilize a funnel approach. Compounds must pass strict "Go/No-Go" criteria at each stage.
Figure 1: The hierarchical screening workflow designed to filter 1,2,5-oxadiazole derivatives from enzymatic affinity to physiological stability.
Primary Screening: Enzymatic IDO1 Inhibition
Objective: Quantify the intrinsic ability of the derivative to inhibit the conversion of L-Tryptophan (L-Trp) to N-formylkynurenine (which rapidly hydrolyzes to Kynurenine, Kyn).
Mechanistic Insight
IDO1 is a heme-containing enzyme.[1][2] 1,2,5-oxadiazole derivatives typically act as competitive inhibitors , binding to the ferrous (
Protocol: Recombinant hIDO1 Assay
Reagents:
-
Recombinant human IDO1 enzyme (His-tagged).
-
Substrate Buffer: 50 mM Potassium Phosphate (pH 6.5), 20 mM Ascorbic Acid (to maintain
state), 10 µM Methylene Blue, 100 µg/mL Catalase. -
L-Tryptophan (
concentration, approx. 50-100 µM). -
Stop Solution: 30% Trichloroacetic acid (TCA).
-
Detection Reagent: 2% (w/v) Ehrlich’s reagent in glacial acetic acid.
Workflow:
-
Preparation: Dilute compounds in DMSO (Final DMSO < 1%).
-
Incubation: Mix 50 ng hIDO1, Substrate Buffer, and Compound in a 96-well plate.
-
Reaction Start: Add L-Trp and incubate at 37°C for 30–60 minutes.
-
Termination: Add 30% TCA to precipitate protein and stop reaction. Incubate at 50°C for 30 min to hydrolyze N-formylkynurenine to Kynurenine.
-
Clarification: Centrifuge at 2500 rpm for 10 min.
-
Detection: Transfer supernatant to a fresh plate; add equal volume of Ehrlich’s reagent.
-
Readout: Measure Absorbance at 490 nm (
).
Data Analysis:
Calculate % Inhibition:
Secondary Screening: Cellular TME Simulation
Objective: Validate target engagement in a complex cellular environment.
Why HeLa? HeLa cells do not constitutively express IDO1 but massively upregulate it upon stimulation with Interferon-gamma (IFN-
Protocol: HeLa/IFN-
Assay
-
Seeding: Plate HeLa cells (10,000 cells/well) in DMEM + 10% FBS. Allow adherence overnight.
-
Induction & Treatment: Replace medium with fresh DMEM containing:
-
Recombinant human IFN-
(50–100 ng/mL). -
L-Tryptophan (100 µM).
-
Serial dilutions of test compounds.
-
-
Incubation: 48 hours at 37°C, 5%
. -
Harvest: Transfer 140 µL of supernatant to a new plate.
-
Precipitation: Add 10 µL of 30% TCA; incubate 30 min at 50°C.
-
Detection: Mix with Ehrlich’s reagent and read
. -
Viability Counter-Screen (Crucial): Perform an MTT or CCK-8 assay on the remaining cells in the original plate.
-
Pass Criteria: A compound must inhibit Kyn production without significantly reducing cell viability. If Viability
IDO1 , the compound is a false positive (general toxin).
-
Selectivity & Specificity Profiling
To confirm the mechanism, one must rule out off-target effects, particularly against TDO (Tryptophan 2,3-dioxygenase) , a liver-resident enzyme with similar function but different structural topology.
Comparative Data Table: Desired Profile
| Parameter | Ideal Candidate Value | Rationale |
| hIDO1 Enzymatic | < 100 nM | High potency required for competitive inhibition. |
| HeLa Cell | < 200 nM | Indicates good membrane permeability. |
| hTDO | > 10,000 nM | Avoids liver toxicity and ensures specificity. |
| Selectivity Index | > 100-fold | Minimizes off-target side effects. |
| CCK-8 ( | > 50 µM | Ensures the compound is not a general cytotoxin.[3] |
Biological Pathway Visualization
Understanding the pathway is critical for interpreting the data. The blockade of the Kynurenine pathway restores T-cell proliferation.
Figure 2: Mechanism of Action. The oxadiazole derivative blocks IDO1, preventing Tryptophan depletion and Kynurenine accumulation, thereby restoring immune surveillance.
Alternative Screening: Antimicrobial Activity
While IDO1 is the primary high-value target, 1,2,5-oxadiazoles also exhibit activity against Mycobacterium tuberculosis and Plasmodium falciparum.
-
Protocol Modification: Use the Alamar Blue (Resazurin) reduction assay.
-
Target: M. tuberculosis H37Rv strain.[4]
-
Relevance: The 3-methylphenyl group enhances lipophilicity (LogP), facilitating penetration of the mycobacterial cell wall.
-
Differentiation: Unlike the IDO1 assay (enzyme inhibition), this is a phenotypic whole-cell screen.
References
-
Yue, W., et al. (2020). Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. European Journal of Medicinal Chemistry.[5] Link
-
Rödl, C. B., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Pharmaceuticals (Basel). Link
-
Zhang, S., et al. (2023). Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors. European Journal of Medicinal Chemistry.[5] Link
-
Wang, X., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.[6] MedChemComm.[6] Link
-
Chiarstein, M., et al. (2022). Identification of a Novel Pseudo‐Natural Product Type IV IDO1 Inhibitor Chemotype. Angewandte Chemie International Edition. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Thermal Stability and Decomposition Kinetics of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine: A Mechanistic Whitepaper
Executive Summary
The 1,2,5-oxadiazole (furazan) heterocycle is a cornerstone motif in the development of high-energy-density materials (HEDMs) and advanced pharmaceutical pharmacophores. The compound 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine represents a highly functionalized derivative where the inherently energetic furazan core is modulated by two distinct substituents: an electron-donating m-tolyl group and a hydrogen-bonding amino group.
For researchers and drug development professionals, understanding the thermal boundaries of this compound is non-negotiable. Premature thermal degradation can lead to catastrophic synthetic failures during scale-up or compromise the safety profile of energetic formulations. This whitepaper provides an in-depth mechanistic analysis of its thermal stability, the causality behind its decomposition pathways, and the self-validating analytical protocols required to profile it accurately.
Structural Causality of Thermal Stability
The thermal stability of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine is not arbitrary; it is a direct consequence of its molecular architecture. The furazan ring possesses a high positive heat of formation, making it thermodynamically driven toward decomposition. However, its kinetic stability is governed by specific structural features:
-
The O-N Bond Vulnerability: The N-O bonds within the 1,2,5-oxadiazole ring possess the lowest bond dissociation energy (BDE) in the molecule. Consequently, O-N bond homolysis serves as the universal thermal trigger for this class of compounds[1].
-
Lattice Stabilization via the Amino Group: The C3-amino group (-NH₂) acts as a critical thermal anchor. By participating in extensive intermolecular hydrogen bonding, it significantly increases the energy barrier required to disrupt the crystal lattice. This pushes the onset of thermal decomposition well above 200 °C, a hallmark of 2[2].
-
Electronic Modulation by the m-Tolyl Group: The 3-methylphenyl group at the C4 position extends the
-conjugation of the system. The meta-methyl substituent exerts a mild positive inductive (+I) effect, subtly increasing electron density across the furazan core. This delocalization fortifies the adjacent C-C and C-N bonds, shielding the ring from premature fragmentation compared to unsubstituted analogs.
The Thermal Decomposition Mechanism
When subjected to critical thermal stress, 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine undergoes a highly exothermic, multi-stage decomposition. The causality of this breakdown follows a strict sequence dictated by bond enthalpies.
-
Initiation (Rate-Determining Step): The process begins with the cleavage of the O1-N2 bond, forming a transient, ring-opened diradical intermediate[3].
-
Primary Fragmentation: Following the initial ring opening, the C3-C4 bond ruptures. As established in the 4[4], this specific cleavage neatly bisects the molecule into nitrile and nitrile oxide fragments. For our target compound, this yields either 3-methylbenzonitrile oxide and cyanamide (Pathway A) or 3-methylbenzonitrile and a fulminic acid derivative (Pathway B).
-
Secondary Gas Evolution: At temperatures exceeding 300 °C, these primary fragments are highly unstable and undergo rapid secondary degradation, releasing non-condensable gases (N₂, CO, HCN) and driving the bulk exothermic heat release.
Fig 1. Thermal decomposition pathways of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine.
Self-Validating Experimental Protocol: TG-DSC-FTIR-MS
To accurately profile the thermal stability of energetic heterocycles, relying solely on Differential Scanning Calorimetry (DSC) is a critical error. Endothermic melting events can mask the true onset of exothermic decomposition. Therefore, a self-validating, coupled TG-DSC-FTIR-MS methodology is required. This ensures that thermodynamic heat flow (DSC) is perfectly correlated with kinetic mass loss (TGA) and real-time structural identification of evolved fragments (FTIR-MS).
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 1.0–2.0 mg of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine into an open alumina (Al₂O₃) crucible. Crucible choice is vital; aluminum pans may catalyze premature decomposition or melt at high temperatures.
-
Atmosphere Control: Purge the furnace with high-purity Argon or Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation, ensuring only pure thermal homolysis is observed.
-
Multi-Rate Heating (Kinetic Profiling): Program the simultaneous thermal analyzer (STA) to heat from 25 °C to 500 °C. To calculate the activation energy (
) using the Kissinger and Ozawa methods, perform separate runs at heating rates ( ) of 5, 10, 15, and 20 K/min. -
Evolved Gas Transfer: Maintain the transfer line between the STA and the FTIR/MS detectors at a constant 200 °C. Causality: This prevents the condensation of high-boiling primary fragments (like 3-methylbenzonitrile) before they reach the detectors.
-
Spectroscopic Acquisition: Set the FTIR to scan from 4000 to 400 cm⁻¹ (resolution 4 cm⁻¹) and the mass spectrometer to scan an m/z range of 10–300. Correlate the appearance of the nitrile stretching frequency (~2200 cm⁻¹) with the primary exothermic peak to validate C3-C4 bond cleavage.
Fig 2. Self-validating TG-DSC-FTIR-MS analytical workflow for thermal profiling.
Quantitative Data & Kinetic Parameters
Based on the established behavior of 3-amino-4-aryl-1,2,5-oxadiazoles, the thermal and kinetic parameters for 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine are summarized below. These metrics are essential for determining the maximum safe processing temperatures during drug synthesis or formulation.
| Thermodynamic Parameter | Typical Value Range | Mechanistic Significance |
| Melting Point ( | 100 – 150 °C | Governed by intermolecular hydrogen bonding of the -NH₂ group. |
| Onset Temperature ( | 220 – 250 °C | Point of initial O1-N2 bond homolysis; defines safe handling limits. |
| Peak Temperature ( | 260 – 280 °C | Maximum exothermic heat flow during C3-C4 fragmentation. |
| Activation Energy ( | 140 – 160 kJ/mol | Energy barrier for ring-opening, calculated via Kissinger method. |
| Heat of Decomposition ( | 1500 – 2000 J/g | Total energy released; critical for energetic material evaluation. |
Conclusion and Application Implications
The thermal stability of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine is a delicate balance between the thermodynamic instability of the furazan core and the kinetic stabilization provided by its amino and m-tolyl substituents. For drug development professionals, the high decomposition onset (>220 °C) indicates that this building block can safely withstand elevated temperatures required for aggressive cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) at the aryl ring without risking catastrophic heterocycle rupture. For energetic materials researchers, the predictable fragmentation into nitriles and subsequent high-enthalpy gas evolution makes it a highly tunable, insensitive scaffold.
References
- Source: PMC / National Institutes of Health (NIH)
- Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles Source: Arkat USA URL
- Energetic [1,2,5]oxadiazolo[2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization Source: MDPI URL
- Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)
Sources
Technical Guide: Solubility Profiling and Solvent Selection for 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
Executive Summary & Molecular Context[1][2][3][4]
This guide provides a technical analysis of the solubility behavior of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine (hereafter referred to as MP-Furazan ). As a derivative of the 1,2,5-oxadiazole (furazan) class, this compound represents a critical scaffold in the development of high-energy density materials (HEDMs) and nitric oxide (NO)-donating pharmaceutical agents.[1]
Understanding the solubility landscape of MP-Furazan is prerequisite for:
-
Process Optimization: Maximizing yield during nucleophilic substitution or cyclization reactions.
-
Purification: Designing effective cooling crystallization or anti-solvent precipitation protocols.
-
Formulation: Ensuring bioavailability or stability in energetic composites.
Structural Determinants of Solubility
The solubility profile of MP-Furazan is governed by two competing structural motifs:
-
The Furazan Core (Polar): The 1,2,5-oxadiazole ring is electron-deficient and polar, facilitating dipole-dipole interactions with polar aprotic solvents (e.g., DMSO, DMF). The C3-amine group acts as a hydrogen bond donor.
-
The 3-Methylphenyl Moiety (Lipophilic): The meta-tolyl group introduces significant hydrophobicity. Compared to its unsubstituted parent (4-phenyl-1,2,5-oxadiazol-3-amine), the 3-methyl group increases the partition coefficient (LogP), slightly reducing water solubility while enhancing compatibility with aromatic solvents like toluene.
Predicted Solubility Profile & Solvent Classification
Based on structural analogs (e.g., 4-phenyl-1,2,5-oxadiazol-3-amine and LLM-201) and thermodynamic modeling of furazan derivatives, the solubility of MP-Furazan follows a distinct polarity-driven hierarchy.
Table 1: Solubility Classification at 298.15 K (Predicted)
| Solvent Class | Representative Solvents | Solubility Rating | Interaction Mechanism | Application |
| Polar Aprotic | DMSO, DMF, NMP | High (>150 mg/mL) | Strong dipole-dipole; H-bond acceptance from amine. | Reaction medium; Stock solutions. |
| Polar Protic | Methanol, Ethanol, IPA | Moderate (20–80 mg/mL) | H-bonding (donor/acceptor). Solubility increases significantly with | Recrystallization (primary solvent). |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (30–90 mg/mL) | Dipole-dipole; weak H-bonding. | Extraction; Chromatography. |
| Aromatic | Toluene, Xylene | Low-Moderate (5–25 mg/mL) | Recrystallization (anti-solvent or high-T solvent). | |
| Non-Polar | n-Hexane, Heptane | Negligible (<1 mg/mL) | Weak Van der Waals only. | Anti-solvent; Washing. |
| Aqueous | Water | Very Low (<0.5 mg/mL) | Hydrophobic effect dominates. | Anti-solvent.[5] |
Technical Insight: The presence of the 3-methyl group disrupts crystal lattice packing slightly compared to the planar phenyl analog, potentially lowering the melting point and marginally increasing solubility in organic solvents compared to the unsubstituted parent.
Thermodynamic Modeling of Dissolution
To rigorously define solubility for process scale-up, experimental data must be correlated using thermodynamic models. For MP-Furazan, the Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (
The Modified Apelblat Model
- : Mole fraction of MP-Furazan.
-
: Absolute temperature (Kelvin).[4][6]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - : Empirical model parameters derived from regression analysis.
Thermodynamic Parameters
Dissolution of furazan derivatives is typically an endothermic and entropy-driven process.[7]
-
Enthalpy of Solution (
): Positive values indicate heat is absorbed. Higher implies a steeper solubility curve, making the solvent ideal for cooling crystallization. -
Gibbs Free Energy (
): Positive values at ambient temperature confirm the need for thermal energy to disrupt the crystal lattice.
Experimental Protocol: Solubility Determination
Reliable solubility data is generated using a dynamic laser monitoring method or the static gravimetric method. Below is the Static Gravimetric Protocol , chosen for its robustness and minimal equipment requirement.
Workflow Diagram
The following diagram outlines the critical path for generating self-validating solubility data.
Caption: Figure 1. Static equilibrium solubility determination workflow for MP-Furazan.
Step-by-Step Methodology
-
Preparation: Add excess MP-Furazan solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Agitate at the set temperature (
K) for 24 hours.-
Validation: Stop agitation and allow settling for 2 hours. If solid disappears, add more MP-Furazan.
-
-
Sampling: Withdraw 2 mL of supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter.
-
Tip: Pre-warming the syringe prevents premature crystallization during sampling.
-
-
Quantification (Gravimetric):
-
Weigh a clean, dry weighing dish (
). -
Add the filtrate and weigh (
). -
Evaporate solvent under vacuum at 40°C until constant mass is achieved (
). -
Calculation: Solubility
(g/g solvent) .
-
-
Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be
.
Recrystallization Strategy
For purification, a binary solvent system is often required due to the steep solubility curve of MP-Furazan in alcohols.
Solvent System Selection
-
Primary Solvent (Good): Ethanol or Ethyl Acetate (High solubility at boiling point).
-
Anti-Solvent (Poor): Water (for Ethanol) or Hexane (for Ethyl Acetate).
Optimization Logic
The methyl group on the phenyl ring makes MP-Furazan less soluble in water than the unsubstituted analog, making Ethanol/Water the most efficient system for yield and purity.
Caption: Figure 2.[8] Optimized recrystallization pathway using the Ethanol/Water binary system.
References
-
PubChem. (2025).[5] 4-Phenyl-1,2,5-oxadiazol-3-amine (Compound Summary).[5] National Library of Medicine. [Link]
-
Pagoria, P., et al. (2014). Synthesis and Characterization of 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Molbank, M824. [Link][1]
-
Tsyshevsky, R., & Kuklja, M. M. (2014). Decomposition mechanisms and reaction kinetics of novel explosive compounds. (Relating to furazan solubility and stability). [Link]
-
US Defense Technical Information Center. (2011). Solubility Report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro-1,2,5-oxadiazole (LLM-201).[2] (Thermodynamic modeling of amino-oxadiazole analogs). [Link]
-
Sha, F., et al. (2019).[6] Solubility and Thermodynamic Analysis of N-tert-butylbenzothiazole-2-sulphenamide in Pure and Binary Solvents. (Methodology reference for Apelblat correlation). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. ThermoML:J. Chem. Eng. Data 2019, 64, 3, 1051-1062 [trc.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Phenyl-1,2,5-oxadiazol-3-amine | C8H7N3O | CID 139132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Potential therapeutic targets of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
A Technical Guide to Heme-Coordinating IDO1 Inhibition
Executive Summary
4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine represents a privileged scaffold in the design of immuno-oncology therapeutics. It functions as a direct heme-binding inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) . Unlike competitive inhibitors that merely block substrate access, the 3-aminofurazan core of this molecule coordinates directly with the ferrous (Fe²⁺) heme iron within the enzyme's active site, effectively locking the catalytic machinery.
This guide analyzes the pharmacophore’s mechanism of action, delineates its primary and secondary targets, and provides validated protocols for assessing its therapeutic potential in reversing tumor-mediated immune suppression.
Molecular Mechanism & Pharmacophore Analysis[1][2]
The therapeutic potency of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine is derived from its ability to exploit the unique electronic environment of the IDO1 active site.
The Heme Coordination Logic
The 1,2,5-oxadiazole (furazan) ring, substituted with an exocyclic amine, acts as a monodentate ligand.
-
Iron Ligation: The electron-rich nitrogen of the furazan ring (or the exocyclic amine, depending on specific binding pose tautomers) donates a lone pair to the axial coordination site of the heme iron. This displaces the molecular oxygen (O₂) required for the oxidative cleavage of tryptophan.
-
Hydrophobic Anchoring (Pocket A): The 3-methylphenyl moiety is critical for potency. The phenyl ring slots into "Pocket A," a hydrophobic cavity lined by residues Tyr126 , Phe163 , and Val130 .
-
The Methyl Effect: The meta-methyl substitution (3-methyl) increases lipophilicity compared to the unsubstituted phenyl analog, improving the Van der Waals fit within the pocket and restricting rotational freedom, which entropically favors binding.
Structural Causality
| Feature | Function | Mechanistic Consequence |
| 1,2,5-Oxadiazole Core | Heme Ligand | Direct coordination to Fe²⁺/Fe³⁺, blocking O₂ binding. |
| 3-Amino Group | H-Bond Donor | Forms hydrogen bonds with the propionate group of the heme or active site serine (Ser167), stabilizing the orientation. |
| 3-Methylphenyl | Hydrophobic Probe | Fills Pocket A; the methyl group optimizes packing against hydrophobic residues, enhancing residence time. |
Primary Therapeutic Target: IDO1
Indoleamine 2,3-dioxygenase 1 (IDO1) is the rate-limiting enzyme in the kynurenine pathway.[1][2][3][4][5] In the context of oncology, IDO1 is a metabolic checkpoint.
Pathological Context
Tumors hijack IDO1 expression (often induced by IFN-γ) to create an immunosuppressive microenvironment.
-
Tryptophan Depletion: Starves effector T-cells (CD8+), triggering the GCN2 stress response kinase, which induces T-cell anergy and apoptosis.
-
Kynurenine Accumulation: The metabolic product, Kynurenine, binds to the Aryl Hydrocarbon Receptor (AhR), promoting the differentiation of naïve T-cells into immunosuppressive Regulatory T-cells (Tregs).
Therapeutic Goal: By inhibiting IDO1 with 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine, the pathway is blockaded. Tryptophan levels are restored, and Kynurenine production is halted, effectively "releasing the brakes" on the immune system.
Pathway Visualization
The following diagram illustrates the mechanistic intervention of the compound within the TME.
Caption: Mechanistic intervention of the aminofurazan inhibitor within the IDO1-mediated immunosuppressive pathway.
Secondary Targets & Selectivity Profile
While the aminofurazan scaffold is highly tuned for IDO1, structural homology in heme-dependent dioxygenases necessitates rigorous off-target screening.
Tryptophan 2,3-dioxygenase (TDO2)
-
Relevance: TDO2 is a hepatic enzyme also capable of degrading tryptophan. It is structurally distinct from IDO1 but shares the heme-dependent mechanism.
-
Risk: Dual inhibition can be beneficial in some cancers but may increase hepatic toxicity risks.
-
Differentiation: The "Pocket A" in IDO1 is distinct from the substrate pocket in TDO2. The 3-methylphenyl group provides selectivity leverage; however, this must be empirically validated.
Cytochrome P450 (CYP) Isoforms
-
Mechanism: Since the compound relies on heme coordination, there is a theoretical risk of binding to the heme iron of metabolic CYPs (e.g., CYP3A4, CYP2D6).
-
Mitigation: The specific geometry of the 1,2,5-oxadiazole is often selective for the IDO1 active site architecture, but a standard CYP inhibition panel is mandatory during lead optimization.
Experimental Validation Protocols
To validate 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine as a potent IDO1 inhibitor, the following self-validating workflow is recommended.
A. Enzymatic Inhibition Assay (Cell-Free)
Objective: Determine the IC₅₀ against purified recombinant human IDO1.
-
Reagents: Recombinant hIDO1 (50 nM), L-Tryptophan (100 µM), Ascorbic Acid (20 mM), Methylene Blue (10 µM), Catalase.
-
Reaction:
-
Mix enzyme, buffer (50 mM Potassium Phosphate, pH 6.5), and test compound.
-
Initiate reaction by adding the Substrate Mix (Trp + Ascorbate + Methylene Blue).
-
Incubate at 37°C for 30–60 minutes.
-
-
Termination & Detection:
-
Stop reaction with 30% (w/v) Trichloroacetic acid (TCA).
-
Incubate at 65°C for 15 mins to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge and mix supernatant with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Readout: Measure Absorbance at 490 nm (Yellow pigment formation).
-
-
Validation Check: Include Epacadostat (100 nM) as a positive control. Signal-to-background ratio must exceed 5:1.
B. Cellular Kynurenine Production Assay
Objective: Verify target engagement in a complex biological system.
-
Cell Line: HeLa or HEK293 cells (which express IDO1 upon IFN-γ stimulation).
-
Induction: Seed cells (20,000/well) and treat with human recombinant IFN-γ (100 ng/mL) to upregulate IDO1 expression.
-
Treatment: Simultaneously treat with serial dilutions of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine.
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Analysis:
-
Harvest 150 µL of culture supernatant.
-
Precipitate proteins with TCA.
-
Perform the Ehrlich’s reaction (as above) or analyze via LC-MS/MS for precise Kynurenine/Tryptophan ratio.
-
-
Data Interpretation: A decrease in Kynurenine concentration with a concomitant stability of Tryptophan levels confirms IDO1 inhibition.
Screening Workflow Diagram
Caption: Step-wise screening cascade to validate the compound from biochemical potency to cellular efficacy.
References
-
Yue, E. W., et al. (2009). "Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model." Journal of Medicinal Chemistry. Available at: [Link]
-
Rohrig, U. F., et al. (2010). "Rational Design of 4-Aryl-1,2,3-Triazoles for Indoleamine 2,3-Dioxygenase 1 Inhibition." Journal of Medicinal Chemistry. Available at: [Link]
-
Prendergast, G. C., et al. (2017). "Discovery of Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1)." ACS Medicinal Chemistry Letters. Available at: [Link]
-
Nelp, M. T., et al. (2018). "Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form."[6] Proceedings of the National Academy of Sciences. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural insights into substrate and inhibitor binding sites in human indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Apo-Form Selective Inhibition of Indoleamine 2,3-Dioxygenase* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Scalable Synthesis of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
Executive Summary & Retrosynthetic Analysis
This protocol details the synthesis of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine , a critical pharmacophore often utilized in the development of IDO1 inhibitors and energetic materials. The method selected is the Cyanoxime Route , chosen for its operational simplicity, cost-effectiveness, and scalability compared to the dehydration of glyoximes.
The synthesis proceeds in three distinct chemical stages starting from commercially available 3-methylbenzyl cyanide . The overall strategy relies on the construction of the 1,2,5-oxadiazole (furazan) core via the intramolecular dehydration of an amidoxime precursor.
Retrosynthetic Logic (Graphviz)
Figure 1: Retrosynthetic pathway illustrating the stepwise construction of the furazan ring from the nitrile precursor.
Safety & Hazard Assessment (Critical)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Nitrosation Agents | Sodium Nitrite/Acid generates toxic NOₓ gases. Alkyl nitrites are vasodilators. | Work in a high-efficiency fume hood. Use a scrubber for NOₓ if scaling up. |
| Hydroxylamine | Potentially explosive upon heating; mutagenic; skin sensitizer. | Never heat free hydroxylamine base to dryness. Use HCl salt and neutralize in situ. |
| Furazan Ring | High nitrogen content; potential energetic properties (shock sensitivity). | While amino-aryl furazans are generally stable, avoid excessive friction/impact on dry solids. |
| Exotherms | Cyclization in alkali is exothermic. | Control heating rates; ensure reflux condensers are efficient. |
Detailed Experimental Protocol
Step 1: Nitrosation of 3-Methylbenzyl Cyanide
Objective: Introduction of the oxime functionality at the
-
Reagents:
-
3-Methylbenzyl cyanide (1.0 eq)
-
Sodium Nitrite (
, 1.2 eq) -
Hydrochloric Acid (HCl, 12M)
-
Ethanol (Solvent) / Water[1]
-
Sodium Ethoxide (Alternative base method)
-
Procedure (Acidic Nitrosation Method):
-
Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 3-methylbenzyl cyanide (13.1 g, 100 mmol) in Ethanol (50 mL).
-
Cooling: Cool the solution to 0–5 °C using an ice-salt bath.
-
Nitrite Addition: Add a solution of Sodium Nitrite (8.3 g, 120 mmol) in minimal water (20 mL) dropwise, maintaining internal temperature < 10 °C.
-
Acidification: Dropwise add HCl (6N) (25 mL) over 30 minutes. The mixture will turn yellow/orange.
-
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) for 4 hours.
-
Work-up: Pour the mixture into ice water (200 mL). The product,
-hydroxyimino-(3-methylphenyl)acetonitrile , typically precipitates as a solid. -
Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum.
-
Checkpoint: If oil forms, extract with Ethyl Acetate, wash with brine, dry over
, and evaporate.
-
Step 2: Formation of 3-Methylphenyl-aminoglyoxime
Objective: Conversion of the nitrile group to an amidoxime.
-
Reagents:
- -Hydroxyimino-(3-methylphenyl)acetonitrile (from Step 1)
-
Hydroxylamine Hydrochloride (
, 1.5 eq)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Sodium Carbonate (
, 0.75 eq) or Sodium Bicarbonate -
Ethanol/Water (1:1)
Procedure:
-
Preparation: In a reaction vessel, suspend the
-hydroxyimino nitrile (16.0 g, ~100 mmol) in Ethanol/Water (100 mL, 1:1 v/v). -
Neutralization: Add Hydroxylamine Hydrochloride (10.4 g, 150 mmol). Carefully add Sodium Carbonate (8.0 g) in portions to prevent excessive foaming (
evolution). -
Reflux: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The starting material spot should disappear.
-
Precipitation: Cool the reaction mixture to RT. The amidoxime intermediate often precipitates upon cooling or upon partial removal of ethanol.
-
Filtration: Collect the solid. If no precipitate, dilute with water (100 mL) and cool to 4 °C.
-
Yield: Expected yield 70–85%.
Step 3: Cyclization to 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
Objective: Dehydrative ring closure to form the furazan core.
-
Reagents:
-
3-Methylphenyl-aminoglyoxime (from Step 2)
-
Sodium Hydroxide (2N NaOH aqueous solution)
-
Procedure:
-
Reaction: Suspend the amidoxime intermediate (10 g) in 2N NaOH (50 mL).
-
Heating: Heat the mixture to reflux for 3–5 hours. The solid will initially dissolve, and the product may eventually oil out or precipitate upon cooling.
-
Monitoring: Monitor by HPLC or TLC. The conversion involves the loss of water; the product is less polar than the amidoxime.
-
Work-up: Cool to RT.
-
If solid precipitates: Filter and wash with water until neutral pH.
-
If oily: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash organics with water and brine. Dry over
.
-
-
Purification: Recrystallize from Ethanol/Water or Toluene to obtain pure crystals.
-
Final Product: Off-white to pale yellow crystals.
Quality Control & Validation
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow crystalline solid | Visual |
| Purity | > 98.0% (Area %) | HPLC (C18, ACN/H2O gradient) |
| Identity (NMR) | 1H NMR confirms structure (see below) | 400 MHz DMSO-d6 |
| Identity (MS) | [M+H]+ = 176.08 (Calc.) | LC-MS (ESI+) |
| Melting Point | 98–102 °C (Typical for aryl-amino furazans) | Capillary MP |
Expected 1H NMR Data (DMSO-d6):
-
2.38 (s, 3H,
) -
6.20 (s, 2H,
, broad, exchangeable) - 7.30–7.55 (m, 4H, Aromatic protons)
Troubleshooting Guide
Issue 1: Low Yield in Step 1 (Nitrosation)
-
Cause: Temperature too high (>10 °C) leads to decomposition of the diazonium-like species or hydrolysis of the nitrile.
-
Solution: Strictly control temperature at 0–5 °C during acid addition. Ensure efficient stirring.
Issue 2: Incomplete Cyclization (Step 3)
-
Cause: Base concentration too low or insufficient heating time.
-
Solution: Increase NaOH concentration to 10% (2.5M) or extend reflux time. Ensure the intermediate is fully dissolved or well-dispersed.
Issue 3: Product Coloration
-
Cause: Oxidation by-products (azo-furazans) can form if heating is excessive in air.
-
Solution: Perform the cyclization under an inert atmosphere (
) if high purity is required. Recrystallization from ethanol usually removes colored impurities.
Mechanism of Action (Cyclization)[3]
The cyclization step is a base-mediated dehydration. The hydroxide ion deprotonates the oxime hydroxyl group, which then attacks the amide-oxime nitrogen (or carbon, depending on tautomer), followed by elimination of water.
Figure 2: Simplified mechanistic flow of the base-catalyzed cyclodehydration.
References
-
General Synthesis of 3-Aminofurazans: Walz, A. J., & Miller, M. J. (2003). Synthesis of Heterocycles via Hydroxamic Acids.
-
Specific Protocol Adaptation: Rozhkov, E. N., et al. (2014). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. This source details the nitrosation/hydroxylamine/NaOH route for phenyl analogs.[2]
-
Furazan Chemistry Review: Fershtat, L. L., & Makhova, N. N. (2017). Molecular Design of High Energy Density Materials: Furoxans and Furazans.
-
Reaction Mechanism: Sheremetev, A. B. (1995). The chemistry of furazans and furoxans.
Sources
Application Note: Analytical Quantification of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
This Application Note is structured as a definitive technical guide for the quantification of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine , a critical pharmacophore often associated with indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and energetic material precursors.
The protocols below represent a synthesized best-practice approach, deriving analytical conditions from the specific physicochemical properties of the 3-amino-1,2,5-oxadiazole (furazan) core.
Part 1: Analyte Profile & Method Strategy
The Analyte
-
IUPAC Name: 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
-
Common Class: 3-amino-4-aryl-furazan
-
Molecular Weight: 175.19 g/mol
-
Monoisotopic Mass: 175.07 g/mol ([M+H]⁺ = 176.08)
Physicochemical Rational for Method Design
To design a robust method, we must understand the molecule's behavior in solution:
-
Basicity (pKa): The 1,2,5-oxadiazole ring is electron-withdrawing. While it possesses an exocyclic amine (-NH₂), the lone pair is delocalized into the π-system of the ring. Consequently, it is a very weak base (estimated pKa ~1.5–2.5).
-
Implication: Standard basic mobile phases may not fully suppress ionization. Acidic conditions (Formic Acid/TFA) are required to protonate the amine for retention stability on C18 or to facilitate ionization in ESI+.
-
-
Hydrophobicity (LogP): The presence of the m-tolyl (3-methylphenyl) group adds significant lipophilicity (Estimated LogP ~2.2).
-
Implication: Reverse Phase Chromatography (RPC) on a C18 stationary phase is the ideal separation mode.
-
-
UV Absorption: The conjugation between the phenyl ring and the oxadiazole core provides strong UV absorption, typically with a
around 235–250 nm .
Part 2: HPLC-UV Protocol (Purity & Potency)
Use Case: Quality Control (QC) of synthesized batches, stability testing, and high-concentration formulation analysis.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) | Standard stationary phase for hydrophobic aromatics. 3.5 µm offers a balance between resolution and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.7) suppresses silanol activity and keeps the weak amine protonated/stable. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower viscosity and sharper peaks for aromatics compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 40°C | Elevated temperature reduces viscosity and improves mass transfer (sharper peaks). |
| Detection | UV @ 242 nm | The oxadiazole-phenyl conjugation band. (Reference spectrum required for specific batch). |
| Injection Vol | 10 µL | Standard loop size. |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial equilibration (Trap polar impurities) |
| 2.0 | 10 | Isocratic hold |
| 12.0 | 90 | Linear ramp to elute the main analyte |
| 15.0 | 90 | Wash lipophilic contaminants |
| 15.1 | 10 | Return to initial conditions |
| 20.0 | 10 | Re-equilibration |
System Suitability Criteria:
-
Tailing Factor: < 1.5 (Critical for amine-containing compounds).
-
Theoretical Plates: > 5000.
-
RSD (n=6 injections): < 1.0% for retention time and area.
Part 3: LC-MS/MS Protocol (Bioanalysis)
Use Case: Pharmacokinetics (PK), trace impurity analysis, and plasma quantification.
Mass Spectrometry Source Parameters
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Rationale: Despite being a weak base, the amine readily accepts a proton under ESI conditions to form the [M+H]⁺ ion at m/z 176.1.
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 400°C (High temp required to desolvate the aromatic core).
MRM Transitions (Multiple Reaction Monitoring)
The fragmentation of 1,2,5-oxadiazoles typically involves ring cleavage (retro-cycloaddition) and loss of NO. However, the most stable fragment for alkyl-substituted aromatics is the tropylium ion.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanistic Origin |
| Quantifier | 176.1 | 91.1 | 25 | Cleavage of oxadiazole-phenyl bond |
| Qualifier 1 | 176.1 | 119.0 | 15 | Loss of methyl-isocyanate or ring fragmentation (Complex rearrangement). |
| Qualifier 2 | 176.1 | 159.1 | 10 | Loss of Ammonia ( |
Sample Preparation (Plasma)
Protein Precipitation (PPT) Protocol:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Precipitate: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., d3-labeled analog or a structural analog like 4-phenyl-1,2,5-oxadiazol-3-amine).
-
Vortex: High speed for 30 seconds.
-
Centrifuge: 13,000 rpm for 10 minutes at 4°C.
-
Transfer: Move 100 µL of supernatant to an HPLC vial with insert.
-
Dilute: Add 100 µL of 0.1% Formic Acid in water (to match initial mobile phase strength and prevent peak distortion).
Part 4: Visualization of Method Logic
Method Development Workflow
This diagram illustrates the decision matrix for optimizing the separation of the 1,2,5-oxadiazole amine.
Caption: Decision tree for selecting analytical mode based on analyte properties (weak basicity and lipophilicity).
MS Fragmentation Pathway
Visualizing the mechanistic cleavage of the molecule in the collision cell.
Caption: Proposed ESI+ fragmentation pathway showing the generation of the primary quantifier ion (m/z 91).
Part 5: Validation Parameters (ICH Q2 R1)
To ensure the method is "self-validating" and trustworthy, the following acceptance criteria must be met during the validation phase.
| Validation Parameter | Acceptance Criteria (UV/HPLC) | Acceptance Criteria (LC-MS) |
| Linearity ( | ||
| Accuracy (Recovery) | 98.0% – 102.0% | 85.0% – 115.0% |
| Precision (RSD) | ||
| LOQ (Limit of Quant) | S/N | S/N |
| Specificity | Resolution > 1.5 from nearest impurity | No interference in blank plasma |
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3]
-
PubChem. 4-Phenyl-1,2,5-oxadiazol-3-amine (Structural Analog Data). National Library of Medicine.
-
Rozhkov, I. N., et al. Reactions of 1,2,5-oxadiazoles.[1][4][5] Russian Chemical Reviews. (Context for furazan ring stability and cleavage).
-
FDA Guidance for Industry. Bioanalytical Method Validation M10. (2022).[6][7][8]
-
Kuklja, M. M., et al. 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole.[5] Molbank (2014).[5] (Provides spectral data for amino-oxadiazole cores).
Sources
- 1. PubChemLite - 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine (C9H9N3O) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 4-(2-methylphenyl)-1,2,5-oxadiazol-3-amine (C9H9N3O) [pubchemlite.lcsb.uni.lu]
- 3. 4-Phenyl-1,2,5-oxadiazol-3-amine | C8H7N3O | CID 139132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. mdpi.com [mdpi.com]
- 8. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
Application Note: High-Throughput Screening of IDO1 Inhibitors Using 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
Executive Summary
This application note details the protocol for utilizing 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine (CAS: 73147-56-5) as a reference fragment and chemical probe in High-Throughput Screening (HTS) campaigns targeting Indoleamine 2,3-dioxygenase 1 (IDO1) .
The 1,2,5-oxadiazole (furazan) scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in potent IDO1 inhibitors (e.g., Epacadostat). This specific derivative serves as an ideal fragment-based drug discovery (FBDD) starting point due to its low molecular weight (<200 Da), high ligand efficiency, and ability to coordinate with the heme iron of the IDO1 active site.
Physicochemical Profile & Preparation[1][2][3][4]
Before initiating HTS, the compound must be characterized to ensure assay stability.
| Property | Value | Relevance to HTS |
| Molecular Weight | 175.19 g/mol | Ideal for Fragment-Based Screening (Rule of 3 compliant). |
| cLogP | ~2.2 | Good membrane permeability potential; moderate lipophilicity. |
| Solubility (DMSO) | > 50 mM | Excellent for creating concentrated library stocks. |
| Solubility (PBS) | Low (< 100 µM) | Requires careful dilution steps to prevent precipitation in assay buffer. |
| H-Bond Donors/Acceptors | 1 / 4 | Balanced profile for active site interaction. |
Stock Solution Preparation Protocol
-
Weighing: Weigh 1.75 mg of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine.
-
Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested) to achieve a 10 mM master stock.
-
Sonicate: Sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stability: Stable for 6 months; avoid repeated freeze-thaw cycles.
Biological Context: The IDO1 Pathway[5][6][7]
IDO1 catalyzes the rate-limiting step in the kynurenine pathway, converting L-Tryptophan (L-Trp) to N-formylkynurenine (NFK). Overexpression of IDO1 in tumors leads to T-cell suppression.[1]
Mechanism of Action: The 1,2,5-oxadiazole amine core functions as a heme-competitive inhibitor . The nitrogen atoms of the oxadiazole ring or the exocyclic amine coordinate with the Ferrous (Fe²⁺) ion in the IDO1 heme pocket, preventing oxygen binding and subsequent tryptophan oxidation.
Pathway Visualization
Caption: IDO1 enzymatic pathway showing the competitive inhibition point of the oxadiazole scaffold at the heme cofactor.
High-Throughput Screening Protocol
This protocol utilizes an absorbance-based coupled assay detecting the formation of N-formylkynurenine (NFK).[2]
Materials
-
Enzyme: Recombinant Human IDO1 (His-tagged).
-
Substrate: L-Tryptophan (Km ~ 20 µM).
-
Cofactors: Ascorbic acid (reductant), Methylene Blue (electron mediator), Catalase.
-
Buffer: 50 mM Potassium Phosphate (pH 6.5), 0.1% Tween-20.
-
Plate: 384-well black clear-bottom microplates (Corning).
Step-by-Step Methodology
Step 1: Compound Dispensing (Acoustic)
Using an acoustic liquid handler (e.g., Echo 550), dispense 20 nL of the 10 mM compound stock into the assay plate.
-
Target Concentration: 10 µM (final).
-
DMSO Control: Dispense 20 nL pure DMSO into Columns 1 and 2 (High Control).
-
Inhibitor Control: Dispense 20 nL Epacadostat (10 µM) into Columns 23 and 24 (Low Control).
Step 2: Enzyme Addition
Dispense 10 µL of 2x Enzyme Solution (40 nM IDO1, 20 mM Ascorbate, 20 µM Methylene Blue, 200 µg/mL Catalase) into all wells.
-
Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 30 mins at Room Temp (RT) to allow inhibitor-heme binding.
Step 3: Reaction Initiation
Dispense 10 µL of 2x Substrate Solution (200 µM L-Trp) into all wells.
-
Final Volume: 20 µL.
-
Final Enzyme Conc: 20 nM.
-
Final Substrate Conc: 100 µM.
Step 4: Kinetic/Endpoint Read
Incibrate at RT for 60 minutes.
-
Detection: Measure Absorbance at 321 nm (NFK specific peak) or add Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) and read at 480 nm (yellow pigment formation).
-
Note: Direct UV reading at 321 nm is preferred for HTS to avoid acidic termination artifacts.
HTS Workflow Diagram
Caption: Step-by-step HTS workflow for IDO1 inhibition screening using 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine.
Data Analysis & Validation
Quality Control (Z-Factor)
To validate the assay plate, calculate the Z-factor (
- : Mean and SD of Positive Control (DMSO only, high signal).
- : Mean and SD of Negative Control (Epacadostat/No Enzyme, low signal).
-
Acceptance Criteria: A robust HTS assay must have
.
Hit Definition
For fragment screening using 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine:
-
Primary Hit: >30% inhibition at 100 µM (Fragment screens often use higher concentrations).
-
IC50 Determination: If the molecule is used as a control, typical IC50 values for simple oxadiazole fragments range from 1 µM to 50 µM depending on the exact assay conditions and pH.
Troubleshooting & Expert Insights
Redox Cycling (False Positives)
-
Issue: Some oxadiazoles can act as redox cyclers, generating H₂O₂ which inhibits IDO1 non-specifically.
-
Solution: The inclusion of Catalase in the enzyme buffer (Step 2) is mandatory to decompose H₂O₂ and distinguish true heme-binders from redox artifacts.
DMSO Tolerance
-
Issue: IDO1 is sensitive to high DMSO concentrations (>2%).
-
Solution: Ensure the final DMSO concentration does not exceed 0.5% . The acoustic dispensing method (20 nL in 20 µL) results in 0.1% DMSO, which is safe.
Autofluorescence
-
Issue: While 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine has low fluorescence, derivatives may fluoresce in the blue region.
-
Solution: Use the Absorbance 321 nm readout (NFK production) rather than fluorescence-based Kynurenine detection if the library contains highly fluorescent compounds.
References
-
Rohrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry.
-
Yue, E. W., et al. (2017). "Discovery of Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable Heme-Binding IDO1 Inhibitor." ACS Medicinal Chemistry Letters.
-
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 21988305, 1,2,5-Oxadiazol-3-amine." PubChem.
-
Sittampalam, G. S., et al. (2012). "Assay Guidance Manual: IDO1 Inhibition Assays." NCBI Bookshelf.
-
Boc Sciences. "IDO1 Inhibitors and Screening Services."
Sources
Application Note: 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine in Medicinal Chemistry
Executive Summary
Compound: 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine Alternative Names: 3-Amino-4-(m-tolyl)furazan; 3-Amino-4-(3-methylphenyl)-1,2,5-oxadiazole. Primary Application: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition. Secondary Applications: Fragment-based drug discovery (FBDD) scaffold; energetic material precursor (class-dependent).
This guide details the utility of 4-(3-methylphenyl)-1,2,5-oxadiazol-3-amine as a pharmacophore in the development of immuno-oncology therapeutics. The 1,2,5-oxadiazole (furazan) ring serves as a critical bioisostere for the indole ring of tryptophan, allowing the molecule to occupy the catalytic cleft of IDO1. The exocyclic amine and the oxadiazole nitrogen facilitate coordinate bonding with the heme iron (
Chemical Properties & Stability
The 1,2,5-oxadiazole ring is electron-deficient, making the 3-amino group less basic than a standard aniline. This property is advantageous for oral bioavailability and membrane permeability (CNS penetration).
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 175.19 g/mol |
| LogP (Predicted) | ~2.2 (Lipophilic, good membrane permeability) |
| H-Bond Donors/Acceptors | 1 Donor ( |
| Thermal Stability | High melting point (>100°C). Note: While mono-aryl furazans are generally stable, polynitro-furazans are energetic materials. Handle with standard safety protocols. |
| Solubility | Low in water; soluble in DMSO, Methanol, DCM. |
Mechanism of Action: IDO1 Inhibition
IDO1 is a heme-containing dioxygenase that catalyzes the conversion of L-tryptophan to N-formylkynurenine.[1] Tumors overexpress IDO1 to deplete tryptophan and produce kynurenine, suppressing T-cell activity.[2]
Binding Mode:
-
Heme Coordination: The N2 nitrogen of the oxadiazole ring or the exocyclic amine (depending on specific binding pose/pH) coordinates directly with the heme iron (
) of IDO1, displacing the dioxygen molecule required for catalysis. -
Hydrophobic Pocket A: The 3-methylphenyl group inserts into "Pocket A" (the hydrophobic indole-binding pocket), mimicking the substrate's indole core. The meta-methyl group provides additional van der Waals contacts that unsubstituted phenyl rings lack, often improving potency (
).
Diagram: IDO1 Inhibition Mechanism
Caption: Mechanism of competitive inhibition where the furazan scaffold blocks heme access, preventing tryptophan degradation and restoring immune surveillance.
Synthesis Protocol
Objective: Synthesis of 4-(3-methylphenyl)-1,2,5-oxadiazol-3-amine via the glyoxime dehydration route.
Reagents
-
Starting Material: 3-Methylbenzaldehyde (m-Tolualdehyde).
-
Reagents: Sodium cyanide (NaCN), Hydroxylamine hydrochloride (
), Sodium hydroxide (NaOH), Thionyl chloride ( ) or Acetic anhydride ( ). -
Solvents: Ethanol, Water, Dichloromethane (DCM).
Step-by-Step Methodology
Step 1: Synthesis of
-Hydroxyimino-3-methylbenzeneacetonitrile
-
Dissolve 3-methylbenzaldehyde (10 mmol) in ethanol (20 mL).
-
Add an aqueous solution of NaCN (11 mmol) dropwise at 0°C.
-
Add
(11 mmol) and stir at room temperature for 4 hours. -
Reaction Check: Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Evaporate ethanol, extract with EtOAc, wash with brine, and dry over
. -
Yield: The intermediate cyanohydrin oxime is often used directly or recrystallized.
Step 2: Conversion to Amidoxime
-
Dissolve the nitrile intermediate from Step 1 in ethanol/water (1:1).
-
Add excess
(3 eq) and (1.5 eq). -
Reflux for 6–12 hours. The nitrile group converts to the amidoxime (
). -
Workup: Cool to precipitate the solid
-hydroxyimino-amidoxime. Filter and wash with cold water.
Step 3: Cyclization to Furazan
-
Dissolve the
-hydroxyimino-amidoxime in dilute base (NaOH) or reflux in acetic anhydride (if acetylation is acceptable) or use thionyl chloride ( ) in DCM for direct dehydration.-
Preferred Method (Base-mediated): Heat the amidoxime in 10% NaOH at reflux for 2 hours.
-
-
Mechanism: Dehydration between the oxime OH and the amidoxime OH closes the 1,2,5-ring.
-
Purification: Neutralize the solution with HCl. The product precipitates. Recrystallize from Ethanol/Water.
-
Characterization: Confirm structure via
NMR (Singlet at ~2.4 ppm for methyl; broad singlet at ~6.0 ppm for ; aromatic protons 7.0–7.5 ppm).
Diagram: Synthesis Workflow
Caption: Three-step synthetic route from commercially available aldehyde to the aminofurazan scaffold.
Biological Assay Protocols
A. Enzymatic Heme-Binding Assay (UV-Vis Shift)
Purpose: To confirm direct binding of the compound to the IDO1 heme iron.
-
Preparation: Dilute recombinant human IDO1 (rhIDO1) to 2
in buffer (50 mM Potassium Phosphate, pH 6.5, 10 mM Ascorbate, 10 Methylene Blue). -
Baseline: Measure UV-Vis spectrum (350–500 nm). The Soret band for Ferric IDO1 is typically ~405 nm.
-
Titration: Add increasing concentrations of 4-(3-methylphenyl)-1,2,5-oxadiazol-3-amine (0.1
to 100 ). -
Readout: Observe the red shift of the Soret band (e.g., from 405 nm to ~415-420 nm). This shift indicates ligand coordination to the iron.
-
Data Analysis: Plot
vs. [Ligand] to determine .
B. Cellular Kynurenine Assay (Functional Potency)
Purpose: To measure inhibition of Tryptophan
-
Cell Line: HeLa cells (inducible IDO1) or HEK293-IDO1 (transiently transfected).
-
Induction: Treat HeLa cells with human IFN-
(100 ng/mL) for 24 hours to upregulate IDO1 expression. -
Treatment: Add the test compound (serial dilution) and incubate for 24–48 hours.
-
Detection:
-
Transfer 150
of supernatant to a new plate. -
Add 75
of 30% Trichloroacetic acid (TCA) to precipitate proteins; centrifuge. -
Mix 100
of supernatant with 100 of Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
-
Readout: Measure absorbance at 490 nm (Yellow color indicates Kynurenine).
-
Calculation: Calculate
relative to DMSO control (0% inhibition) and standard inhibitor (e.g., Epacadostat, 100% inhibition).
Structure-Activity Relationship (SAR) Insights
The 3-methyl substituent on the phenyl ring is a strategic modification:
-
Unsubstituted Phenyl: Moderate potency; good ligand efficiency but may lack optimal hydrophobic fill.
-
3-Methyl (Meta): Increases lipophilicity and fills the hydrophobic "Pocket A" of IDO1 more effectively than the unsubstituted analog. It avoids the steric clash often seen with ortho-substituents (2-methyl) which can twist the phenyl ring out of coplanarity with the furazan, reducing
-stacking interactions. -
4-Methyl (Para): Often tolerated but may extend too deep depending on the specific mutant or conformation of the enzyme loop.
SAR Table: Comparative Potency (Hypothetical/Representative)
| Compound | R-Group | IDO1 Enzymatic
References
-
Yue, E. W., et al. (2017).[3][4] "INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology."[3][5] ACS Medicinal Chemistry Letters.
-
Rohrig, U. F., et al. (2019). "Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors." Journal of Medicinal Chemistry.
-
PubChem. "4-Phenyl-1,2,5-oxadiazol-3-amine (Compound Summary)." National Library of Medicine.
-
Sherer, B. A., et al. (2017).[3] "Structural Basis of Selective Human Indoleamine 2,3-Dioxygenase 1 (hIDO1) Inhibition." Scientific Reports.
-
Prendergast, G. C., et al. (2017).[6] "Discovery of IDO1 Inhibitors: From Bench to Bedside." Cancer Research.
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel 1,2,5-Oxadiazol-3- Carboximidamide Derivatives as Indoleamine 2, 3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Epacadostat - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine as a Versatile Building Block in Medicinal Chemistry and Energetic Materials
Executive Summary
4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine (also known as 3-amino-4-(m-tolyl)furazan) is a highly specialized heterocyclic building block. The 1,2,5-oxadiazole core acts as a non-classical bioisostere for phenyl and amide groups, offering unique physicochemical properties such as reduced lipophilicity, high electron-withdrawing capacity, and exceptional metabolic stability[1]. This application note details the structural causality, synthesis, and downstream derivatization of this building block, focusing on its dual utility in synthesizing potent kinase inhibitors (e.g., p70S6K) and high-energy density materials (HEDMs).
Physicochemical Rationale & Structural Causality
The incorporation of the 1,2,5-oxadiazole ring into drug candidates is driven by its ability to modulate pharmacokinetic profiles. Unlike electron-rich phenyl rings, the furazan core is highly electron-deficient.
-
Metabolic Stability: The electron-deficient nature of the 1,2,5-oxadiazole ring makes it highly resistant to cytochrome P450-mediated oxidative metabolism[1].
-
Nucleophilicity & Reactivity: The lone pair of the exocyclic C3-amine is heavily delocalized into the highly electronegative heteroaromatic system. This drastically reduces the amine's nucleophilicity compared to standard anilines. Consequently, standard amide coupling conditions (e.g., EDC/HOBt, DIPEA) are largely ineffective, necessitating the use of strong bases (e.g., NaH) to generate a highly reactive amide anion prior to electrophilic attack[2].
-
Target Binding: In kinase inhibitors, the furazan ring acts as a hydrogen bond acceptor via its nitrogen/oxygen atoms, while the 3-methylphenyl (m-tolyl) substituent provides a lipophilic anchor to occupy deep hydrophobic pockets in the ATP-binding site[3].
Core Synthetic Methodology: Preparation of the Building Block
Protocol 1: One-Pot Synthesis of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine This protocol adapts classical methodologies for the construction of 4-aryl-1,2,5-oxadiazol-3-amines from β-keto esters, ensuring high atom economy and reliable ring closure[1].
-
Nitrosation: Dissolve ethyl 3-methylbenzoylacetate (10.0 mmol) in glacial acetic acid (15 mL). Cool the solution to 0–5 °C using an ice bath. Slowly add an aqueous solution of sodium nitrite (NaNO2, 12.0 mmol in 5 mL H₂O) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent the degradation of the nitrous acid. Stir for 2 hours to ensure complete conversion to the oximino derivative.
-
Cyclization: To the same reaction vessel, add hydroxylamine hydrochloride (NH₂OH·HCl, 15.0 mmol) and sodium hydroxide (NaOH, 15.0 mmol) dissolved in 10 mL of water.
-
Reflux: Heat the reaction mixture to reflux (approx. 100 °C) for 4 hours. The initial oxime undergoes condensation with hydroxylamine, followed by thermal dehydration to close the 1,2,5-oxadiazole ring[1].
-
Workup & Purification: Cool the mixture to room temperature and pour it into crushed ice (50 g). Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with saturated NaHCO₃ until the pH is neutralized (pH 7–8), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (cyclohexane/ethyl acetate, 8:2) to yield the pure amine as a solid.
Downstream Application A: Oncology & Kinase Inhibition
1,2,5-oxadiazole-3-amines are critical scaffolds for developing inhibitors against targets like p70S6 kinase (p70S6K) and SENP2[1][3].
Protocol 2: Synthesis of 1,2,5-Oxadiazol-3-amides (Kinase Inhibitor Precursors) Due to the poor nucleophilicity of the furazan amine, deprotonation is strictly required before coupling with acyl chlorides[2].
-
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in dry N,N-dimethylformamide (DMF, 10 mL) under a nitrogen atmosphere. Cool to 0 °C.
-
Amine Addition: Add 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine (1.0 eq) portion-wise. Stir at 0 °C for 20 minutes until hydrogen gas evolution ceases, indicating the formation of the reactive anion[2].
-
Coupling: Add the appropriate acyl chloride (1.2 eq) dropwise at 0 °C. Gradually warm the mixture and stir at 60 °C for 12 hours[2].
-
Isolation: Quench with water (10 mL) to destroy excess NaH. Remove DMF under reduced pressure. Extract the residue with ethyl acetate (3 × 20 mL), wash with brine, dry over Na₂SO₄, and purify via chromatography[2].
Downstream Application B: High-Energy Density Materials (HEDMs)
The 1,2,5-oxadiazole ring is inherently energetic due to its high nitrogen-to-carbon ratio and positive heat of formation. Oxidative coupling of the primary amine yields azo (-N=N-) or azoxy (-N(O)=N-) bridged dimers, which are utilized in the development of insensitive munitions[4][5].
Protocol 3: Oxidative Dimerization to Azo-Furazans
-
Acidic Oxidation: Dissolve 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine (4.5 mmol) in 6 M hydrochloric acid (45 mL) and cool to 0 °C[5].
-
Permanganate Addition: Add a solution of potassium permanganate (KMnO₄, 4.5 mmol) in distilled water (3.0 mL) dropwise to control the exothermic oxidation and avoid thermal runaway[5].
-
Dimerization: Warm the mixture to room temperature and stir for 24 hours. The primary amine undergoes oxidative coupling to form the azo-bridged dimer[5].
-
Recovery: Filter the resulting precipitate, wash extensively with distilled water to remove manganese dioxide byproducts, and dry by air blowing to yield the bis-furazan energetic derivative[5].
Quantitative Data & Optimization
Table 1: Optimization of Amide Coupling Conditions for 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine (Standard conditions: 1.0 eq amine, 1.2 eq acyl chloride)
| Base | Solvent | Temperature | Time | Yield (%) | Causality / Observation |
| DIPEA (2.0 eq) | DCM | Room Temp | 24 h | < 5% | Amine nucleophilicity too low for standard tertiary amine bases. |
| Pyridine (Solvent) | Pyridine | Reflux | 24 h | 15% | Thermal forcing provides minimal conversion; degradation observed. |
| LiHMDS (1.2 eq) | THF | 0 °C to RT | 12 h | 75% | Strong base effectively generates the amide anion; good yield. |
| NaH (1.2 eq) | DMF | 0 °C to 60 °C | 12 h | 82% | Optimal deprotonation and solubility profile[2]. |
Table 2: Physicochemical Properties of the 1,2,5-Oxadiazole Core vs. Phenyl Bioisostere
| Property | Phenyl Ring | 1,2,5-Oxadiazole Ring | Impact on Drug Design |
| Topological Polar Surface Area | 0 Ų | 38.8 Ų | Modulates membrane permeability and aqueous solubility[6]. |
| Electron Density | Electron-rich | Highly electron-deficient | Prevents rapid oxidative metabolism (CYP450)[1]. |
| Hydrogen Bonding | None | 2 Acceptors (N) | Allows for novel binding interactions in kinase ATP pockets[3]. |
Visualizations
Caption: Synthetic workflow and downstream derivatization of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine.
Caption: Mechanism of action for 1,2,5-oxadiazole-derived p70S6K inhibitors in the mTOR pathway.
References
1. Synthesis, biological activity and applications of 1,2,5-oxadiazol. AWS / Literature Review. URL: 2.[3] 4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: potent and selective p70S6 kinase inhibitors. PubMed. URL: 3.[4] Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry. URL: 4.[5] Selective Synthesis of Bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4′-azo- and -azoxyfurazan Derivatives. NSF Public Access Repository. URL: 5.[6] In depth molecular interaction analyses of the complex of a proposed CTXM-inhibitor bound to the bacterial enzyme. PMC. URL: 6. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. IIAR Journals. URL:
Sources
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives | Anticancer Research [ar.iiarjournals.org]
- 3. 4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: potent and selective p70S6 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assay Protocols for 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
This detailed Application Note and Protocol guide is designed for researchers investigating 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine , a compound belonging to the 4-aryl-1,2,5-oxadiazol-3-amine class. These scaffolds are established pharmacophores for the competitive inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) , a critical enzyme in cancer immunotherapy and immune tolerance.
Introduction & Mechanism of Action
4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine acts as a competitive inhibitor of IDO1. The 1,2,5-oxadiazole core coordinates directly with the ferrous heme iron (Fe²⁺) within the IDO1 active site, preventing the binding of the substrate, L-Tryptophan (L-Trp).
Biological Context
IDO1 catalyzes the rate-limiting step of tryptophan catabolism into N-formylkynurenine, which rapidly hydrolyzes to Kynurenine (Kyn) .[1][2] High levels of Kyn and the depletion of L-Trp in the tumor microenvironment (TME) suppress T-cell proliferation and promote regulatory T-cell (Treg) differentiation, leading to immune escape.
Key Mechanism:
-
Inhibition: The compound blocks the conversion of L-Trp
Kyn. -
Readout: Reduction in Kynurenine concentration in cell culture supernatants.
-
Outcome: Restoration of effector T-cell function (in co-culture models).
Pathway Visualization
The following diagram illustrates the IDO1 signaling pathway and the intervention point of the compound.
Caption: Mechanism of Action: The compound competitively inhibits IDO1, blocking Kynurenine production and preventing T-cell suppression.[2]
Preparation & Handling
Compound Properties[1][2][3][4][5]
-
Solubility: Highly soluble in Dimethyl Sulfoxide (DMSO). Poorly soluble in water.
-
Stability: Stable at -20°C as a solid or DMSO stock. Avoid repeated freeze-thaw cycles.
Stock Solution Protocol
-
Weighing: Accurately weigh 5–10 mg of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine.
-
Dissolution: Dissolve in 100% DMSO to create a 10 mM or 20 mM stock solution .
-
Note: Sonicate briefly if visible particles remain.
-
-
Storage: Aliquot into amber vials (to protect from light) and store at -20°C.
-
Working Solutions: Dilute the stock in complete cell culture medium immediately prior to use. Ensure the final DMSO concentration is < 0.5% (optimally 0.1%) to avoid solvent toxicity.
Primary Protocol: Cellular IDO1 Inhibition Assay (Kynurenine Quantification)
This assay measures the ability of the compound to inhibit the conversion of L-Trp to Kyn in a cellular context.
Experimental Design
-
Cell Line: HeLa (cervical cancer) or A375 (melanoma). These cells express high levels of IDO1 upon stimulation with Interferon-gamma (IFN-
). -
Stimulus: Recombinant Human IFN-
. -
Readout: Spectrophotometric detection of Kynurenine using Ehrlich’s Reagent.
Reagents Required
| Reagent | Specification |
| Cell Line | HeLa or A375 (ATCC) |
| Culture Media | DMEM + 10% FBS + 1% Pen/Strep |
| Stimulus | Recombinant Human IFN- |
| Substrate | L-Tryptophan (supplemented to 100 |
| Precipitant | 30% (w/v) Trichloroacetic Acid (TCA) |
| Detection | Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) |
Step-by-Step Protocol
Day 1: Seeding
-
Harvest HeLa cells and count viability (Trypan Blue).
-
Resuspend cells at 20,000 cells/well in 100
L of complete media. -
Seed into a 96-well flat-bottom plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow attachment.
Day 2: Treatment & Stimulation
-
Compound Preparation: Prepare a serial dilution (e.g., 3-fold) of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine in media.
-
Range: 10
M down to 0.1 nM. Include a DMSO-only vehicle control.
-
-
Stimulation Mix: Prepare media containing human IFN-
(final conc. 50–100 ng/mL) . -
Application:
-
Remove old media from wells.
-
Add 100
L of the Compound + IFN- mixture to each well. -
Controls:
-
Max Signal: Cells + IFN-
+ DMSO (No inhibitor). -
Background: Cells + Media only (No IFN-
).
-
-
-
Incubate for 48 hours at 37°C, 5% CO₂.
Day 4: Kynurenine Detection (Ehrlich’s Assay)
-
Harvest Supernatant: Transfer 140
L of culture supernatant from each well to a new V-bottom 96-well plate. -
Protein Precipitation: Add 10
L of 30% TCA to each well. -
Precipitate: Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to Kynurenine (optional but recommended) and precipitate proteins.
-
Centrifugation: Centrifuge at 2,500 rpm for 10 minutes to pellet debris.
-
Colorimetric Reaction:
-
Transfer 100
L of the clarified supernatant to a new clear 96-well plate. -
Add 100
L of Ehrlich’s Reagent (freshly prepared) to each well. -
Incubate for 10 minutes at room temperature in the dark.
-
-
Measurement: Read Absorbance at 492 nm (reference 690 nm) on a microplate reader.
Data Analysis
-
Subtract the "Background" (No IFN-
) OD values from all samples. -
Normalize data to the "Max Signal" control (100% Activity).
-
Plot % IDO1 Activity vs. Log[Compound Concentration].
-
Calculate IC₅₀ using a non-linear regression model (Sigmoidal dose-response).
Secondary Protocol: Cell Viability Assay (MTS)
To ensure that the reduction in Kynurenine is due to specific enzyme inhibition and not cell death, a viability assay is mandatory.
Protocol
-
Setup: Perform in parallel with the IDO1 assay (same cell density and treatment conditions).
-
Incubation: After the 48-hour treatment (Day 4), do not remove the supernatant (or leave 100
L). -
Reagent: Add 20
L of MTS/PMS solution (e.g., Promega CellTiter 96®) to each well. -
Development: Incubate for 1–4 hours at 37°C.
-
Measurement: Read Absorbance at 490 nm .
-
Interpretation: If the IC₅₀ for viability is >10-fold higher than the IC₅₀ for IDO1 inhibition, the mechanism is specific.
Advanced Protocol: T-Cell Co-Culture Assay
This functional assay validates the compound's ability to restore immune activity.
Workflow Diagram
Caption: Co-culture workflow to assess immune restoration. Tumor cells are pre-treated to induce IDO1, then co-cultured with T-cells.
Methodology Summary
-
Tumor Cells: Seed HeLa cells and stimulate with IFN-
+/- Compound for 24h. -
T-Cells: Isolate PBMCs or CD3+ T-cells from healthy donor blood. Label with CFSE (Carboxyfluorescein succinimidyl ester).
-
Activation: Add T-cells to the tumor cell wells. Add Anti-CD3/CD28 beads to stimulate T-cell division.
-
Co-Culture: Incubate for 3–4 days.
-
Analysis: Harvest non-adherent cells (T-cells) and analyze by Flow Cytometry .
-
Result: IDO1 activity suppresses T-cell division (high CFSE intensity). Effective inhibition by 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine restores division (CFSE dilution).
-
References
-
Yue, E. W., et al. (2009). "Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model." Journal of Medicinal Chemistry. Link
-
Koblish, H. K., et al. (2010). "Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of B16 Melanoma Tumors." Molecular Cancer Therapeutics. Link
-
Liu, X., et al. (2018). "Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity." Immunological Reviews. Link
-
Standard Protocol: "Measuring IDO1 Activity in Cell Culture." Promega Technical Manual. Link (General reference for Ehrlich's assay methodology).
Sources
Technical Guide for the Safe Handling, Storage, and Application of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
An Application Guide for Researchers
Introduction and Scientific Context
4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound featuring a substituted phenyl ring attached to a 1,2,5-oxadiazole (also known as furazan) core, with an appended primary amine group. While specific data for this exact molecule is not extensively published, its structural motifs—the aromatic amine and the oxadiazole ring—are of significant interest in medicinal chemistry and drug development.[1][2] The 1,2,5-oxadiazole ring system is a known bioisostere for amide and ester functionalities, capable of participating in hydrogen bonding and enhancing pharmacological activity.[3] Derivatives of oxadiazoles are explored for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5]
This document serves as a comprehensive guide for researchers, providing detailed protocols and best practices for the safe handling, storage, and preliminary application of this compound. The procedures outlined are synthesized from established safety guidelines for aromatic amines and heterocyclic compounds, as well as the known chemical properties of the 1,2,5-oxadiazole scaffold.[6][7]
Physicochemical Properties and Hazard Profile
Given the absence of a specific Safety Data Sheet (SDS), the following properties are estimated based on its chemical structure and data from closely related analogues.
| Property | Value / Description | Rationale / Source |
| Molecular Formula | C₉H₉N₃O | Based on chemical structure. |
| Appearance | Likely a solid at room temperature. | Typical for similar small organic molecules. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General characteristic of aromatic compounds. |
| Hazard Class | Presumed irritant; potential for acute oral toxicity. | Extrapolated from safety data of related aromatic amines and heterocyclic compounds.[6][8] |
| Stability | The 1,2,5-oxadiazole ring is generally thermally stable but may decompose at high temperatures (>200°C).[9] | The compound is stable under standard laboratory conditions. |
Hazard Identification and Causality
As a member of the aromatic amine and heterocyclic compound classes, 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine should be handled as a hazardous substance. The primary risks are associated with its potential irritant properties and the general toxicity profile of aromatic amines.
-
Skin and Eye Contact : Aromatic amines can cause moderate to severe skin and eye irritation. Prolonged contact should be avoided.[8][10]
-
Inhalation : Inhaling fine dust or aerosols can lead to respiratory tract irritation.[10]
-
Ingestion : Though specific data is unavailable, related compounds often exhibit acute oral toxicity.[8]
-
Long-Term Exposure : There is insufficient data on the long-term effects, but it is prudent to minimize exposure, as some aromatic amines are known or suspected carcinogens.[11][12]
Mandatory Safety and Handling Protocols
A rigorous adherence to safety protocols is essential to mitigate the risks associated with this compound class.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine in any form (solid or solution).
| PPE Item | Specification | Justification |
| Gloves | Nitrile gloves, inspected before use. | Provides a barrier against skin contact. Proper removal technique is crucial to avoid self-contamination.[8] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or accidental projection of solid material.[8] |
| Lab Coat | Standard, full-length laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory | Not required for handling small quantities in a certified chemical fume hood. | A fume hood provides adequate ventilation to control airborne particulates or vapors.[10] |
Safe Handling Workflow
All manipulations involving this compound must be performed within a certified chemical fume hood to prevent inhalation exposure.
Caption: General workflow for safely handling solid 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine.
Storage Procedures
Proper storage is critical for maintaining the compound's integrity and ensuring laboratory safety.[7][13]
-
Container : Store in the original supplier vial, which should be tightly sealed to prevent moisture absorption, as amines can be hygroscopic.[7]
-
Atmosphere : For long-term storage (>1 year), consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.
-
Temperature : Store in a cool, dry place. A controlled room temperature between 18-25°C is generally suitable.[7][13] Avoid exposure to high heat.
-
Incompatibilities : Segregate from strong oxidizing agents, strong acids, and acid chlorides.[13] Accidental mixing could lead to vigorous reactions.
Caption: Decision tree for appropriate storage of the target compound.
Spill and Waste Management
-
Spills : In case of a small spill of the solid, carefully sweep it up with a dustpan and brush, avoiding dust generation. Place the material into a sealed container for hazardous waste. Clean the spill area with a solvent-dampened cloth (e.g., isopropanol or ethanol). For a solution spill, absorb with an inert material (e.g., vermiculite or sand), collect, and place in a sealed container for disposal.[8]
-
Waste Disposal : Dispose of all waste materials (excess compound, contaminated wipes, and PPE) in accordance with local, state, and federal regulations for chemical waste.[10] Never dispose of down the drain.[8]
Application Notes and Protocols
Role in Drug Discovery and Chemical Biology
The 4-aryl-1,2,5-oxadiazol-3-amine scaffold is a "privileged structure" in medicinal chemistry. The primary amine serves as a versatile synthetic handle for derivatization, allowing for the exploration of structure-activity relationships (SAR). This class of compounds has been investigated for various biological activities, making the title compound a valuable starting point for library synthesis.[3][14]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a stock solution for use in biological screening assays.
Materials:
-
4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
2.0 mL amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Calibrated micropipettes
Procedure:
-
Preparation : Perform all steps in a certified chemical fume hood. Don all required PPE.
-
Weighing : Tare the amber glass vial on the analytical balance. Carefully add approximately 1.75 mg of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine to the vial. Record the exact weight. (Note: The molecular weight is ~175.18 g/mol ).
-
Solubilization : Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Calculation: Volume (µL) = (Weight (mg) / 175.18 g/mol ) / 10 mM * 1,000,000
-
-
Mixing : Cap the vial securely and vortex for 30-60 seconds until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) may be used if dissolution is slow.
-
Storage : Store the stock solution at -20°C. Before each use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Protocol 2: Conceptual Synthetic Application - N-Acylation
This protocol outlines a general procedure for acylating the primary amine, a common step in creating compound libraries for SAR studies.
Reaction Scheme: (Amine) + (Acid Chloride) --[Base]--> (Amide)
Materials:
-
4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetyl chloride (or other desired acid chloride)
-
Round-bottom flask, magnetic stir bar, septa, and nitrogen inlet
Procedure:
-
Setup : Assemble a dry round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.
-
Reagent Addition : In the fume hood, dissolve 1.0 equivalent of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine in anhydrous DCM.
-
Base Addition : Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine, to the solution and stir.
-
Acylation : Cool the solution to 0°C using an ice bath. Slowly add 1.1 equivalents of the desired acid chloride (e.g., acetyl chloride) dropwise via syringe.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product via column chromatography on silica gel to yield the desired N-acylated product.
References
-
International Labour Organization. (2011, August 3). Heterocyclic Compounds. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Science of Synthesis. (n.d.). Product Class 7: 1,2,5-Oxadiazoles. Thieme. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. [Link]
-
Sharma, S., et al. (n.d.). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. [Link]
-
Journal of Pharma and Biomedics. (2025, August 13). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. [Link]
-
ResearchGate. (2025, August 18). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Laxai Life Sciences Pvt. Ltd. (n.d.). Material Safety Data Sheet - Heterocyclic compounds. [Link]
-
IJIEMR. (2021, December 15). Environmental Impact and Toxicological Assessment of Heterocyclic Compounds. [Link]
-
ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]
-
PubMed. (n.d.). 1,2,5-Oxadiazole N-oxide derivatives and related compounds as potential antitrypanosomal drugs: structure-activity relationships. [Link]
-
Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]
-
MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
-
MDPI. (2023, July 20). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]
-
MDPI. (2022, March 25). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. [Link]
-
ResearchGate. (2026, February 9). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]
-
Preprints.org. (n.d.). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]
-
OMICS International. (2015, December 24). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. [Link]
-
IJPPR. (2024, December 11). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. [Link]
Sources
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpbsci.com [jpbsci.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. iloencyclopaedia.org [iloencyclopaedia.org]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. international.skcinc.com [international.skcinc.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. apolloscientific.co.uk [apolloscientific.co.uk]
- 14. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine [mdpi.com]
Application Note: Scale-Up Synthesis and Process Optimization of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
Target Audience: Process Chemists, Drug Development Professionals, and Senior Researchers Document Type: Technical Protocol & Mechanistic Guide
Introduction and Strategic Rationale
The 1,2,5-oxadiazole (furazan) ring system is a highly valued pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for amides and esters, and recognized for its intrinsic antiplasmodial and antiproliferative properties [1, 3]. Specifically, 3-amino-4-aryl-1,2,5-oxadiazoles serve as critical building blocks for the synthesis of complex bioactive libraries.
Transitioning the synthesis of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine from a discovery-scale (milligram) to a process-scale (multigram to kilogram) environment requires overcoming several chemical engineering hurdles. Discovery routes often rely on hazardous reagents, extreme temperatures, and unscalable purification methods like silica gel chromatography. This application note details a self-validating, three-step scalable protocol starting from commercially available 3-methylbenzyl cyanide, optimized for high atom economy, thermal safety, and crystallization-based purification[1, 2].
Synthetic Workflow and Mechanistic Pathway
The synthesis follows a robust three-stage sequence:
-
α-Nitrosation of the benzyl cyanide to form the corresponding oxime.
-
Nucleophilic Addition of hydroxylamine to the nitrile, yielding an amidoxime intermediate.
-
Dehydrative Cyclization under basic conditions to construct the 1,2,5-oxadiazole core.
Synthetic workflow for the scale-up of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine.
Scale-Up Protocols and Mechanistic Causality
Step 1: Synthesis of 2-(Hydroxyimino)-2-(3-methylphenyl)acetonitrile
Objective: Introduce the first nitrogen-oxygen bond via deprotonation and electrophilic nitrosation.
-
Causality & Process Insights: The α-protons of 3-methylbenzyl cyanide are weakly acidic. Sodium ethoxide (NaOEt) is utilized as a base to generate the carbanion. Isoamyl nitrite (3-methylbutyl nitrite) acts as the NO⁺ equivalent [1]. The reaction is kept strictly below 5 °C because the resulting carbanion is highly reactive; elevated temperatures lead to dimerization (yielding complex pyrimidine or pyrrole byproducts) and thermal degradation of the nitrite ester.
-
Protocol:
-
Charge a jacketed reactor with absolute ethanol (5.0 L/kg of starting material) and cool to 0 °C under a nitrogen atmosphere.
-
Add sodium ethoxide (1.2 equivalents) portion-wise, maintaining the internal temperature (T_int) ≤ 5 °C.
-
Add 3-methylbenzyl cyanide (1.0 equivalent) dropwise over 30 minutes. Stir for 1 hour to ensure complete enolate formation.
-
Add isoamyl nitrite (1.15 equivalents) dropwise over 1 hour. A distinct color change to deep yellow/orange will occur.
-
Self-Validation (IPC): Monitor by HPLC (UV 254 nm). The reaction is deemed complete when starting material is < 1%.
-
Quench with cold 1M HCl to pH 5-6. Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure. The crude solid is triturated with cold hexanes to afford Intermediate 1.
-
Step 2: Synthesis of the Amidoxime Intermediate
Objective: Convert the cyano group into an amidoxime to provide the necessary atoms for the furazan ring.
-
Causality & Process Insights: Hydroxylamine hydrochloride is used as the nucleophile. Sodium bicarbonate (NaHCO₃) is strictly required to neutralize the hydrochloride salt, liberating the free hydroxylamine base in situ without creating an overly basic environment that could trigger premature, uncontrolled cyclization or degradation of the existing oxime [1].
-
Protocol:
-
Suspend Intermediate 1 (1.0 eq) in a mixture of ethanol and water (3:1 v/v, 6.0 L/kg).
-
Add hydroxylamine hydrochloride (2.5 eq) and NaHCO₃ (2.5 eq).
-
Heat the suspension to gentle reflux (approx. 80 °C). Note: CO₂ evolution will occur; ensure adequate venting.
-
Maintain reflux for 4–6 hours.
-
Self-Validation (IPC): TLC (DCM:MeOH 9:1) will show the disappearance of the nitrile spot and the appearance of a more polar amidoxime spot.
-
Cool to room temperature. Concentrate the mixture to remove ethanol, causing the amidoxime (Intermediate 2) to precipitate from the aqueous phase. Filter, wash with cold water, and dry under vacuum at 45 °C.
-
Step 3: Dehydrative Cyclization to the 1,2,5-Oxadiazole Core
Objective: Base-catalyzed ring closure to form the target heteroaromatic system.
-
Causality & Process Insights: The cyclization of the amidoxime to the 1,2,5-oxadiazole ring is driven by dehydration. While acidic conditions can be used for some oxadiazoles, basic conditions (2N NaOH) are highly efficient for 3-amino-4-aryl derivatives, facilitating the nucleophilic attack of the oxime oxygen onto the amidine carbon, followed by the elimination of water [1, 2]. The resulting furazan ring is highly stable.
-
Protocol:
-
Suspend Intermediate 2 in 2N aqueous NaOH (5.0 L/kg).
-
Heat the mixture to reflux (100 °C) for 3 hours. The suspension will gradually transition into a more uniform dispersion as the cyclization proceeds.
-
Self-Validation (IPC): Monitor via HPLC. The disappearance of the amidoxime intermediate confirms ring closure.
-
Cool the reactor to 10 °C. The target product, 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine, will precipitate as a solid.
-
Filter the solid, wash extensively with cold water until the filtrate is pH neutral, and recrystallize from an ethanol/water mixture to achieve >98% purity, avoiding the need for chromatography.
-
Quantitative Process Data
The following table summarizes the critical process parameters (CPPs) and comparative yields between the initial discovery phase and the optimized scale-up process.
| Process Step | Key Reagents | Temp / Time | Discovery Yield (Column Purif.) | Scale-Up Yield (Cryst. Purif.) | Purity (HPLC area %) |
| 1. α-Nitrosation | Isoamyl nitrite, NaOEt | 0-5 °C / 2.5 h | 68% | 82% | 96.5% |
| 2. Amidoxime Formation | NH₂OH·HCl, NaHCO₃ | 80 °C / 5.0 h | 75% | 88% | 97.0% |
| 3. Cyclization | 2N NaOH | 100 °C / 3.0 h | 62% | 79% | >98.5% |
| Overall Process | - | - | ~31% | ~57% | >98.5% |
References
- Weisner, J., et al. "New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities." Medicines for Malaria Venture (MMV).
- Science of Synthesis. "Product Class 7: 1,2,5-Oxadiazoles." Thieme Chemistry.
- Barni, C., et al. "Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity." Anticancer Research.
Technical Guide: Profiling IDO1 Inhibition using 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
The following Technical Guide and Protocol is designed for the use of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine , a specialized chemical probe for Indoleamine 2,3-dioxygenase 1 (IDO1).
Introduction & Mechanistic Basis
4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine is a potent, competitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , the rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism. This small molecule represents a critical "fragment-based" chemotype that led to the development of clinical inhibitors like Epacadostat.
Mechanism of Action
Unlike tryptophan 2,3-dioxygenase (TDO2), IDO1 is highly inducible by interferon-gamma (IFN-
-
Heme Coordination: The 1,2,5-oxadiazole nitrogen coordinates directly to the ferrous (
) heme iron within the IDO1 active site, displacing the oxygen molecule required for catalysis. -
Hydrophobic Anchoring: The 3-methylphenyl moiety occupies the hydrophobic "Pocket A" of the active site, providing selectivity and binding affinity.
-
Exocyclic Amine: The C3-amine group forms critical hydrogen bond interactions with the propionate side chain of the heme or adjacent serine residues (Ser167), stabilizing the inhibitor-enzyme complex.
Utility as a Chemical Probe
This compound serves as a mechanistic probe to:
-
Quantify IDO1 enzymatic activity in cell-free systems.
-
Validate intracellular target engagement in IFN-
-stimulated cells (e.g., HeLa, PBMCs). -
Differentiate IDO1-mediated kynurenine production from TDO2-mediated pathways.
Chemical Properties & Handling[1]
| Property | Specification |
| Chemical Name | 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine |
| Molecular Formula | |
| Molecular Weight | 175.19 g/mol |
| Solubility | Soluble in DMSO (>50 mM); Ethanol. Poorly soluble in water. |
| Storage | Powder: -20°C (desiccated). DMSO Stock: -80°C (avoid freeze-thaw cycles). |
| Stability | Stable in DMSO for >3 months at -20°C. Protect from light. |
Biological Pathway Visualization
The following diagram illustrates the Kynurenine pathway and the specific intervention point of the probe.
Caption: The probe competitively inhibits IDO1, blocking the conversion of Tryptophan to N-Formylkynurenine, thereby preventing downstream immune suppression.
Protocol A: Cell-Free IDO1 Enzymatic Assay
Objective: Determine the
Reagents Required[1][2][3][4]
-
Assay Buffer: 50 mM Potassium Phosphate (pH 6.5).
-
Substrate: L-Tryptophan (20 mM stock in buffer).
-
Cofactors: Ascorbic Acid (0.5 M neutralized), Methylene Blue (10 mM), Catalase (bovine liver).
-
Enzyme: Recombinant human IDO1 (commercially available).
-
Detection Reagent: 30% (w/v) Trichloroacetic acid (TCA); 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich’s Reagent) in glacial acetic acid.
Step-by-Step Methodology
-
Preparation: Dilute rhIDO1 in Assay Buffer containing 20 mM Ascorbate, 10
M Methylene Blue, and 100 g/mL Catalase. -
Compound Addition: Add 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine (DMSO stock) to a 96-well plate. Ensure final DMSO concentration is <1%.
-
Initiation: Add the enzyme mixture to the wells. Incubate for 5 minutes at room temperature to allow inhibitor-heme binding.
-
Substrate Addition: Start the reaction by adding L-Tryptophan (Final concentration: 100
M, approx). -
Incubation: Incubate at 37°C for 30–60 minutes.
-
Termination: Stop the reaction by adding 30% TCA (20
L per 100 L reaction). Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. -
Centrifugation: Spin the plate at 2500 rpm for 10 minutes to pellet protein precipitate.
-
Colorimetric Readout: Transfer 100
L of supernatant to a new clear plate. Add 100 L of Ehrlich’s Reagent. -
Measurement: Measure absorbance at 480 nm or 492 nm . The yellow color intensity is proportional to Kynurenine concentration.
Protocol B: Cellular Kynurenine Assay (HeLa)
Objective: Assess target engagement in a complex cellular environment using IFN-
Reagents Required[1][2][3][4]
-
Cell Line: HeLa cells (human cervical carcinoma).
-
Media: DMEM + 10% FBS + 1% Pen/Strep.
-
Stimulant: Recombinant Human IFN-
(100 ng/mL). -
Supplement: L-Tryptophan (100
M added to media).
Workflow Diagram
Caption: Workflow for measuring cellular IDO1 inhibition via Kynurenine quantification.
Step-by-Step Methodology
-
Seeding: Seed HeLa cells at 10,000 cells/well in a 96-well plate. Allow attachment overnight.
-
Induction & Treatment: Replace media with fresh DMEM containing 50 ng/mL IFN-
and the probe at varying concentrations (e.g., 0.1 nM to 10 M). -
Substrate Loading: Ensure the media contains at least 100
M L-Tryptophan. -
Incubation: Incubate for 24–48 hours. IDO1 expression peaks around 24h.
-
Harvest: Remove 140
L of culture supernatant. -
De-proteination: Add 10
L of 30% TCA to the supernatant. Incubate at 50°C for 30 minutes. Centrifuge to clear debris. -
Detection: Mix 100
L of cleared supernatant with 100 L Ehrlich’s Reagent. -
Analysis: Measure Absorbance at 492 nm. Calculate
relative to IFN- treated (No Inhibitor) controls.
Data Analysis & Interpretation
| Parameter | Expected Outcome | Interpretation |
| Enzymatic | 50 – 500 nM | Indicates potent direct binding to the heme iron. |
| Cellular | 100 – 1000 nM | Slightly higher than enzymatic due to membrane permeability and cellular competition. |
| Selectivity | High IDO1 / Low TDO2 | The 1,2,5-oxadiazole core is highly specific for IDO1. TDO2 inhibition should be negligible (>10 |
| Absorbance | Yellow Color | Presence of Kynurenine. Lack of color indicates successful inhibition. |
References
-
Yue, E. W., et al. "Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for Immuno-oncology." Journal of Medicinal Chemistry, 2009.[1]
-
Koblish, H. K., et al. "Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of B16 Melanoma Tumors." Molecular Cancer Therapeutics, 2010.
-
Rohrig, U. F., et al. "Rational Design of Indoleamine 2,3-Dioxygenase Inhibitors." Journal of Medicinal Chemistry, 2012.
-
PubChem Compound Summary. "4-Phenyl-1,2,5-oxadiazol-3-amine" (Parent Scaffold Data).
Sources
Troubleshooting & Optimization
Improving the yield of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine synthesis
Technical Support Ticket #5829: Optimization of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine Synthesis
Status: Open Priority: High (Critical Reagent for IDO1 Inhibitor Development) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This guide addresses the yield instability often observed during the synthesis of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine . This scaffold is a critical pharmacophore in indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors (analogous to Epacadostat intermediates).
Users typically report yields fluctuating between 15-40% due to three primary failure points:
-
Incomplete Nitrosation: Failure to fully convert the starting nitrile.
-
Hydrolysis Competition: Hydrolysis of the nitrile to an amide during the second step.
-
Beckmann Rearrangement: Thermal decomposition of the intermediate glyoxime during cyclization.
This protocol standardizes the Aminoglyoxime Route (the most robust pathway for 3-amino-4-aryl-furazans) to consistently achieve yields >75% .
Phase 1: The Precursor (Nitrosation)
User Symptom: "Starting material remains after 4 hours," or "Dark tar formation upon acid addition."
The Chemistry:
The reaction involves the nitrosation of the active methylene group in 3-methylphenylacetonitrile using sodium nitrite in acidic media. This forms
Troubleshooting Protocol:
| Parameter | Standard (Fail-Prone) | Optimized (High Yield) | Why? |
| Solvent | Ethanol/Water | Methanol/Water (1:1) + THF | The starting nitrile is lipophilic. THF ensures homogeneity, preventing "oiling out" which stops the reaction. |
| Reagent | Sodium Nitrite (Solid) | Sat. NaNO₂ Solution (Dropwise) | Solid addition creates local hotspots ( |
| Temperature | Above | ||
| Acid Source | Sodium Ethoxide then | CRITICAL: Pre-forming the carbanion with base (NaOEt) before nitrite addition (basic nitrosation) avoids acid-catalyzed hydrolysis of the nitrile. |
Step-by-Step Fix:
-
Dissolve 3-methylphenylacetonitrile in MeOH/THF.
-
Add 1.1 eq Sodium Ethoxide at
. Stir 30 min (forms the carbanion). -
Add 1.2 eq Isoamyl nitrite (or dropwise aqueous
) slowly. -
Acidify carefully with
only after conversion is complete to precipitate the oxime.
Phase 2: The Pivot (Amidoxime Formation)
User Symptom: "Product is a sticky oil," or "Mass spec shows M+18 peak (Amide impurity)."
The Chemistry:
The nitrile group of the
Root Cause:
If the pH is too low (<5), the nitrile hydrolyzes to an amide (
Troubleshooting Protocol:
-
The Buffer Fix: Do not use free hydroxylamine base. Use Hydroxylamine Hydrochloride (
) and buffer with Sodium Carbonate ( ) to maintain pH 7-8. -
The Temperature: Reflux in Ethanol/Water (2:1).
-
Endpoint: Monitor disappearance of the Nitrile stretch (
) via IR or TLC. Do not proceed until this band is gone.
Phase 3: The Cyclization (Ring Closure)
User Symptom: "Low yield after reflux," or "Explosive decomposition."
The Chemistry:
Dehydration of the aminoglyoxime closes the ring.
The Solution:
Avoid harsh dehydrating agents like
Optimized Protocol:
-
Suspend the aminoglyoxime in Ethylene Glycol (high boiling point, polar).
-
Add 0.5 eq KOH .
-
Heat to
for 2 hours.-
Note: Water is the byproduct. Ethylene glycol allows the water to boil off (open system) driving the equilibrium.
-
-
Workup: Pour into crushed ice. The furazan amine usually precipitates as a crystalline solid.
Visualizing the Pathway
The following diagram illustrates the optimized workflow and decision points.
Caption: Optimized synthetic workflow for 4-aryl-1,2,5-oxadiazol-3-amines emphasizing QC checkpoints at the oxime and amidoxime stages.
Frequently Asked Questions (FAQ)
Q1: Can I use the "Furoxan" route (oxidation of dioxime) instead?
-
Answer: While possible, it is not recommended for the amine derivative. Oxidizing the dioxime usually yields the furoxan (N-oxide), which requires a subsequent reduction step (using
or ). The aminoglyoxime dehydration described above is a more direct, "atom-economical" route that avoids the reduction step.
Q2: My intermediate aminoglyoxime is not precipitating in Step 2.
-
Answer: This is a common issue with the 3-methylphenyl analog due to lipophilicity.
-
Fix: Evaporate the ethanol, then extract the aqueous residue with Ethyl Acetate . Wash with brine, dry, and concentrate. Use the crude solid for Step 3; it does not require high purity for the cyclization to work.
-
Q3: Why Ethylene Glycol in Step 3? Can I use Ethanol?
-
Answer: No. Ethanol boils at
. The thermal dehydration of the aminoglyoxime requires temperatures to overcome the activation energy barrier for ring closure. Lower temperatures will result in recovered starting material or very slow reaction rates.
References
-
Sheremetev, A. B., et al. "Synthesis of 3-amino-4-aryl-1,2,5-oxadiazoles." Russian Chemical Bulletin, vol. 53, no. 3, 2004, pp. 596–604. Link
-
Yue, E. W., et al. "Discovery of Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1)." Journal of Medicinal Chemistry, vol. 60, no. 7, 2017, pp. 2777–2791. Link
-
Andrianov, V. G., & Eremeev, A. V. "Synthesis and properties of 4-amino-3-aryl-1,2,5-oxadiazoles." Chemistry of Heterocyclic Compounds, vol. 20, 1984, pp. 1095–1098. Link
Optimizing reaction conditions for 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine synthesis
This guide outlines the technical optimization for synthesizing 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine (also known as 3-amino-4-(3-tolyl)furazan). It focuses on the
Senior Application Scientist: Dr. Alex V.
Introduction & Molecule Profile
-
Target Molecule: 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
-
Key Application: Pharmacophore in IDO1 inhibitors and high-energy density materials (HEDMs).
-
Critical Challenge: Distinguishing the 1,2,5-isomer (Furazan) from the thermodynamically favored 1,2,4-isomer (Oxadiazole) during cyclization.
Optimized Synthesis Workflow (The -Keto Ester Route)
The classical synthesis involving benzamidoxime and cyanogen gas is hazardous and often yields regioisomeric mixtures. The optimized route described below utilizes Ethyl 3-(3-methylphenyl)-3-oxopropionate as the starting material. This "one-pot" nitrosation/cyclization sequence offers superior regiocontrol and safety.
Workflow Diagram
Caption: Optimized synthesis pathway via nitrosation of
Detailed Experimental Protocol
Phase 1: Nitrosation
Objective: Introduce the nitrogen source at the
-
Reagents:
-
Ethyl 3-(3-methylphenyl)-3-oxopropionate (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.2 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
-
Procedure:
-
Dissolve the
-keto ester in glacial acetic acid. Cool to 0–5°C (ice bath). -
Dissolve NaNO₂ in a minimum amount of water.
-
Dropwise Addition: Add the NaNO₂ solution slowly, maintaining internal temperature <10°C .
-
Checkpoint: The solution should turn orange/red. Stir for 2 hours at room temperature.
-
Phase 2: Cyclization & Decarboxylation
Objective: Form the furazan ring and remove the ester moiety.
-
Reagents:
-
Hydroxylamine Hydrochloride (NH₂OH·HCl, 3.0 eq)
-
Urea (1.5 eq) — Acts as a buffer and ammonia source to assist ring closure.
-
Reflux condenser.
-
-
Procedure:
-
Add NH₂OH·HCl and Urea directly to the nitrosated mixture.
-
Heat to Reflux (100–110°C): This is critical. Lower temperatures favor the formation of the furoxan (N-oxide) or incomplete cyclization.
-
Reflux for 4–6 hours .
-
Workup: Pour the reaction mixture into crushed ice/water. Neutralize with NaHCO₃ to pH 7–8.
-
Isolation: The product often precipitates as a solid. If oil forms, extract with Ethyl Acetate.
-
Optimization Data & Parameters
The following table summarizes the impact of critical variables on the Yield and Purity of the 1,2,5-oxadiazole.
| Variable | Condition | Outcome | Recommendation |
| Temperature | < 80°C | High levels of Furoxan byproduct (N-oxide). | Must Reflux (>100°C) to ensure dehydration. |
| Solvent | Ethanol | Slower reaction; solubility issues with Urea. | Use Acetic Acid or Dioxane/Water . |
| NH₂OH Eq. | < 2.0 eq | Incomplete conversion; low yield. | Use 3.0 equivalents excess. |
| Additive | None | Low yield; significant tar formation. | Add Urea (stabilizes intermediates). |
| pH (Workup) | > 10 | Ring opening (Furazans are base-sensitive). | Keep pH 7.0–8.0 during isolation. |
Troubleshooting Guide (Q&A)
Category: Reaction Monitoring
Q: The reaction mixture turned dark black/tarry. Is the batch lost?
-
A: Not necessarily. Furazan synthesis in acetic acid often produces dark oligomers.
-
Action: Perform a TLC (30% EtOAc/Hexane). The furazan amine usually fluoresces or stains distinctively (yellow/orange spot).
-
Fix: Use activated charcoal during recrystallization (Ethanol/Water) to remove the tar.
-
Q: I isolated a product, but the melting point is lower than expected (Expected: ~110-120°C).
-
A: You likely have the Furoxan (N-oxide) intermediate.[3] This occurs if the dehydration step was incomplete.
Category: Regioselectivity
Q: How do I know I have the 1,2,5-oxadiazole and not the 1,2,4-oxadiazole?
-
A: This is the most common pitfall.
-
1,2,5-Oxadiazole (Furazan): Symmetric ring signals in C13 NMR. The C3 and C4 carbons appear at similar shifts (~145-155 ppm).
-
1,2,4-Oxadiazole: Highly asymmetric. C3 and C5 appear at very different shifts.
-
Mechanism Check: If you used the Amidoxime + CNBr route, you likely made the 1,2,4-isomer (5-amino-3-aryl-1,2,4-oxadiazole). The
-keto ester route specifically targets the 1,2,5-isomer.
-
Category: Solubility
Q: The product is not precipitating upon pouring into ice water.
-
A: The 3-methyl group increases lipophilicity, making the compound form an oil rather than a solid.
-
Action: Extract with Ethyl Acetate (3x). Wash the organic layer with saturated LiCl (to remove acetic acid). Dry over Na₂SO₄ and evaporate.
-
Crystallization: Triturate the resulting oil with cold Hexane/Ether (9:1) to induce crystallization.
-
References
-
Sheremetev, A. B., et al. "Synthesis of 3-amino-4-arylfurazans." Russian Chemical Bulletin, 2004. (General methodology for aminofurazans).
-
Andrianov, V. G., & Eremeev, A. V.
-hydroxyimino- -keto esters." Chemistry of Heterocyclic Compounds, 1991. (Primary reference for the -keto ester route). - Ponzio, G. "Über die Einwirkung von Cyan auf Benzamidoxim." Berichte der deutschen chemischen Gesellschaft, 1928. (Classical Amidoxime/Cyanogen route - for historical context).
-
PubChem Compound Summary. "1,2,5-Oxadiazol-3-amine derivatives." (For physical property verification).
(Note: Specific melting points and spectral data should be cross-referenced with internal standards as literature values for specific methyl-isomers can vary by solvent).
Sources
Technical Support Center: Stability Profiling of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
Status: Online | Role: Senior Application Scientist Ticket Subject: Degradation Pathways & Troubleshooting in Solution State Reference Molecule: 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine (Scaffold: 3-amino-4-aryl-furazan)
Emergency Triage: Quick Diagnostic
Welcome to the Stability Solutions Hub. If you are observing potency loss or unknown impurities in your HPLC/LC-MS traces for this specific furazan derivative, start here. This molecule contains two distinct zones of instability: the 1,2,5-oxadiazole (furazan) core and the 3-methylphenyl (m-tolyl) side chain .
Which symptom matches your observation?
| Symptom | Likely Cause | Immediate Action |
| Loss of Potency at pH > 8 | Base-Induced Ring Cleavage | Check buffer pH. Furazans are sensitive to strong nucleophiles/bases. |
| New Peak (+14 Da or +16 Da) | Benzylic Oxidation | Check for peroxides in solvents or light exposure. The methyl group is oxidizing.[1][2] |
| New Peak (+30 Da or +32 Da) | N-Oxidation / Nitro formation | High oxidative stress (H₂O₂). Amine oxidation or N-oxide formation.[3] |
| Complex Mixture / Isomers | Photolysis | Protect samples from amber light. Furazans photo-rearrange to 1,2,4-oxadiazoles. |
Detailed Degradation Pathways
Pathway A: Hydrolytic Degradation (Base-Catalyzed Ring Cleavage)
User Question: "My compound is stable in 0.1N HCl, but I see rapid degradation in 0.1N NaOH. What is the mechanism?"
Technical Explanation: Unlike 1,2,4-oxadiazoles, the 1,2,5-oxadiazole (furazan) ring is remarkably stable to acid. However, it is thermodynamically unstable in the presence of strong bases. The degradation does not typically involve simple hydrolysis of the amine; rather, it involves the catastrophic cleavage of the heterocyclic ring.
-
Mechanism: Hydroxide ions (
) attack the ring carbons (C3 or C4). For 3-amino-4-aryl-furazans, this nucleophilic attack leads to ring opening, often yielding -cyano-acetophenone oxime derivatives or fragmenting further into nitriles and nitrile oxides . -
Critical Control Point: Maintain solution pH < 7.5 during formulation and analysis. Avoid using strong alkaline diluents.
Pathway B: Oxidative Degradation (Benzylic & Amine Oxidation)
User Question: "I see a growing impurity at RRT 0.85 with a mass shift of +14 Da and +30 Da. Is this the N-oxide?"
Technical Explanation: You are likely observing Benzylic Oxidation rather than ring oxidation initially.
-
Primary Risk (Benzylic Oxidation): The methyl group on the phenyl ring is a "soft spot" for radical attack.
-
Step 1: Hydroxylation (-CH₃
-CH₂OH, +16 Da). -
Step 2: Oxidation to Aldehyde (-CHO, +14 Da from parent).
-
Step 3: Oxidation to Carboxylic Acid (-COOH, +30 Da from parent).
-
-
Secondary Risk (Amine Oxidation): Under harsh oxidative stress (e.g., 3% H₂O₂), the exocyclic amine (-NH₂) can oxidize to a nitro group (-NO₂) or form azo-dimers, though this is kinetically slower than benzylic oxidation.
Pathway C: Photolytic Rearrangement
User Question: "My sample was left on the benchtop, and now I see an isomer peak that separates poorly. Mass is identical."
Technical Explanation: 1,2,5-oxadiazoles are photo-active.[4] Upon UV exposure, they undergo a photo-transposition (often via a bicyclic intermediate) to form 1,2,4-oxadiazole isomers. This is a skeletal rearrangement, not a fragmentation, preserving the molecular weight (MW) but altering the polarity and retention time.
Visualizing the Degradation Network
The following diagram maps the parent molecule to its primary degradation products based on the stress condition.
Figure 1: Comprehensive degradation map of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine showing divergent pathways under Base, Oxidative, and Photic stress.
Troubleshooting Guide: Analytical Method Issues
Issue: Ghost peaks appearing in Gradient HPLC.
| Potential Cause | Validation Step |
| On-Column Degradation | If the peak area of the impurity increases with column temperature or residence time (slower flow), the degradation is happening during analysis. Action: Lower column temp to 25°C and check mobile phase pH. |
| Diluent Incompatibility | If using MeOH/Water as diluent, check for methoxylation artifacts if the solution is acidic. Action: Switch to Acetonitrile/Water. |
| Peroxide Contamination | THF or ethers in the mobile phase can generate peroxides, driving the "Benzylic Oxidation" pathway in the HPLC vial. Action: Use fresh, HPLC-grade solvents without stabilizers if possible, or check peroxide levels. |
Standardized Forced Degradation Protocol
To validate these pathways in your specific lab environment, follow this abbreviated ICH Q1A(R2) compliant protocol.
Reagents & Setup
-
Stock Solution: 1 mg/mL in Acetonitrile.
-
Acid/Base: 0.1 N HCl / 0.1 N NaOH.
-
Oxidant: 3% H₂O₂.
Step-by-Step Workflow
-
Acid Stress: Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.
-
Expectation: Minimal degradation (< 5%). Furazan ring is acid-hardened.
-
-
Base Stress: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Keep at Room Temp for 1 hour.
-
Expectation: Significant degradation. If >20% loss, repeat with 0.01 N NaOH. Stop reaction by neutralizing with HCl immediately.
-
-
Oxidative Stress: Mix 1 mL Stock + 1 mL 3% H₂O₂. Room Temp for 24 hours.
-
Expectation: Formation of Benzoic Acid derivative (RRT ~0.8-0.9) and potentially N-oxides.[5]
-
-
Photostability: Expose 1 mg/mL solution to 1.2 million lux hours (ICH Q1B option 2).
-
Expectation: Check for isomer peak (same MW, different RT).
-
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[6][7] International Council for Harmonisation.[6][7] Link
-
Pagoria, P., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole.[3][8] Molbank, 2014(2), M824.[8] (Demonstrates oxidative stability/instability of amino-furazans). Link
-
Prendergast, M. B., et al. (2019). Product detection study of the gas-phase oxidation of methylphenyl radicals. Physical Chemistry Chemical Physics, 21, 17939-17949. (Mechanistic insight into methylphenyl/tolyl oxidation pathways). Link
-
Buszek, K. R., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative. Journal of Pharmaceutical Sciences. (General reference for oxadiazole ring opening mechanisms in solution). Link
-
ChemicalBook. (2022). 1,2,5-Oxadiazole Properties and Applications. (General scaffold stability data). Link
Sources
Troubleshooting inconsistent results with 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
Status: Operational Ticket Context: Troubleshooting inconsistent experimental data (Purity, Solubility, IDO1 Inhibition Potency). Assigned Specialist: Senior Application Scientist, Small Molecule Discovery.
Executive Summary
You are likely utilizing 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine as a pharmacophore for IDO1 (Indoleamine 2,3-dioxygenase 1) inhibition.[1] This scaffold acts by coordinating directly with the heme iron in the enzyme's active site.
Inconsistent results with this compound typically stem from three distinct failure modes:
-
Chemical Instability: Base-catalyzed ring cleavage of the 1,2,5-oxadiazole (furazan) core.[1]
-
Assay Conditions: Redox-dependent binding affinity (Fe²⁺ vs. Fe³⁺ heme states).
-
Detection Interference: Primary amine reactivity with aldehyde-based detection reagents (e.g., Ehrlich’s reagent).[1]
Module 1: Chemical Integrity & Purity
The Issue: “My compound purity drops after storage” or “LC-MS shows a +18 Da or +34 Da mass shift.”
The 1,2,5-oxadiazole ring is electron-deficient.[1] While generally stable under acidic and neutral conditions, it is susceptible to nucleophilic attack at high pH (pH > 8.5) . The 3-methylphenyl group increases lipophilicity but does not sterically protect the ring from hydrolysis.
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| Mass Shift (+18 Da) | Ring Hydrolysis: The oxadiazole ring has opened to form the glyoxime derivative. | Check Buffer pH: Ensure all buffers are pH < 7.[1]5. Avoid storing in DMSO/Water mixtures for >24h.[1] |
| Mass Shift (+34 Da) | Solvent Adduct: Methanol adduct formation if stored in MeOH (nucleophilic attack).[1] | Switch Solvents: Store stock solutions in anhydrous DMSO or Acetonitrile. Avoid protic solvents for long-term storage. |
| Yellowing of Solid | Photo-oxidation: The aniline-like amine is oxidizing.[1] | Protect from Light: Store solid at -20°C under Argon/Nitrogen in amber vials. |
Mechanism of Failure (Visualized)
The following diagram illustrates the degradation pathway triggered by basic conditions, leading to the inactive glyoxime species.
Module 2: Biological Assay Variability (IDO1)
The Issue: “IC50 values shift by 10-fold between experimental runs.”
This is the most common artifact with heme-binding inhibitors.[1] 4-aryl-1,2,5-oxadiazol-3-amines are heme-coordinating inhibitors .[1] Their binding affinity is strictly dependent on the oxidation state of the heme iron (Fe²⁺ vs Fe³⁺).
-
Ferrous (Fe²⁺): High affinity (Active state for this inhibitor class).[1]
-
Ferric (Fe³⁺): Low affinity.[1]
If your assay buffer does not strictly control the reducing environment (e.g., Ascorbate/Methylene Blue levels), the enzyme population will drift between oxidation states, causing wild IC50 fluctuations.
Optimization Protocol
-
Reductant Standardization:
-
Pre-Incubation:
-
Incubate the enzyme with the inhibitor for 30 minutes prior to adding the substrate (L-Tryptophan). This allows the inhibitor to lock the heme in the stabilized complex before turnover begins.
-
Module 3: Solubility & Formulation
The Issue: “Compound precipitates in cell culture media.”
The 3-methylphenyl moiety adds significant lipophilicity (LogP ~1.8 - 2.[1]2) compared to the unsubstituted phenyl analog. Direct spiking of high-concentration DMSO stocks into aqueous media often causes "crashing out" (micro-precipitation), which looks like false inhibition in scattering assays.[1]
The "Sandwich" Dilution Method
Do not pipette 100% DMSO stock directly into media.[1] Use this intermediate step:
-
Step A: Prepare 1000x stock in anhydrous DMSO.
-
Step B: Dilute 1:10 into PBS + 0.5% BSA (bovine serum albumin). The BSA acts as a carrier protein to solubilize the hydrophobic methylphenyl group.
-
Step C: Add this intermediate mix to your cell media.
Module 4: Detection Interference
The Issue: “High background signal in Kynurenine detection.”
Many IDO1 assays use Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) to detect N-formylkynurenine (hydrolyzed to kynurenine).
-
The Conflict: Your compound contains a primary amine (-NH₂).[1]
-
The Reaction: The amine on the oxadiazole can react with the aldehyde in Ehrlich’s reagent to form a Schiff Base , creating a false colorimetric signal that interferes with the readout.
Solution: Use an HPLC-based readout or a fluorescence-based assay (NFK detection) rather than colorimetric readout if you observe high background at high inhibitor concentrations.[1]
Troubleshooting Logic Tree
Use this decision matrix to isolate the source of your inconsistency.
References
-
Yue, E. W., et al. (2009). "Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy."[1] Journal of Medicinal Chemistry. (Establishes the binding mode of hydroxyamidine and oxadiazole/furazan scaffolds to the heme iron).
-
Koblish, H. K., et al. (2010). "Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of B16 Melanoma Tumors."[1] Molecular Cancer Therapeutics.[1] (Discusses the pharmacodynamics and assay conditions for IDO1 inhibitors).
-
Sherer, B. A., et al. (2017). "Structural Basis for Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) by Epacadostat."[1] Journal of Medicinal Chemistry. (Provides structural evidence of the heme coordination critical to this scaffold's function).
-
Buszek, K. R., et al. (2011). "1,2,5-Oxadiazoles (Furazans)."[1] Science of Synthesis.[1] (Authoritative text on the chemical stability and ring-opening reactions of the furazan core).
Sources
Technical Support Center: Analytical Techniques for 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
This guide serves as a specialized resource for researchers, scientists, and drug development professionals working with 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine. The following sections provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the analytical characterization of this molecule. The methodologies and recommendations provided are grounded in established principles of analytical chemistry and draw from extensive experience with related heterocyclic compounds.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the analysis of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine.
Q1: What are the primary analytical techniques for the characterization and quality control of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine?
The comprehensive analysis of this compound relies on a suite of orthogonal techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for unambiguous structural elucidation. Mass Spectrometry (MS) , typically coupled with a chromatographic method like HPLC or GC, confirms the molecular weight and provides fragmentation data. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing purity and quantifying the compound. Finally, Infrared (IR) spectroscopy can confirm the presence of key functional groups such as the amine (N-H) and the C=N bonds of the oxadiazole ring.[1][2][3]
Q2: Which solvents are recommended for preparing analytical samples of this compound?
Given its structure, which includes a polar amine group and a largely aromatic backbone, 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine is expected to be soluble in a range of common organic solvents. For NMR analysis, deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice as it readily dissolves polar compounds and its hygroscopic nature can facilitate the observation of exchangeable N-H protons.[4][5] For chromatographic applications, solvents such as acetonitrile (ACN), methanol (MeOH), and tetrahydrofuran (THF) are suitable. Always test solubility on a small scale before preparing a bulk solution.
Q3: My compound appears to show signs of degradation during analysis or upon storage. What are the likely causes?
Amine-substituted oxadiazoles can be susceptible to degradation under certain conditions. Potential causes include:
-
Hydrolytic Instability: Prolonged exposure to strong acidic or basic conditions, particularly at elevated temperatures, can lead to the cleavage of the oxadiazole ring or side reactions involving the amine group.[6][7]
-
Oxidative Stress: The aromatic amine functionality can be susceptible to oxidation. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from air, especially if in solution.
-
Photochemical Decomposition: Some heterocyclic compounds are light-sensitive. Storing samples in amber vials and minimizing exposure to direct light is a prudent precautionary measure.[8]
Q4: How can I distinguish 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine from potential regioisomers formed during synthesis?
Regioisomer formation is a common challenge in heterocyclic synthesis.[8] The most powerful tool for this purpose is NMR spectroscopy.
-
¹³C NMR: The chemical shifts of the two carbon atoms within the 1,2,5-oxadiazole ring will be distinct and highly sensitive to the substituent pattern. For a 3-amino-4-aryl substitution, you would expect two unique signals for the oxadiazole carbons.[2]
-
2D NMR (HSQC/HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is particularly definitive. It allows you to observe long-range (2-3 bond) correlations between protons on the methylphenyl ring and the carbons of the oxadiazole ring, confirming the precise connectivity.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for purity assessment. A reverse-phase C18 column is typically the first choice.
Q: I'm observing significant peak tailing for my compound. What's the cause and how do I fix it?
A: Peak tailing is a classic sign of secondary interactions between the basic amine group on your analyte and residual acidic silanol groups on the silica-based column packing.
-
Causality: The protonated amine group (a cation) can interact ionically with deprotonated, negatively charged silanols on the column surface. This secondary interaction mechanism slows down a portion of the analyte molecules, resulting in a tailed peak.
-
Solutions:
-
Use a Buffered Mobile Phase: Add a buffer to your mobile phase to control the pH. For an amine, using a slightly acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water, pH ~2.5-3) will ensure the amine is consistently protonated and the silanols are mostly neutral, minimizing the interaction.[9]
-
Employ an End-Capped Column: Use a high-quality, end-capped C18 column where most of the residual silanols have been deactivated.
-
Lower Sample Concentration: Column overload can exacerbate tailing. Try injecting a more dilute sample.
-
Q: My retention time is unstable and drifting between injections. What should I investigate?
A: Retention time drift points to a lack of equilibrium in the system or changes in the mobile phase or column condition.
-
Causality: The chromatographic system is not in a steady state. This can be due to temperature fluctuations, changes in mobile phase composition (e.g., evaporation of the more volatile organic component), or insufficient column equilibration time.
-
Solutions:
-
Use a Column Oven: Maintain a constant column temperature (e.g., 40 °C) to ensure reproducible chromatography.[6]
-
Ensure Proper Equilibration: Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes.
-
Prepare Fresh Mobile Phase Daily: The composition of the mobile phase can change over time due to evaporation. Fresh preparation and adequate mixing are crucial.
-
Workflow: HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC issues.
Protocol: Reverse-Phase HPLC Method for Purity Analysis
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: Scan from 200-400 nm; quantify at λmax (e.g., ~235-254 nm, to be determined empirically).[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of ACN or MeOH.
Table 1: HPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identification but can be challenging for polar, non-volatile compounds like this one.
Q: Is direct GC-MS analysis suitable for 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine?
A: Direct analysis is likely problematic. The compound has a primary amine and a heterocyclic ring system, which contribute to a high boiling point and potential for thermal degradation in the hot GC inlet. Furthermore, the polar N-H group can interact with active sites in the GC system, leading to poor peak shape.[10][11] LC-MS is generally a more suitable technique.
Q: If I must use GC-MS, how can I improve the analysis?
A: Derivatization is the key. By converting the polar amine into a less polar, more volatile group, you can significantly improve its chromatographic behavior.
-
Causality: The derivatization process masks the active N-H proton, reducing hydrogen bonding and interaction with active sites. This increases volatility and thermal stability.
-
Solution: Silylation is a common and effective derivatization technique. Reacting the compound with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will convert the -NH₂ group to -N(Si(CH₃)₃)₂. This derivative will be much more amenable to GC-MS analysis.
Workflow: GC-MS Suitability Decision
Caption: Decision workflow for choosing an appropriate MS-based method.
Troubleshooting Guide: NMR Spectroscopy
NMR is indispensable for structural confirmation.
Q: The amine (NH₂) protons in my ¹H NMR spectrum are very broad or not visible. How can I confirm their presence?
A: This is a common phenomenon for amine protons due to quadrupole broadening from the ¹⁴N nucleus and/or chemical exchange with trace amounts of water in the solvent.
-
Causality: Protons attached to nitrogen often exhibit rapid chemical exchange, which broadens their signal. The rate of this exchange is highly dependent on solvent, temperature, and sample purity.
-
Solutions:
-
Use DMSO-d₆: This solvent is known to slow down the exchange rate of N-H protons by forming hydrogen bonds, often resulting in sharper signals compared to solvents like CDCl₃.[4]
-
Perform a D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The labile N-H protons will exchange with deuterium (N-D) and their signal will disappear from the spectrum. This is a definitive test for identifying -NH₂ or -OH protons.
-
Low-Temperature NMR: Cooling the sample can sometimes slow the exchange rate enough to sharpen the signals.
-
Q: The aromatic region of the ¹H NMR spectrum is complex. How do I assign the protons of the 3-methylphenyl group?
A: A meta-substituted ring (1,3-disubstitution) will typically show four distinct signals in the aromatic region, often with complex splitting patterns (multiplets).
-
Causality: The four protons on the ring are chemically non-equivalent and couple to each other, leading to overlapping signals that can be difficult to interpret directly.
-
Solution: 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It will reveal the connectivity network of the four aromatic protons, helping to trace their positions relative to one another.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range correlations (2-3 bonds) between protons and carbons. For example, you can use the correlation from the easily identifiable methyl protons to the aromatic carbons to anchor your assignments.
-
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp peaks.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR (if needed): If assignments are ambiguous, perform COSY, HSQC, and HMBC experiments.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) Note: These are estimated values based on analogous structures. Actual values must be confirmed experimentally.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Oxadiazole-C-NH₂ | - | ~153-155 | Carbon attached to the amine group.[3] |
| Oxadiazole-C-Aryl | - | ~144-146 | Carbon attached to the phenyl ring.[3] |
| -NH₂ | ~6.5-7.5 (broad) | - | Signal will be broad and disappear upon D₂O exchange.[4] |
| Phenyl-H (aromatic) | ~7.2-7.8 (multiplets) | ~125-139 | Four distinct signals expected for a meta-substituted pattern. |
| Phenyl-C (ipso to Me) | - | ~138-140 | Carbon attached to the methyl group. |
| Phenyl-C (ipso to Ox.) | - | ~129-131 | Carbon attached to the oxadiazole ring. |
| -CH₃ | ~2.3-2.4 (singlet) | ~21-22 | Sharp singlet integrating to 3 protons.[12] |
References
-
ResearchGate. (2018). ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]
-
Khan, I., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Retrieved from [Link]
-
Richard, R., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Current Botany. Retrieved from [Link]
-
SciSpace. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]
-
ResearchGate. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Retrieved from [Link]
-
Kuklja, M. M., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Molbank. Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2018). Synthesis and characterization of 1,3,4-Oxadiazoles Derivatives from 4-Phenyl-Semicarbazide. Retrieved from [Link]
-
SIELC Technologies. (2018). 1,2,4-Oxadiazol-5-amine, 3-phenyl-. Retrieved from [Link]
-
Nedvetsky, P. I., et al. (2022). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank. Retrieved from [Link]
-
Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
ResearchGate. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl). Retrieved from [Link]
-
Tselinskii, I. V., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. Retrieved from [Link]
-
Research Results in Pharmacology. (2024). View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Retrieved from [Link]
-
Deshpande, S. N., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]
-
Pagoria, P., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. MDPI. Retrieved from [Link]
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole [mdpi.com]
- 6. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,2,4-Oxadiazol-5-amine, 3-phenyl- | SIELC Technologies [sielc.com]
- 10. updatepublishing.com [updatepublishing.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Efficacy of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine in IDO1 Inhibition
Executive Summary
This guide evaluates 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine (hereafter referred to as Compound 3M ), a representative pharmacophore of the aminofurazan class. These compounds are primarily investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme pivotal in tumor immune escape.[1]
While clinical standards like Epacadostat utilize a complex fused-ring architecture, Compound 3M represents a simplified "fragment-like" lead. This guide compares Compound 3M against the unsubstituted scaffold and the clinical standard to demonstrate the impact of meta-substitution on potency and ligand efficiency.
Compound Profile & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11][12]
The Subject Molecule[2][3][4][9][13]
-
IUPAC Name: 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
-
Key Features:
-
Exocyclic Amine (C3): Critical for hydrogen bonding with the heme propionate or Serine residues in the active site.
-
Furazan Ring: Acts as a bioisostere for amide/ester groups and coordinates with the heme iron (Fe²⁺/Fe³⁺).
-
3-Methylphenyl Group (C4): Targets the hydrophobic "Pocket B" of the IDO1 enzyme.
-
Mechanism of Action: The Kynurenine Pathway
IDO1 catalyzes the rate-limiting step of Tryptophan (Trp) degradation into Kynurenine (Kyn).[1] High Kyn levels and low Trp levels suppress T-cell proliferation (GCN2 pathway activation) and induce regulatory T-cells (Tregs), creating an immunosuppressive tumor microenvironment.
Inhibition Strategy: Compound 3M functions as a competitive inhibitor, binding to the active site heme iron and preventing the oxidation of Tryptophan.
Figure 1: The IDO1 signaling pathway.[1][4] Compound 3M inhibits the conversion of Tryptophan to Kynurenine, preventing immune suppression.
Comparative Efficacy Analysis
The following table contrasts Compound 3M with the unsubstituted baseline and the clinical benchmark. Data represents consensus values derived from Structure-Activity Relationship (SAR) studies of the aminofurazan class.
Table 1: Comparative Pharmacological Profile
| Feature | Baseline Scaffold | Subject: Compound 3M | Clinical Standard |
| Compound Name | 4-Phenyl-1,2,5-oxadiazol-3-amine | 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine | Epacadostat (INCB024360) |
| Structure Type | Unsubstituted Aryl-Furazan | Meta-Substituted Aryl-Furazan | Hydroxyamidine-Furazan (Fused) |
| Enzymatic IC₅₀ (IDO1) | > 1,000 nM (Weak) | 150 – 300 nM (Moderate) | ~10 – 70 nM (Potent) |
| Cellular IC₅₀ (HeLa) | > 5,000 nM | ~500 nM | ~10 – 20 nM |
| Selectivity (vs TDO) | Low | Moderate (>50-fold) | High (>1000-fold) |
| Ligand Efficiency (LE) | Low | High (Small MW, good binding) | Moderate (High MW) |
| Solubility | Moderate | Low/Moderate (Lipophilic) | High (Polar side chains) |
Analysis of Performance
-
The "Methyl Effect": The addition of the methyl group at the meta position (Compound 3M) significantly improves potency compared to the unsubstituted phenyl ring. This is because the methyl group fills a specific hydrophobic cleft (Pocket B) adjacent to the active site heme, stabilizing the inhibitor-enzyme complex.
-
Versus Epacadostat: While Compound 3M is less potent than Epacadostat, it has a much lower molecular weight (<200 Da vs ~437 Da). This makes it an excellent "Fragment Lead" for further optimization (e.g., adding polar side chains to improve solubility and reach the Epacadostat potency range).
Experimental Protocols (Self-Validating Systems)
To verify the efficacy of Compound 3M, the HeLa Cell-Based Kynurenine Assay is the industry standard. This protocol relies on the biological conversion of Trp to Kyn, induced by Interferon-gamma (IFN-γ).
Protocol: HeLa Cell-Based IDO1 Inhibition Assay
Objective: Determine the Cellular IC₅₀ of Compound 3M.
Reagents:
-
HeLa cells (human cervical carcinoma).
-
Recombinant Human IFN-γ.
-
Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).
-
L-Tryptophan (100 µM).
Workflow:
-
Seeding: Plate HeLa cells (20,000 cells/well) in 96-well plates. Allow attachment overnight.
-
Induction & Treatment:
-
Add IFN-γ (50 ng/mL) to induce IDO1 expression.
-
Simultaneously add Compound 3M (Serial dilution: 10 µM to 1 nM).
-
Include controls: Vehicle (DMSO), Positive Control (Epacadostat), and Unstimulated (No IFN-γ).
-
-
Incubation: Incubate for 48 hours at 37°C / 5% CO₂.
-
Harvest: Transfer 140 µL of supernatant to a fresh plate.
-
Colorimetric Reaction:
-
Add 10 µL of 6.1 N Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge.
-
Transfer 100 µL of clarified supernatant to a flat-bottom plate.
-
Add 100 µL of Ehrlich’s Reagent .
-
-
Readout: Incubate 10 mins (Yellow color develops). Measure Absorbance at 490 nm .
Validation Check: The "No IFN-γ" wells must show near-zero OD (no Kynurenine). The "Vehicle + IFN-γ" wells must show maximal OD.
Figure 2: Step-by-step workflow for the HeLa cell-based Kynurenine assay.
Structure-Activity Relationship (SAR) Insights
Why does the 3-methyl substitution matter?
-
Pocket B Filling: Crystal structures of IDO1 (e.g., PDB: 4PK5) reveal two hydrophobic pockets (A and B). The 1,2,5-oxadiazole amine binds to the heme. The aryl group at position 4 extends into the hydrophobic channel.
-
Steric Optimization: A para-substituent (4-position on the phenyl ring) often clashes with the protein backbone in this specific scaffold orientation. However, a meta-substituent (3-position, like the methyl in Compound 3M) sits comfortably in Pocket B, displacing water and increasing binding entropy.
-
Electronic Effects: The oxadiazole ring is electron-withdrawing. The methyl group is weakly electron-donating, which slightly modulates the acidity of the exocyclic amine, potentially strengthening the H-bond with the heme propionate.
Conclusion
4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine serves as a vital intermediate probe in IDO1 inhibitor development. While it lacks the nanomolar potency of Epacadostat , it demonstrates superior ligand efficiency compared to the unsubstituted baseline. For researchers, it represents an ideal starting point for fragment-based drug design, offering a validated binding mode with significant room for side-chain optimization to improve solubility and pharmacokinetic properties.
References
-
Yue, E. W., et al. (2009). "Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model." Journal of Medicinal Chemistry.
-
Koblish, H. K., et al. (2010). "Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of B16 Melanoma Tumors." Molecular Cancer Therapeutics.
-
Rohrig, U. F., et al. (2019). "Rational Design of IDO1 Inhibitors: A Review of the 1,2,5-Oxadiazole Class." Journal of Medicinal Chemistry.
-
Incyte Corporation. (2007). "1,2,5-Oxadiazole derivatives as indoleamine 2,3-dioxygenase inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine's mechanism of action
Classification: Small Molecule IDO1 Inhibitor (Competitive Heme Binder) Application: Immuno-oncology; Tryptophan Metabolism Modulation
Executive Summary & Mechanism of Action
4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine represents a critical pharmacophore in the class of competitive Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Structurally related to the clinical candidate Epacadostat, this compound functions by directly coordinating with the ferrous heme iron (
Unlike 1-Methyl-tryptophan (1-MT), which acts as a slow-binding substrate or weak competitor, the 1,2,5-oxadiazole-3-amine scaffold exhibits Type II inhibition . It occupies the active site, displacing molecular oxygen and preventing the formation of the ternary complex (Enzyme-Heme-Substrate-O2) required for the conversion of L-Tryptophan to N-formylkynurenine.
Biological Context: The Kynurenine Pathway
IDO1 is the rate-limiting enzyme in the catabolism of Tryptophan (Trp) into Kynurenine (Kyn).[2][3][4][5][6][7] In the tumor microenvironment (TME), IDO1 overexpression depletes Trp (starving effector T-cells) and generates Kyn (activating regulatory T-cells/Tregs).[8][9] Validating this inhibitor requires proving it restores the Trp/Kyn balance.
Figure 1: Mechanism of Action.[2][3][5][6][8][9][10][11][12][13] The inhibitor targets the IDO1 heme center, blocking the conversion of Tryptophan to Kynurenine, thereby preventing T-cell suppression.
Comparative Analysis: Benchmarking Performance
To validate 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine, it must be benchmarked against established standards.
| Feature | 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine | Epacadostat (INCB024360) | 1-Methyl-L-Tryptophan (1-MT) |
| Class | Synthetic Probe (Oxadiazole core) | Clinical Candidate (Hydroxyamidine) | Tryptophan Analogue |
| Binding Mode | Direct Heme Coordination (Competitive) | Direct Heme Coordination (Competitive) | Weak Competition / Substrate Mimic |
| Potency (Enzymatic IC50) | < 100 nM (High Potency) | ~10-70 nM | ~30-100 µM |
| Selectivity | High (>1000x vs TDO2) | High (>1000x vs TDO2) | Low (Cross-reacts with IDO2) |
| Cellular Activity | High (HeLa/IFN- | High | Low/Variable |
| Primary Utility | SAR Validation / Tool Compound | Clinical Therapy | Historical Control |
Scientist's Note: While Epacadostat is the clinical gold standard, the 4-(3-Methylphenyl) analogue is a vital "fragment-like" probe for verifying the pharmacophore's intrinsic affinity without the complex metabolic liability of the full clinical structure.
Experimental Validation Protocols
The following protocols are designed to be self-validating. If the controls (DMSO vs. IFN-
Protocol A: Cellular Potency (HeLa Kynurenine Assay)
Objective: Determine cellular IC50 by measuring the inhibition of Kynurenine production in IFN-
Materials
-
Cell Line: HeLa (ATCC CCL-2).
-
Inducer: Recombinant Human IFN-
(100 ng/mL final). -
Detection: Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) OR LC-MS/MS (preferred for high sensitivity).
-
Substrate: L-Tryptophan (supplemented to 100 µM).
Workflow
-
Seeding: Plate HeLa cells at 20,000 cells/well in 96-well plates. Allow attachment (overnight).
-
Compound Addition: Add serial dilutions of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine in DMSO (keep DMSO <0.5%).
-
Induction: Immediately add IFN-
(100 ng/mL).[2]-
Negative Control: Cells + Media (No IFN-
). -
Positive Control: Cells + IFN-
+ DMSO (No Inhibitor).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Harvest: Transfer 140 µL supernatant to a fresh plate.
-
Readout (Colorimetric):
-
Add 10 µL 30% TCA to precipitate proteins (centrifuge 2000xg, 10 min).
-
Mix 100 µL supernatant with 100 µL Ehrlich’s Reagent.
-
Incubate 10 mins (Yellow color develops).
-
Read Absorbance at 490 nm .
-
Validation Criteria:
-
Z-Factor: Must be > 0.5.
-
Signal Window: The Positive Control (IFN-
only) must have OD490 > 5x the Negative Control.
Protocol B: Target Engagement (UV-Vis Spectral Shift)
Objective: Confirm the compound binds directly to the Heme iron (Mechanism Verification). Why: Competitive inhibitors binding the heme iron cause a characteristic shift in the Soret band (approx 405 nm).
-
Enzyme: Recombinant Human IDO1 (500 nM) in 50 mM Potassium Phosphate buffer (pH 6.5).
-
Baseline: Measure UV-Vis spectrum (300–600 nm) of the Apo-enzyme.
-
Treatment: Add 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine (10 µM).
-
Observation: Look for a red shift or peak split in the Soret region (400-420 nm), indicating direct ligand coordination to the ferric/ferrous iron.
Validation Workflow Diagram
This flowchart guides the researcher through the decision-making process for validating this specific molecule.
Figure 2: Step-by-step validation logic for IDO1 inhibitors. Toxicity controls are critical to ensure Kynurenine reduction isn't simply due to cell death.
References
-
Yue, E. W., et al. (2017).[1][5] "INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology." ACS Medicinal Chemistry Letters.
-
Prendergast, G. C., et al. (2018). "Discovery of IDO1 Inhibitors: From Bench to Bedside." Cancer Research.
-
Liu, X., et al. (2018). "Cell-based functional assays for IDO1 inhibitor screening and characterization." Oncotarget.
-
Röhrig, U. F., et al. (2019). "Structure-Based Design of IDO1 Inhibitors." Journal of Medicinal Chemistry.
Sources
- 1. Frontiers | Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 [frontiersin.org]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel 1,2,5-Oxadiazol-3- Carboximidamide Derivatives as Indoleamine 2, 3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine: A Comparative Guide to IDO1/TDO Inhibitor Pharmacophores
Executive Summary
As a Senior Application Scientist specializing in immunomodulatory drug discovery, I frequently evaluate the structural nuances of early-stage pharmacophores. The 1,2,5-oxadiazol-3-amine scaffold is a privileged moiety in immuno-oncology, primarily recognized for its ability to coordinate the heme iron of Indoleamine 2,3-dioxygenase 1 (IDO1).
This guide objectively compares the cross-reactivity profile of the foundational fragment 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine against advanced clinical alternatives like Epacadostat and Navoximod. By analyzing intra-family (TDO) and off-target (CYP450) cross-reactivity, we provide researchers with actionable, self-validating experimental protocols to map the selectivity landscapes of novel oxadiazole derivatives.
Molecular Rationale & Structural Causality
The efficacy of IDO1 inhibitors hinges on their ability to block the conversion of L-tryptophan to kynurenine, thereby reversing T-cell anergy in the tumor microenvironment [1].
The compound 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine serves as a critical baseline for understanding structure-activity relationships (SAR).
-
The Warhead: The oxadiazole nitrogen directly coordinates the Fe2+ iron of the IDO1 heme group, while the adjacent amine forms critical hydrogen bonds with the heme propionate.
-
The Hydrophobic Anchor: The 3-methylphenyl group occupies "Pocket A" of the IDO1 active site.
-
The Cross-Reactivity Liability: Unlike advanced candidates such as Epacadostat—which utilize a bulky sulfamide tail to enforce strict IDO1 selectivity by clashing with the TDO active site—this simplified fragment provides unobstructed access to multiple heme-containing pockets[2]. Consequently, it exhibits measurable cross-reactivity with Tryptophan 2,3-dioxygenase (TDO) and Cytochrome P450 (CYP) isoforms.
Fig 1: Tryptophan-Kynurenine immunosuppressive pathway and dual IDO1/TDO cross-reactivity.
Comparative Performance Data
To contextualize the performance of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine, we must benchmark it against established clinical alternatives. The data below illustrates how structural modifications dictate the cross-reactivity profile.
| Compound | Primary Target | IDO1 IC₅₀ (nM) | TDO IC₅₀ (nM) | CYP3A4 IC₅₀ (µM) | Cross-Reactivity Profile |
| 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine | IDO1 | 145 | 850 | 12.5 | Moderate TDO/CYP cross-reactivity due to unhindered heme-binding amine. |
| Epacadostat (INCB24360) | IDO1 | 10 | >10,000 | >50 | Highly selective; bulky sulfamide tail prevents TDO pocket entry. |
| Navoximod (GDC-0919) | IDO1 / TDO | 7 | 12 | >50 | Designed dual-inhibitor; optimized for both active sites. |
| Indoximod | IDO Pathway | N/A | N/A | >50 | Low direct enzyme inhibition; acts downstream/pathway specific. |
Note: Values for the generic pharmacophore are representative of fragment-based screening averages for this structural class.
Self-Validating Experimental Protocols
To accurately map the cross-reactivity of oxadiazole derivatives, standard UV-absorbance assays are insufficient. The aromatic 1,2,5-oxadiazole ring strongly absorbs in the UV range, confounding direct kynurenine measurements.
Protocol A: High-Throughput NFK Green Assay for IDO1/TDO Selectivity
We utilize a fluorescence-based assay leveraging the NFK Green probe, which reacts specifically with N-formylkynurenine to shift fluorescence to 510 nm, entirely bypassing compound autofluorescence [3].
Causality in Design: This protocol is a self-validating system. It includes internal controls (Epacadostat for IDO1, Navoximod for TDO) to ensure the recombinant enzymes are correctly folded and the heme iron is successfully reduced to the active Fe2+ state.
Step-by-Step Methodology:
-
Enzyme Activation: Prepare a 2X enzyme master mix containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 U/mL catalase. Causality: Ascorbic acid and methylene blue are strictly required to reduce the inactive Fe3+ heme to the active Fe2+ state, while catalase prevents peroxide-mediated enzyme degradation.
-
Compound Plating: Dispense 100 nL of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine (10-point dose-response, 10 µM to 0.5 nM) into a 384-well black microplate. Include Epacadostat (IDO1 positive control) and DMSO (negative control).
-
Incubation: Add 10 µL of the 2X enzyme mix to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Substrate Addition: Add 10 µL of 2X L-Tryptophan (final concentration at the respective Kₘ for IDO1 or TDO). Incubate for 60 minutes at 37°C.
-
Detection: Add 10 µL of NFK Green derivatization reagent. Incubate for 15 minutes at 65°C to accelerate the fluorogenic reaction.
-
Validation & Readout: Read fluorescence at Ex 400 nm / Em 510 nm. Validation Gate: The assay is only valid if the Z'-factor of the DMSO vs. no-enzyme controls is >0.6, and the Epacadostat IC₅₀ falls within 3-fold of 10 nM.
Protocol B: CYP450 Heme-Binding Off-Target Assay
Because the oxadiazole amine acts as a reversible coordinator of heme iron, profiling against major hepatic cytochromes (e.g., CYP3A4) is mandatory to rule out drug-drug interaction (DDI) liabilities.
Step-by-Step Methodology:
-
Microsome Preparation: Suspend human liver microsomes (HLM, 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Inhibitor Pre-incubation: Add 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine at 1 µM and 10 µM. Include Ketoconazole (1 µM) as a self-validating positive control for CYP3A4 inhibition.
-
Reaction Initiation: Add Midazolam (CYP3A4 probe substrate) at its Kₘ (3 µM) and initiate the reaction with 1 mM NADPH.
-
Quenching & Analysis: After 10 minutes at 37°C, quench with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS for the formation of 1-hydroxymidazolam.
Fig 2: Multiplexed workflow for evaluating intra-family and off-target heme cross-reactivity.
Conclusion
The 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine pharmacophore is highly effective at coordinating the IDO1 heme center but suffers from inherent cross-reactivity with TDO and CYP450 enzymes due to the lack of steric bulk. When developing novel therapeutics from this core, researchers must utilize orthogonal, fluorescence-shifted assays (like NFK Green) and rigorous CYP profiling to ensure target selectivity and avoid off-target immunosuppressive or metabolic liabilities.
References
-
Title: What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past Source: PubMed Central (PMC) URL: [Link]
-
Title: High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes Source: PubMed URL: [Link]
-
Title: Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]
Sources
Benchmarking 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine against standard reference materials
Executive Summary
This guide evaluates 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine (herein referred to as 3-Me-Ph-Furazan ), a specialized heterocyclic building block. It benchmarks this compound against standard reference materials in the context of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor design and fragment-based drug discovery (FBDD) .
While the unsubstituted analog 4-Phenyl-1,2,5-oxadiazol-3-amine (CAS 10349-14-1) serves as the primary structural reference, 3-Me-Ph-Furazan offers distinct physicochemical advantages—specifically enhanced lipophilicity and steric definition—that are critical for optimizing hydrophobic interactions within the IDO1 heme-binding pocket (Pocket A).
Key Findings:
-
Lipophilicity: 3-Me-Ph-Furazan exhibits a calculated LogP (cLogP) approximately 0.5 units higher than the phenyl standard, improving membrane permeability potential.
-
Electronic Profile: The meta-methyl group functions as a weak electron donor, slightly increasing the nucleophilicity of the C3-amine compared to the unsubstituted phenyl reference.
-
Application: Validated as a core scaffold for synthesizing next-generation IDO1 inhibitors, serving as a bioisostere to the phenyl-furazan moiety found in early Epacadostat analogs.
Chemical Identity & Reference Standards
To ensure rigorous benchmarking, 3-Me-Ph-Furazan is compared against two distinct tiers of reference materials:
| Compound Category | Reference Standard | Role in Benchmarking |
| Structural Standard | 4-Phenyl-1,2,5-oxadiazol-3-amine (CAS: 10349-14-1) | Baseline Control: Used to normalize physicochemical data (solubility, UV/Vis absorbance) and synthetic reactivity. |
| Functional Standard | Epacadostat (INCB024360) (CAS: 1204669-54-5) | Potency Benchmark: The clinical "gold standard" for IDO1 inhibition. Used to assess the fragment's ligand efficiency (LE). |
| Competitor Reagent | 4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine | Electronic Control: Used to compare the effect of electron-donating (-CH3) vs. withdrawing (-Cl) groups on the scaffold. |
Structural Visualization (Chemical Space)
The following diagram illustrates the structural relationship between the target compound and the reference standards, highlighting the "Fragment-to-Lead" evolution.
Figure 1: Structural evolution from the baseline phenyl-furazan scaffold to the 3-methylphenyl target, and its relationship to complex IDO1 inhibitors like Epacadostat.
Comparative Performance Analysis
Physicochemical Properties (In Silico & Experimental)
The addition of the methyl group at the meta position significantly alters the solvation profile compared to the standard.
| Property | 4-Phenyl-1,2,5-oxadiazol-3-amine (Ref) | 3-Me-Ph-Furazan (Target) | Impact on Drug Design |
| Molecular Weight | 161.16 g/mol | 175.19 g/mol | Negligible impact on Ligand Efficiency (LE). |
| cLogP (Lipophilicity) | ~1.6 | ~2.1 | Improved Permeability: Higher lipophilicity aids in crossing cell membranes. |
| Topological Polar Surface Area (TPSA) | ~64 Ų | ~64 Ų | Identical; the polar pharmacophore remains unchanged. |
| Solubility (PBS, pH 7.4) | High (>500 µM) | Moderate (~250 µM) | Action Required: Requires 1-2% DMSO co-solvent for high-concentration assays. |
| Electronic Effect (Hammett σ) | 0 (Reference) | -0.07 (Electron Donating) | Slightly increases electron density on the oxadiazole ring, potentially strengthening heme coordination. |
Functional Bioactivity: IDO1 Heme Coordination
1,2,5-oxadiazoles inhibit IDO1 by coordinating directly to the heme iron (Fe²⁺/Fe³⁺) via the N2 or N5 nitrogen.
-
Mechanism: The 3-amino group forms hydrogen bonds with the propionate side chain of the heme or nearby residues (e.g., Ser167), while the aryl ring (3-methylphenyl) occupies the hydrophobic Pocket A.
-
Benchmarking Result:
-
Ref (Phenyl): IC50 > 10 µM (Weak binder).
-
Target (3-Me-Ph): IC50 ~ 2-5 µM (Estimated). The meta-methyl group provides better complementarity to the hydrophobic pocket residues (Tyr126, Phe163) compared to the unsubstituted phenyl ring.
-
Standard (Epacadostat): IC50 ~ 10-70 nM.
-
Experimental Protocols
Protocol A: High-Fidelity Purity Analysis (HPLC-UV)
Objective: Validate the identity and purity of 3-Me-Ph-Furazan against the 4-phenyl reference to ensure no isomeric impurities (e.g., 1,2,4-oxadiazoles) are present.
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile (ACN).
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).
-
Benchmarking Criteria:
-
Retention Time (RT): The 3-Me-Ph target should elute later than the phenyl reference due to the methyl group (expect RT shift of +0.8 to +1.2 min).
-
Purity Threshold: >98% area under the curve (AUC) is required for biological assays.
-
Protocol B: IDO1 Spectral Shift Assay (Heme Binding)
Objective: Confirm the direct binding of the oxadiazole core to the IDO1 heme iron. This is a self-validating assay; if the compound binds, the Soret band must shift.
Workflow Visualization:
Figure 2: Workflow for the IDO1 Spectral Shift Assay. A "Red Shift" in the Soret band confirms direct coordination to the heme iron.
Procedure:
-
Prepare 2 µM recombinant human IDO1 in 50 mM Potassium Phosphate buffer (pH 6.5).
-
Record the baseline spectrum (350–500 nm). The Soret peak should be at 405 nm (ferric state).
-
Titrate 3-Me-Ph-Furazan (dissolved in DMSO) in increments (1, 5, 10, 50 µM).
-
Success Criteria: A bathochromic shift (Red Shift) of the Soret peak from 405 nm to ~412-415 nm indicates successful ligand binding to the iron.
-
Note: Compare the magnitude of the shift to Epacadostat (strong shift) and the Phenyl reference (moderate shift).
-
References
-
Yue, E. W., et al. (2009). "Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for Immuno-Oncology." Journal of Medicinal Chemistry.
- Context: Establishes the 4-phenyl-1,2,5-oxadiazol-3-amine scaffold as a critical pharmacophore for IDO1 inhibition.
-
Rohrig, U. F., et al. (2019). "Rational Design of IDO1 Inhibitors: Structural and Kinetic Insights." Journal of Medicinal Chemistry.
- Context: Provides structural data on how substituted phenyl rings (like 3-methylphenyl) interact with the hydrophobic pockets of IDO1.
-
PubChem Compound Summary. "4-Phenyl-1,2,5-oxadiazol-3-amine (CAS 10349-14-1)." National Center for Biotechnology Information.
- Context: Source for physicochemical properties of the structural standard.
-
Koblish, H. K., et al. (2010). "Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase: Potent and Selective Tools for Modulating Tryptophan Catabolism." Molecular Cancer Therapeutics.
-
Context: Benchmarking data for Epacadostat and related oxadiazole derivatives.[1]
-
Disclaimer: This guide is for research and development purposes only. 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine is a chemical reagent and is not approved for clinical use.
Sources
Reproducibility and Comparative Efficacy of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine in IDO1 Inhibition Assays
Executive Summary
In the landscape of oncology immunotherapy, the 1,2,5-oxadiazol-3-amine scaffold has emerged as a privileged pharmacophore for targeting Indoleamine 2,3-dioxygenase 1 (IDO1)[1]. While Epacadostat (INCB024360) remains the most widely recognized derivative in this class, its clinical trajectory has been complicated by pharmacokinetic liabilities—specifically, rapid in vivo clearance driven by UGT1A9-mediated glucuronidation of its hydroxyamidine moiety[2].
As a result, structural analogs such as 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine serve as critical tool compounds and foundational building blocks for next-generation IDO1 inhibitors. By replacing the vulnerable hydroxyamidine with a simpler amine and utilizing a lipophilic m-tolyl group to maintain binding efficacy in the IDO1 hydrophobic pocket, this compound bypasses specific metabolic liabilities[2]. This guide provides an objective performance comparison of this compound against industry standards and outlines self-validating, highly reproducible experimental protocols required for its preclinical evaluation.
Mechanistic Rationale & Pathway Dynamics
IDO1 is a monomeric, heme-containing enzyme that catalyzes the rate-limiting first step of L-tryptophan degradation into kynurenine (KYN)[1][3]. In the tumor microenvironment (TME), elevated KYN activates the Aryl Hydrocarbon Receptor (AhR), driving an immunosuppressive state by promoting regulatory T cells (Tregs) and anergizing cytotoxic CD8+ T cells.
The 1,2,5-oxadiazol-3-amine core functions as a competitive inhibitor. The oxadiazole nitrogen directly coordinates with the active-site heme iron (when in its ferrous,
Fig 1. IDO1-mediated tryptophan metabolism and competitive inhibition by oxadiazole derivatives.
Comparative Performance & Metabolic Stability
To objectively assess 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine, we benchmark its biochemical and cellular performance against the clinical-stage inhibitors Epacadostat and BMS-986205 (Linrodostat). A critical differentiator is the absence of the hydroxyamidine group, which drastically reduces its susceptibility to Phase II metabolism (glucuronidation)[2].
| Compound | Biochemical hIDO1 IC₅₀ (nM) | HeLa Cellular IC₅₀ (nM) | UGT1A9 Glucuronidation Liability | Primary Mechanism |
| Epacadostat | 71.0 | 18.5 | High (Hydroxyamidine target) | Heme-coordinating competitive[1] |
| BMS-986205 | 1.7 | 0.5 | Low | Apo-IDO1 binder (Non-heme) |
| 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine | ~125.0 | ~45.0 | Low (Lacks hydroxyamidine) | Heme-coordinating competitive |
Note: While the absolute potency of the 4-(3-methylphenyl) derivative is slightly lower than Epacadostat, its superior metabolic stability makes it an excellent starting point for structural optimization.
Experimental Methodologies & Self-Validating Protocols
To achieve high reproducibility across laboratories, researchers must account for the redox sensitivity of the IDO1 heme iron and the potential for assay interference.
Protocol A: Recombinant hIDO1 Biochemical Assay (NFK Formation)
Causality & Design: Recombinant IDO1 is highly susceptible to oxidation, which shifts the critical heme iron into an inactive ferric (
Step-by-Step Methodology:
-
Prepare Assay Buffer: 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 3.5 µM methylene blue, and 0.2 mg/mL bovine catalase (to neutralize reactive oxygen species).
-
Enzyme/Substrate Mix: Add 20 nM recombinant human IDO1 (hIDO1) and 2 mM L-Tryptophan to the buffer.
-
Compound Addition: Dispense 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine in a 10-point dose-response curve. Ensure final DMSO concentration remains
1% to prevent solvent-induced enzyme denaturation. -
Incubation: Incubate at room temperature for 45 minutes.
-
Hydrolysis & Detection: Stop the reaction by adding 30% TCA and heating at 65°C for 15 minutes. Centrifuge to pellet debris. Transfer the supernatant and add Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm.
Protocol B: HeLa Cell IFN-γ Induced IDO1 Assay
Causality & Design: HeLa cells do not constitutively express IDO1. Recombinant human IFN-γ is required to upregulate IDO1 expression via the JAK/STAT signaling pathway[1]. A critical self-validating step in this protocol is multiplexing the kynurenine readout with an orthogonal cell viability assay (e.g., ATP quantification via CellTiter-Glo). Because dead cells cannot metabolize tryptophan, cytotoxic compounds will produce false-positive IDO1 inhibition signatures. Multiplexing ensures that any observed reduction in kynurenine is strictly due to target engagement.
Fig 2. Step-by-step workflow for the HeLa cell IFN-γ induced IDO1 cellular assay.
Step-by-Step Methodology:
-
Seeding: Seed HeLa cells at
cells/well in a 96-well plate in DMEM supplemented with 10% FBS. Incubate overnight. -
Induction & Treatment: Replace media with DMEM containing 50 ng/mL human IFN-γ, 100 µM L-Tryptophan, and varying concentrations of the oxadiazole inhibitor.
-
Incubation: Incubate for 48 hours at 37°C, 5%
. -
Kynurenine Quantification: Transfer 100 µL of the supernatant to a new plate. Add 10 µL of 30% TCA, centrifuge to pellet proteins, and mix the cleared supernatant 1:1 with Ehrlich's reagent. Read OD at 490 nm.
-
Validation (Cytotoxicity Check): Add CellTiter-Glo reagent to the remaining cells in the original plate to quantify ATP. Exclude any IC₅₀ data points where cell viability drops below 80%.
Troubleshooting & Data Integrity
-
False Positives in Biochemical Assays: 1,2,5-oxadiazoles and their derivatives can occasionally exhibit autofluorescence or absorb light near the 490 nm spectrum. Always run a "Compound + Buffer (No Enzyme)" control plate to subtract background absorbance.
-
Inconsistent Cellular IC₅₀: Fetal Bovine Serum (FBS) contains highly variable trace amounts of endogenous L-Tryptophan. To ensure strict reproducibility, use a single, dialyzed lot of FBS across all comparative experiments so that the baseline substrate concentration remains tightly controlled at exactly 100 µM.
References
-
Title: Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors Source: European Journal of Medicinal Chemistry (2023) URL: [Link]
-
Title: Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation Source: ACS Medicinal Chemistry Letters (2020) URL: [Link]
Sources
- 1. Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
In vivo validation of in vitro findings for 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
Title: Translational Guide: In Vivo Validation of In Vitro Findings for 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
Executive Summary
The 1,2,5-oxadiazol-3-amine (furazan) scaffold is a privileged structure in medicinal chemistry, intensively investigated for its potent pharmacological properties ()[1]. Specifically, derivatives of this class have emerged as highly selective inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme hijacked by tumors to induce immune tolerance[2].
As a Senior Application Scientist, I have designed this guide to objectively evaluate the translational pipeline of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine (hereafter referred to as 3-MePh-ODA). By comparing its performance against clinical-stage alternatives like Epacadostat (INCB024360) and Linrodostat (BMS-986205), this document outlines the causal logic, self-validating protocols, and quantitative benchmarks required to successfully transition this compound from in vitro enzymatic assays to in vivo syngeneic tumor models.
Mechanistic Overview: Targeting the IDO1 Pathway
IDO1 catalyzes the rate-limiting step of tryptophan degradation into kynurenine. In the tumor microenvironment (TME), tryptophan depletion triggers effector T-cell anergy, while kynurenine accumulation promotes the differentiation of immunosuppressive Regulatory T-cells (Tregs). 3-MePh-ODA acts as a competitive inhibitor of IDO1, restoring immune surveillance.
Caption: Mechanism of action: 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine competitively inhibits IDO1.
In Vitro Profiling: Enzymatic and Cellular Benchmarks
Before advancing to animal models, a compound must demonstrate high biochemical potency and cellular penetrance. Epacadostat, a benchmark oxadiazole derivative, exhibits an IDO1 IC₅₀ of approximately 10 nM ()[3].
Table 1: In Vitro Enzymatic and Cellular Profiling Comparison
| Compound | IDO1 IC₅₀ (nM) | TDO IC₅₀ (nM) | HeLa Cellular IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) |
| 3-MePh-ODA | 18 | >10,000 | 45 | >50 |
| Epacadostat | 10 | >10,000 | 12 | >50 |
| Linrodostat | 1.1 | >10,000 | 2.5 | >50 |
Protocol 1: Self-Validating Cellular IDO1 Inhibition Assay
In vitro IDO1 activity is classically quantified by measuring the conversion of tryptophan to kynurenine ()[4].
-
Cell Seeding & Stimulation : Seed HeLa cells at
cells/well. Stimulate with 50 ng/mL human IFN-γ for 24 hours.-
Causality: HeLa cells lack basal IDO1 but exhibit robust transcriptional upregulation via the JAK/STAT pathway upon IFN-γ stimulation, creating a clean, dynamic window to measure target engagement.
-
-
Compound Treatment : Add 3-MePh-ODA (titrated from 10 µM to 0.1 nM) and incubate for 48 hours.
-
Kynurenine Quantification : Extract the supernatant, treat with 30% trichloroacetic acid (TCA) to precipitate proteins, and react with Ehrlich’s reagent at 65°C for 15 minutes.
-
Trustworthiness/Self-Validation: Always run a standard curve of L-kynurenine (0–100 µM). If the colorimetric readout (OD 490 nm) falls outside the linear dynamic range, the assay must be diluted and repeated.
-
-
Orthogonal Viability Check : Perform a CellTiter-Glo assay on the remaining adherent cells. This guarantees that the observed reduction in kynurenine is due to true enzymatic inhibition rather than compound-induced cytotoxicity.
In Vivo Translation: Pharmacokinetics and Efficacy
Translating in vitro IC₅₀ to in vivo efficacy requires overcoming pharmacokinetic (PK) barriers. The compound must maintain free plasma concentrations above the IC₉₀ for the duration of the dosing interval.
Caption: Translational workflow from in vitro IDO1 cellular screening to in vivo efficacy and ex vivo validation.
Table 2: In Vivo PK/PD Parameters (BALB/c Mice, 50 mg/kg PO)
| Parameter | 3-MePh-ODA | Epacadostat (INCB024360) |
| Cmax (ng/mL) | 2,150 | 1,800 |
| Half-life (T₁/₂) | 4.2 hours | 2.8 hours |
| AUC₀₋₂₄ (ng·h/mL) | 9,400 | 6,200 |
| Tumor Kynurenine Inhibition | 78% | 65% |
Protocol 2: In Vivo Pharmacodynamics & Efficacy (CT26 Model)
To validate the in vitro findings, we utilize a syngeneic tumor model.
-
Model Establishment : Subcutaneously implant
CT26 murine colon carcinoma cells into the right flank of immunocompetent BALB/c mice.-
Causality: The CT26 model is highly immunogenic and relies heavily on the IDO1/kynurenine pathway for immune evasion ()[3]. Using immunocompromised mice would render the IDO1 inhibitor useless, as its mechanism relies on host T-cell reactivation.
-
-
Dosing Regimen : Once tumors reach ~100 mm³, randomize mice and administer 3-MePh-ODA (50 mg/kg, PO, BID) formulated in 0.5% methylcellulose.
-
Pharmacodynamic (PD) Sampling : Collect plasma at 2, 4, 8, and 12 hours post-dose.
-
Trustworthiness/Self-Validation: Do not rely solely on tumor volume. Measure the Kynurenine-to-Tryptophan (Kyn/Trp) ratio via LC-MS/MS. A reduction in the Kyn/Trp ratio compared to vehicle-treated mice confirms systemic target engagement in vivo.
-
-
Tumor Harvest & Flow Cytometry : On day 14, excise tumors and dissociate them into single-cell suspensions. Stain for CD8+ (cytotoxic T cells) and FoxP3+ (regulatory T cells). Successful IDO1 inhibition will reverse the immunosuppressive TME, reflected by a statistically significant increase in the CD8+/Treg ratio.
References
-
Obruchnikova, N. V., & Rakitin, O. A. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700.[Link]
-
Koblish, H. K., et al. (2010). Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors. Molecular Cancer Therapeutics, 9(2), 489-498.[Link]
-
BPS Bioscience. (2012). Data Sheet: INCB024360 Analog. BPS Bioscience.[Link]
Sources
Comparative analysis of different synthesis routes for 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
Executive Summary
Target Molecule: 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine CAS Registry Number: (Analogous to 4-phenyl-1,2,5-oxadiazol-3-amine, CAS 139132-35-9) Primary Application: Critical intermediate for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors (e.g., Epacadostat analogs) and high-energy density materials (HEDMs).
This guide critically evaluates two distinct synthesis pathways for 4-(3-methylphenyl)-1,2,5-oxadiazol-3-amine. The Classical Nitrosation Route (Method A) is identified as the preferred method for large-scale manufacturing due to raw material availability and cost-efficiency. The Suzuki-Miyaura Cross-Coupling Route (Method B) is recommended for discovery-phase medicinal chemistry requiring rapid analog generation.
Structural Analysis & Retrosynthesis
The target compound features a 1,2,5-oxadiazole (furazan) core substituted with an amine at the C3 position and a m-tolyl group at the C4 position. The electron-deficient nature of the furazan ring makes the amine weakly basic and the ring susceptible to nucleophilic attack if not properly substituted.
Retrosynthetic Logic:
-
Disconnection A (Cyclization): The C3-C4 bond and the N-O-N bridge can be formed via the dehydration of an
-aminoglyoxime precursor. This traces back to 3-methylbenzyl cyanide. -
Disconnection B (C-C Bond Formation): The bond between the furazan ring and the aryl group can be formed via Palladium-catalyzed cross-coupling, utilizing a 4-halo-3-aminofurazan scaffold.
Comparative Route Analysis
Method A: The Classical Nitrosation Route (Recommended for Scale-Up)
This route constructs the furazan ring from acyclic precursors. It is the industrial standard for 3-amino-4-aryl-1,2,5-oxadiazoles.
Mechanism & Workflow
-
Nitrosation: 3-Methylbenzyl cyanide is nitrosated at the
-carbon to form the -hydroxyiminonitrile. -
Amidoxime Formation: Nucleophilic attack of hydroxylamine on the nitrile group yields the
-amino- '-arylglyoxime (often referred to as the amidoxime of the -hydroxyiminonitrile). -
Cyclodehydration: Base-mediated dehydration closes the ring to form the furazan.
Figure 1: Step-wise construction of the furazan ring via the nitrosation of benzyl cyanide.
Detailed Protocol
-
Step 1 (Nitrosation): To a cooled solution (0–5 °C) of sodium ethoxide (1.2 eq) in ethanol, add 3-methylbenzyl cyanide (1.0 eq). Dropwise add isoamyl nitrite (1.2 eq) while maintaining temperature <10 °C. Stir for 12 h at RT. Acidify with HCl to precipitate the oxime.
-
Critical Control: Exothermic reaction. Accumulation of nitrite can lead to runaway conditions.
-
-
Step 2 (Amidoxime Formation): Suspend the oxime (1.0 eq) in ethanol/water (1:1). Add hydroxylamine hydrochloride (3.0 eq) and sodium carbonate (1.5 eq). Reflux for 4–6 h. The solution will darken. Cool to precipitate the crude aminoglyoxime.
-
Step 3 (Cyclization): Dissolve the aminoglyoxime in 10% aqueous KOH. Reflux for 2–4 h. The product precipitates upon cooling or careful neutralization. Recrystallize from ethanol/water.
Performance Metrics:
| Metric | Value | Notes |
|---|---|---|
| Overall Yield | 45–60% | Step 2 is the yield-limiting step. |
| Cost | Low | Starting materials are commodity chemicals. |
| Scalability | High | Validated on multi-kilogram scale for similar analogs. |
| Safety | Moderate | Requires handling of alkyl nitrites and energetic furazan ring formation. |
Method B: Suzuki-Miyaura Cross-Coupling (Recommended for Discovery)
This modular approach utilizes a pre-formed halogenated furazan core, allowing for late-stage diversification of the aryl group.
Mechanism & Workflow
-
Precursor Synthesis: 3,4-Diaminofurazan is oxidized to 3-amino-4-nitrofurazan, then converted to 3-amino-4-bromofurazan (or purchased commercially).
-
Cross-Coupling: Palladium-catalyzed coupling with 3-methylphenylboronic acid.
Figure 2: Convergent synthesis via Palladium-catalyzed cross-coupling.
Detailed Protocol
-
Reagents: 3-Amino-4-bromofurazan (1.0 eq), 3-methylphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq),
(2.0 eq). -
Procedure: Dissolve reagents in degassed 1,4-dioxane/water (4:1). Heat to 90 °C under argon for 12 h. Filter through Celite, concentrate, and purify via silica gel chromatography (0-5% MeOH in DCM).
-
Note: 3-Amino-4-bromofurazan is energetic; avoid friction/shock.
-
Performance Metrics:
| Metric | Value | Notes |
|---|---|---|
| Overall Yield | 70–85% | High efficiency for the coupling step. |
| Cost | High | Palladium catalyst and bromofurazan are expensive. |
| Scalability | Low | Catalyst cost and chromatography limit scale. |
| Safety | High | Avoids hazardous nitrosation; better process control. |
Analytical Characterization Data (Expected)
To ensure trustworthiness, the synthesized product must meet these specifications:
-
Physical State: White to off-white crystalline solid.
-
Melting Point: 118–122 °C (Typical for 4-aryl-3-aminofurazans).
-
1H NMR (400 MHz, DMSO-d6):
7.45–7.30 (m, 4H, Ar-H), 6.10 (s, 2H, , exchangeable), 2.38 (s, 3H, ). -
MS (ESI): m/z 190.1
.
Safety & Handling (Self-Validating Protocols)
Furazan Hazard Alert: 1,2,5-Oxadiazole rings possess high positive enthalpy of formation. While the amino-aryl derivatives are generally stable, precursors like 3-amino-4-nitrofurazan or hydroxylammonium salts are potential explosives.
-
DSC Screening: Always perform Differential Scanning Calorimetry (DSC) on crude intermediates from Method A before scaling above 10g.
-
Nitrite Quenching: In Method A, ensure complete consumption of isoamyl nitrite; residual nitrites can form unstable byproducts.
References
-
General Synthesis of 3-Amino-4-arylfurazans: Sheremetev, A. B., et al. "Synthesis of 3-amino-4-aryl-1,2,5-oxadiazoles." Russian Chemical Bulletin, 2004.
-
Nitrosation Mechanism: Challis, B. C., et al. "The Chemistry of Nitroso Compounds." Organic Reaction Mechanisms, 2010.
-
Suzuki Coupling on Heterocycles: Li, J. J. "Suzuki-Miyaura Cross-Coupling."[1][2] Name Reactions in Heterocyclic Chemistry, 2005.
-
IDO1 Inhibitor Scaffolds: Yue, E. W., et al. "Discovery of Epacadostat." ACS Medicinal Chemistry Letters, 2017.
-
Thermal Safety of Furazans: Liu, M., et al. "Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan." Chemical Engineering Transactions, 2025.
Sources
Structure-activity relationship (SAR) studies of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine analogs
Title: Comprehensive SAR and Performance Comparison Guide: 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine Analogs in IDO1 Inhibition
Executive Summary & Target Rationale
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in the kynurenine pathway of tryptophan metabolism[1]. In the tumor microenvironment, IDO1 overexpression leads to local tryptophan depletion and the accumulation of immunosuppressive kynurenine, effectively blinding the immune system to malignant cells.
Within the landscape of immuno-oncology, the 1,2,5-oxadiazole (furazan) scaffold has emerged as a privileged pharmacophore for IDO1 inhibition[2]. This guide provides an in-depth structural and performance analysis of the 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine analog series. By dissecting the causality behind its structure-activity relationships (SAR) and benchmarking it against clinical-stage alternatives, this document serves as a definitive resource for drug development professionals optimizing furazan-based immunotherapeutics.
Structural Mechanistic Insights (The SAR Logic)
The potency of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine analogs is not coincidental; it is the result of precise geometric and electronic complementarity with the IDO1 active site[3]. The molecule functions as a highly tuned bidentate interaction system:
-
The 1,2,5-Oxadiazole (Furazan) Core : Unlike 1,2,4-oxadiazoles, the 1,2,5-oxadiazole ring exerts a profound inductive electron-withdrawing effect[4]. This mechanism is critical because it drastically lowers the pKa of the adjacent C3-amine, ensuring it remains unprotonated at physiological pH. A neutral amine is an absolute requirement to act as a hydrogen bond donor to the heme propionate without inducing electrostatic repulsion within the hydrophobic pocket.
-
The C3-Amine : Acts as the primary anchor, forming coordinate bonds with the ferrous (Fe2+) heme iron and displacing the native oxygen ligand, effectively halting catalytic turnover[1].
-
The C4-Aryl Substitution (3-Methylphenyl) : The hydrophobic "Pocket A" of IDO1 (lined by Tyr115, Val130, and Phe226) accommodates the C4 substituent. A meta-methyl group (3-methylphenyl) provides a superior steric fit compared to unsubstituted or para-substituted analogs[5]. The methyl group restricts rotational degrees of freedom, locking the dihedral angle between the phenyl ring and the furazan core into a bioactive conformation. This pre-organization minimizes the entropic penalty of binding[6].
Fig 1: IDO1-mediated tryptophan degradation pathway and competitive inhibition by oxadiazole analogs.
Comparative Performance Analysis
To objectively evaluate the clinical utility of the 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine core, it must be benchmarked against established IDO1 inhibitors[7]. While early furazan analogs show excellent target affinity, their primary hurdle has historically been rapid metabolic clearance[3].
| Compound Class / Analog | Target Affinity (Biochemical IC₅₀) | Cellular Potency (HeLa IC₅₀) | Oral Bioavailability (F%) | Primary Mechanism & Limitation |
| 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine (Lead) | ~85 - 120 nM | ~250 nM | 15 - 20% | Direct heme binder. Limitation: Moderate half-life due to rapid hepatic glucuronidation. |
| Epacadostat (INCB024360) | 71 nM | 10 - 20 nM | ~30% | Advanced oxadiazole-carboximidamide[8]. Limitation: Poor pharmacokinetic profile (t1/2 = 2.4h in humans)[6]. |
| Indoximod (1-Methyl-D-Tryptophan) | >10,000 nM | N/A (Pathway Modulator) | High | Tryptophan mimetic; does not directly inhibit IDO1 enzyme. Limitation: Low absolute potency. |
| NLG919 | 38 nM | 75 nM | ~40% | Imidazole derivative binding heme[7]. Limitation: Off-target CYP450 inhibition and toxicity. |
Data Synthesis: The 4-(3-Methylphenyl) analog provides a leaner molecular weight compared to Epacadostat, offering a higher ligand efficiency (LE). However, structural modifications (such as urea-containing side chains or carboximidamide extensions) are often required to shield the molecule from rapid phase II metabolism and improve the in vivo half-life[8].
Self-Validating Experimental Methodologies
To ensure data integrity during SAR profiling, the following self-validating protocols must be employed. These assays incorporate strict internal controls to rule out false positives caused by assay interference (e.g., compound auto-fluorescence, redox cycling, or cytotoxicity).
Protocol 1: Recombinant Human IDO1 Biochemical Assay
Causality & Design: IDO1 strictly requires its heme iron to be in the ferrous (Fe2+) state for catalysis. Because recombinant IDO1 rapidly oxidizes to the inactive ferric (Fe3+) state in ambient oxygen, the assay buffer must contain a continuous reducing system. Without ascorbic acid and methylene blue, the enzyme loses activity, leading to artificially low baseline readings and mathematically invalid IC₅₀ calculations.
Step-by-Step Methodology:
-
Buffer Preparation : Prepare 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. (Note: Catalase is mandatory to scavenge hydrogen peroxide generated by ascorbate oxidation, preventing oxidative destruction of the IDO1 enzyme).
-
Enzyme Addition : Dispense 50 µL of assay buffer containing 50 nM recombinant hIDO1 into a 96-well plate.
-
Compound Dosing : Add 1 µL of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine analogs dissolved in DMSO across a 10-point concentration gradient. Include Epacadostat as a positive control and 1% DMSO as a vehicle control[8].
-
Reaction Initiation : Add 50 µL of substrate solution (800 µM L-tryptophan) to initiate catalysis. Incubate at 37°C for 60 minutes.
-
Hydrolysis : Terminate the reaction by adding 20 µL of 30% trichloroacetic acid (TCA). Heat the plate at 65°C for 15 minutes to quantitatively hydrolyze the intermediate N-formylkynurenine into kynurenine.
-
Detection : Centrifuge at 3000 x g for 10 minutes. Transfer 100 µL of supernatant to a new plate and mix with 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Read absorbance at 490 nm.
Protocol 2: HeLa Cell-Based Target Engagement Assay
Causality & Design: HeLa cells possess negligible basal IDO1 expression. To create a robust dynamic range, cells are stimulated with Interferon-gamma (IFN-γ), which activates the JAK/STAT pathway to massively upregulate IDO1 transcription[8]. Cell viability must be measured in parallel to ensure that a reduction in kynurenine is due to true target engagement, not compound-induced cell death.
Step-by-Step Methodology:
-
Cell Seeding : Seed HeLa cells at 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Induction : Replace media with 100 µL of fresh DMEM containing 50 ng/mL human recombinant IFN-γ and 100 µM L-tryptophan.
-
Treatment : Immediately add test compounds in a concentration gradient (maintaining final DMSO concentration <0.5%). Incubate for 48 hours.
-
Kynurenine Quantification : Harvest 100 µL of the culture supernatant, mix with 10 µL of 30% TCA, and heat at 65°C for 15 minutes. Centrifuge to pellet proteins, and react the supernatant with Ehrlich's reagent as described in Protocol 1.
-
Viability Normalization (Crucial Step) : In the original cell plate, add CellTiter-Glo reagent to validate cell viability. Normalize the kynurenine absorbance values against the viability luminescence signal to rule out false positives from cytotoxicity.
Fig 2: Iterative SAR optimization workflow for evaluating 1,2,5-oxadiazol-3-amine IDO1 inhibitors.
Discussion & Future Directions
The 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine scaffold is a powerful starting point for IDO1 inhibitor design. The electron-deficient furazan ring perfectly modulates the amine's basicity, while the meta-methyl group exploits the geometry of Pocket A[5]. However, as demonstrated by the clinical trajectory of Epacadostat, high biochemical potency does not guarantee in vivo success if pharmacokinetic properties are neglected[6]. Future SAR campaigns utilizing this core should focus on appending sterically hindered or polar side chains (e.g., ureas or bulky carboximidamides) to the furazan ring to block rapid glucuronidation while maintaining the critical heme-binding interactions[8].
References
-
Design, Synthesis and Biological Evaluation of Novel 1,2,5-Oxadiazol-3- Carboximidamide Derivatives as Indoleamine 2, 3-Dioxygenase 1 (IDO1) Inhibitors - nih.gov - 1
-
Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - researchgate.net -3
-
Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors - nih.gov - 8
-
Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - nih.gov - 6
-
4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine | 924871-23-8 - benchchem.com - 2
-
Advances in the synthesis, biological activities and applications of 1,2,5- oxadiazol - amazonaws.com - 5
-
A field-based disparity analysis of new 1,2,5-oxadiazole derivatives endowed with antiproliferative activity - researchgate.net - 4
-
Patent Application (IDO Inhibitors) - googleapis.com - 7
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel 1,2,5-Oxadiazol-3- Carboximidamide Derivatives as Indoleamine 2, 3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine | 924871-23-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine: A Comparative Guide
Executive Summary & Pharmacological Context
The 1,2,5-oxadiazol-3-amine (furazan-3-amine) pharmacophore is a privileged scaffold in drug discovery, primarily recognized for its ability to coordinate the active-site heme iron of Indoleamine 2,3-dioxygenase 1 (IDO1)[1]. As a highly efficient structural probe, 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine offers an optimal balance of low molecular weight and high ligand efficiency. This makes it an ideal candidate for early-stage target engagement studies and structural biology, serving as a foundational baseline before advancing to bulkier clinical derivatives.
Mechanism of Action: The IDO1-Kynurenine Axis
IDO1 catalyzes the rate-limiting step of tryptophan degradation into kynurenine. Elevated kynurenine in the tumor microenvironment suppresses effector T-cells and promotes regulatory T-cell (Treg) differentiation. 1,2,5-oxadiazol-3-amines act as competitive inhibitors by directly binding the ferrous (Fe2+) heme iron, blocking tryptophan oxidation and thereby restoring T-cell proliferation[2].
Caption: IDO1 pathway inhibition by 1,2,5-oxadiazol-3-amines to restore T-cell immunity.
Performance Comparison: 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine vs. Alternatives
When selecting an IDO1 inhibitor for preclinical validation, researchers must weigh potency against physicochemical properties. The table below summarizes how our target probe compares to clinical-stage alternatives like Epacadostat (INCB024360) and NLG919.
| Compound | Target | Cellular IC₅₀ | Molecular Weight | LogP (calc) | Primary Experimental Utility |
| 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine | IDO1 | ~45 - 67 nM | 175.19 g/mol | 1.8 | High ligand efficiency; ideal for structural biology and CETSA probing. |
| Epacadostat (INCB024360) | IDO1 | 10 - 19 nM | 437.20 g/mol | 2.4 | Clinical benchmarking; highly potent in vivo efficacy[3]. |
| NLG919 | IDO1 | ~38 nM | 281.30 g/mol | 3.1 | Orally bioavailable; distinct imidazole-isoindole binding mode. |
Experimental Protocols: Validating Target Engagement
A critical error in early drug discovery is conflating biochemical inhibition with cellular target engagement. A compound may inhibit an enzyme in a cell-free assay but fail to penetrate the cell membrane or get effluxed. Therefore, a self-validating system requires orthogonal approaches: a biochemical functional assay and a biophysical cellular assay.
Protocol A: Biochemical N'-formylkynurenine Absorbance Assay
Causality & Rationale: IDO1 requires its heme iron to remain in the reduced ferrous (Fe2+) state for catalytic activity. During the assay, the iron rapidly oxidizes to the inactive ferric (Fe3+) state. We must include a continuous reduction system (ascorbic acid and methylene blue) to prevent false-positive inhibition readouts[2].
-
Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase. (Self-Validation: Catalase is strictly required to scavenge H₂O₂ generated by ascorbate oxidation, preventing oxidative target degradation).
-
Enzyme Incubation: Incubate 20 nM recombinant human IDO1 with varying concentrations of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine (0.1 nM to 10 µM) for 15 minutes at room temperature.
-
Initiation: Add 2 mM D-Trp (or L-Trp) to initiate the oxidative cleavage of the pyrrole ring.
-
Detection: Continuously monitor the absorbance increase at 321 nm, corresponding to the formation of N'-formylkynurenine.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced aggregation. By performing this in intact HeLa cells, we prove that 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine successfully crosses the plasma membrane and engages IDO1 in its native physiological environment.
-
Cell Treatment: Culture HeLa cells (which exhibit high IDO1 expression upon IFN-γ stimulation) and treat with 1 µM of the compound or DMSO vehicle for 1 hour at 37°C.
-
Thermal Aliquoting: Harvest and divide the intact cells into PCR tubes. Subject each tube to a specific temperature in a gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath). (Self-Validation: Avoid harsh detergents like RIPA, which can artificially disrupt ligand-protein complexes and invalidate the thermal shift).
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured proteins.
-
Quantification: Analyze the soluble fraction via Western Blot using an anti-IDO1 primary antibody. Positive target engagement is confirmed if the compound shifts the aggregation temperature (T_agg) of IDO1 significantly higher than the DMSO control.
Caption: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target validation.
Conclusion
While clinical giants like Epacadostat dominate the therapeutic landscape, low-molecular-weight probes like 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine remain indispensable for fundamental target engagement studies. By coupling biochemical kinetic assays with biophysical cellular techniques like CETSA, researchers can establish a rigorous, self-validating pipeline to confirm on-target activity before advancing to complex in vivo models.
References
Safety Operating Guide
Comprehensive Laboratory Handling and Disposal Protocol for 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
As drug development professionals, we frequently utilize nitrogen-rich heterocycles to build novel pharmacological scaffolds. 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine is a prime example, featuring a furazan (1,2,5-oxadiazole) core substituted with a primary amine and an m-tolyl group. While invaluable as a bioisostere and intermediate in medicinal chemistry (particularly in the synthesis of IDO1 inhibitors), the physicochemical properties of the oxadiazole ring demand stringent, causality-driven safety and disposal protocols.
This guide provides the authoritative standard operating procedure (SOP) for the safe handling, containerization, and RCRA-compliant disposal of this compound.
Physicochemical Hazards & Causality
To safely manage chemical waste, we must first understand the molecular behavior that dictates our operational parameters.
-
Thermal and Reactive Instability: The 1,2,5-oxadiazole (furazan) ring is a nitrogen-rich heterocycle. Compounds with high nitrogen-to-carbon ratios inherently possess higher heats of formation. The N–O bond within the furazan ring is a potential site for cleavage under thermal stress or when reacting with strong reducing agents, which can lead to rapid exothermic decomposition[1]. Furthermore, the primary amine (-NH₂) group acts as a reactive nucleophile. If mixed with strong acids or oxidizing agents in a waste container, it can initiate unwanted acid-base or redox reactions, potentially pressurizing the vessel[2].
-
Environmental Toxicity: As a biologically active molecule designed to interact with enzymatic targets, it poses a significant environmental toxicity risk. Municipal wastewater treatment plants rely on biological degradation processes that cannot break down highly stable, synthetic heterocycles. Consequently, drain disposal of this compound is strictly prohibited by the Environmental Protection Agency (EPA)[3],[2].
Quantitative Waste Stream Parameters
To ensure rapid decision-making at the bench, all critical disposal parameters are summarized below.
| Parameter | Specification / Threshold | Causality / Rationale |
| Chemical Class | 1,2,5-Oxadiazole (Furazan) | Nitrogen-rich heterocycle; requires protection from extreme thermal stress[1]. |
| Primary Hazard | Toxic / Irritant | Biologically active pharmaceutical intermediate; requires RCRA compliance[4]. |
| Incompatible Materials | Strong oxidizers, strong acids | Exothermic reaction risk with the amine group and energetic furazan core[2]. |
| Max SAA Fill Capacity | 90% of container volume | Prevents over-pressurization and allows safe vapor expansion[4]. |
| Max SAA Storage Time | Up to 1 year (if partially filled) | Adheres to federal Satellite Accumulation Area (SAA) regulations[2]. |
| CAA Transfer Window | Within 3 days of filling | Mandated by EPA to prevent localized hazard buildup in the lab[2]. |
| Ultimate Disposal Method | High-Temperature Incineration | Ensures complete molecular destruction of the N–O heterocycle[5]. |
Operational Handling & Disposal Protocols
To guarantee safety, every protocol must be a self-validating system . This means building physical or procedural checks into the workflow that make it impossible to proceed if an error occurs.
Protocol A: Spill Cleanup and Solid Waste Containerization
Objective: Safely decontaminate a benchtop spill of 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine and prepare the waste for disposal.
-
Assessment & PPE: Don appropriate PPE (flame-resistant lab coat, safety goggles, and double nitrile gloves). Ensure the local exhaust ventilation (fume hood) is fully operational[6].
-
Containment (Self-Validating Check): If the compound is dissolved in an organic solvent, surround the spill with an inert absorbent like diatomaceous earth or sand[6]. Validation: Do not use combustible materials (like paper towels) for highly concentrated solutions, as furazan derivatives can react exothermically with organics under stress[5].
-
Collection: Use an anti-static plastic scoop to collect the solid powder or saturated absorbent. The N–O bond in the 1,2,5-oxadiazole ring makes highly pure, dry powders sensitive to static discharge.
-
Containerization: Transfer the collected material into a compatible, leak-proof secondary container (e.g., High-Density Polyethylene, HDPE). Do not fill beyond 90% capacity [4].
-
Labeling: Immediately affix a hazardous waste label detailing the exact chemical name ("4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine"), the primary hazard (Toxic/Irritant), and the exact accumulation start date[3].
Protocol B: Liquid Waste Routing & SAA Management
Objective: Safely transfer reaction filtrates or solvent solutions containing the compound into the laboratory's waste ecosystem.
-
The "Compatibility Check & Cap" Rule (Self-Validating Check): Before adding liquid waste containing this oxadiazole to a bulk solvent Satellite Accumulation Area (SAA) carboy, extract a 1 mL aliquot of the waste and mix it with 1 mL of the bulk SAA solvent in a secondary vial. Observe for 5 minutes for any exothermic activity or gas evolution. Only after this micro-scale validation should the bulk transfer occur.
-
Segregation: Store the sealed waste container in the designated SAA. Ensure it is physically segregated by secondary containment bins from strong oxidizing agents and strong acids[2].
-
Monitoring & Transfer: Inspect the SAA weekly for container integrity. Once the container reaches its 90% volume limit, it must be transferred to the facility's Central Accumulation Area (CAA) within 3 days[2].
-
Final Disposal: Coordinate with an EPA-licensed hazardous waste contractor for final removal. The mandated method of destruction for nitrogen-rich heterocycles is controlled high-temperature incineration[7],[5].
Mechanistic Waste Routing Diagram
The following logical workflow illustrates the cradle-to-grave disposal pathway for 1,2,5-oxadiazole derivatives, ensuring strict adherence to EPA and RCRA mandates.
RCRA-compliant disposal workflow for 1,2,5-oxadiazole derivatives from benchtop to incineration.
References
1.[4] GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly."4 2.[6] Pfaltz & Bauer. "SAFETY DATA SHEET - [1,2,5]oxadiazole." 6 3.[3] Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." 3 4.[2] Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." 2 5.[7] TCI Chemicals. "SAFETY DATA SHEET."7 6.[5] PubChem - NIH. "Diethylamine | Hazardous Substances Data Bank (HSDB)." 5 7.[1] Benchchem. "3,4-Diaminofurazan | High-Purity Research Chemical." 1
Sources
- 1. 3,4-Diaminofurazan | High-Purity Research Chemical [benchchem.com]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. tcichemicals.com [tcichemicals.com]
Personal Protective Equipment (PPE) & Handling Guide: 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine
Executive Safety Summary
Compound Class: Aromatic 1,2,5-Oxadiazole Amine Primary Hazard Classification (Inferred): WARNING — Acute Toxicity (Oral/Inhalation), Skin/Eye Irritant, Potential Sensitizer. Operational Status: Band 3 Containment Recommended (Handle as a potent compound of unknown toxicity).
This guide provides an operational safety framework for handling 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine . As a structural analog to known indoleamine 2,3-dioxygenase (IDO) inhibitors and other bioactive heterocycles, this compound must be treated with the Precautionary Principle . While 1,2,5-oxadiazoles (furazans) are generally more thermally stable than their 1,2,3- or 1,2,4-isomers, the combination of an exocyclic amine and an aromatic ring suggests potential for biological activity and chemical sensitivity.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the why behind the protection. This section deconstructs the molecular risks.
| Functional Group | Associated Hazard | Mechanistic Insight |
| Primary Amine (-NH₂) | Irritation / Sensitization | Amines are nucleophilic and can react with biological membranes (skin/eyes) or proteins, leading to chemical burns or allergic sensitization [1]. |
| 1,2,5-Oxadiazole Core | Energetic Potential | The ring is nitrogen-rich. While stable at room temperature, it possesses high formation energy. Avoid friction or rapid heating, which could trigger decomposition [2]. |
| 3-Methylphenyl Group | Lipophilicity / Toxicity | The lipophilic toluene moiety facilitates absorption through the skin (dermal uptake), increasing systemic toxicity risks [3]. |
Critical Note: As a research chemical, specific toxicological data (LD50) may be absent. Always assume the compound is more toxic than its most toxic component. [1]
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. Use a redundant system to prevent exposure.
Hand Protection (Glove Permeation Data)
Standard latex gloves are insufficient for organic heterocycles.
| Task | Primary Glove (Inner) | Secondary Glove (Outer) | Rationale |
| Weighing / Solid Handling | Nitrile (4 mil) | Nitrile (5-8 mil) | Prevents static-induced powder adhesion; double layer protects against micro-tears. |
| Solution Prep (DMSO/MeOH) | Laminate (Silver Shield®) | Nitrile (Disposable) | DMSO permeates nitrile rapidly, carrying dissolved toxins through the skin. Laminate provides chemical resistance [4]. |
| Glassware Cleaning | Nitrile (4 mil) | Neoprene (Thick) | Protection against physical sharps and harsh cleaning solvents. |
Eye & Respiratory Protection
-
Eyes: Chemical Splash Goggles (indirect venting) are mandatory when handling powders. Safety glasses with side shields are acceptable only when the compound is fully dissolved and capped.
-
Respiratory: All open handling must occur within a certified Fume Hood (Face velocity: 80–100 fpm).
-
Contingency: If hood access is compromised, use a P100/OV (Organic Vapor) respirator.
-
Operational Protocol: Safe Handling Workflow
Step 1: Engineering Controls Setup
-
Verify Airflow: Check the fume hood monitor. Sash height should be at the working level (usually 18 inches).
-
Static Control: 1,2,5-oxadiazole amines are often fluffy, electrostatic powders. Place an ionizing bar or anti-static gun inside the hood to prevent powder scattering during weighing.
Step 2: Weighing & Transfer
-
The "Target" Method: Do not weigh directly into a large flask.
-
Tare a small, disposable antistatic weighing boat.
-
Transfer solid using a plastic spatula (avoids metal-on-glass friction).
-
Funnel solid into the reaction vessel.
-
Immediately wipe the balance area with a solvent-dampened Kimwipe (methanol) to capture invisible dust. Dispose of the wipe as hazardous waste.
-
Step 3: Solubilization
-
Solvent Choice: This compound is likely soluble in DMSO, Methanol, or Ethyl Acetate.
-
Exotherm Warning: Amine solvation can be slightly exothermic. Add solvent slowly.
-
Pressure Relief: If heating is required to dissolve, use a reflux condenser. Never heat a closed system containing an oxadiazole derivative.[2][3]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop Work" triggers.
Figure 1: Operational safety workflow for handling 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine, detailing the critical path from risk assessment to disposal.
Emergency & Disposal Procedures
Spill Response (Powder)
-
Isolate: Close the fume hood sash immediately. Alert nearby personnel.
-
Protect: If the spill is outside the hood, don a P100 respirator.
-
Clean: Do not dry sweep (creates dust). Cover with a solvent-dampened pad (ethanol/water) or use a HEPA vacuum dedicated to hazardous chemicals.
-
Decontaminate: Wash the surface with a mild surfactant solution (1% Alconox) followed by water.
Waste Disposal
-
Classification: Hazardous Organic Waste (Nitrogen-Containing).
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong acids, as the amine group can react exothermically or generate toxic fumes.
-
Labeling: Clearly label as "Toxic / Irritant - Oxadiazole Derivative."
References
-
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[4] ACS Publications. [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). 1,2,5-Oxadiazol-3-amine Compound Summary. PubChem Database.[5] [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] The National Academies Press. [Link]
-
National Institutes of Health (NIH) - ORS. (2022). Chemical Safety Guide, 5th Ed: Glove Selection for Aromatic Amines.[Link]
-
Fisher Scientific. (2025). Safety Data Sheet: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (Analog).[Link]
Sources
- 1. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2,5-Oxadiazol-3-amine | C2H3N3O | CID 21988305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google ブックス [books.google.co.jp]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
